molecular formula C9H9ClN2 B1144213 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride CAS No. 15861-35-5

2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride

Cat. No.: B1144213
CAS No.: 15861-35-5
M. Wt: 180.63416
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C9H9ClN2 and its molecular weight is 180.63416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3-dihydro-1H-indole-6-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2.ClH/c10-6-7-1-2-8-3-4-11-9(8)5-7;/h1-2,5,11H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGFKAPXDCJPRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC(=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693603
Record name 2,3-Dihydro-1H-indole-6-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187928-89-7, 15861-35-5
Record name 1H-Indole-6-carbonitrile, 2,3-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187928-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1H-indole-6-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1H-indole-6-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-dihydro-1H-indole-6-carbonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 2,3-Dihydro-1H-indole-6-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride, also known as 6-cyanoindoline hydrochloride, is a heterocyclic compound that serves as a valuable intermediate in the pharmaceutical and chemical research sectors. Its indoline scaffold, featuring a cyano group at the 6-position, provides a versatile platform for the synthesis of a variety of bioactive molecules. This technical guide offers a comprehensive overview of the fundamental physicochemical properties of this compound, supported by available data and generalized experimental protocols.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some properties are backed by experimental data, others are predicted values derived from computational models.

PropertyValueSource
Molecular Formula C₉H₉ClN₂[1][2]
Molecular Weight 180.63 g/mol [1][3]
CAS Number 15861-35-5[2]
Appearance Data not available
Melting Point Data not available[2]
Boiling Point 287.1 ± 29.0 °C (Predicted)[1][2]
Density 1.18 ± 0.1 g/cm³ (Predicted)[1][2]
pKa 3.85 ± 0.20 (Predicted)[2]
Solubility Data not available[2]

Basicity and pKa

The basicity of this compound is attributed to the lone pair of electrons on the nitrogen atom of the indoline ring. The predicted pKa of 3.85 ± 0.20 suggests that it is a weak base.[2] The electron-withdrawing nature of the cyano group at the 6-position on the aromatic ring is expected to decrease the basicity of the indoline nitrogen compared to unsubstituted indoline.

The protonation of the indoline nitrogen is a key characteristic that influences the compound's solubility and its interactions in biological systems.

Experimental Protocols

Determination of Melting Point (General Protocol)

Materials:

  • This compound

  • Capillary tubes (one end sealed)

  • Melting point apparatus

  • Mortar and pestle

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

  • Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block at a moderate rate until the temperature is approximately 15-20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Determination of Solubility (General Protocol)

The solubility of this compound in various solvents can be determined using the following general shake-flask method.

Materials:

  • This compound

  • A range of solvents (e.g., water, ethanol, methanol, dichloromethane, dimethyl sulfoxide)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of the compound to a known volume of the solvent in a vial.

  • Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a pre-validated analytical method.

  • The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity (mol/L).

Synthesis

A general synthetic approach to 6-cyanoindoline, the free base of the title compound, can be envisioned starting from commercially available precursors. The final hydrochloride salt is then typically formed by treating the free base with hydrochloric acid.

G cluster_0 General Synthesis of 6-Cyanoindoline A Starting Material (e.g., 4-amino-3-methylbenzonitrile) B Protection of Amino Group A->B e.g., Acetic Anhydride C Radical Bromination B->C e.g., NBS, AIBN D Cyclization C->D Base (e.g., NaH) E Deprotection D->E Acid or Base Hydrolysis F 6-Cyanoindoline E->F

A generalized synthetic workflow for 6-cyanoindoline.

Applications in Drug Discovery and Development

This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The cyano group can be readily converted into other functional groups, such as amines, carboxylic acids, or tetrazoles, providing access to a diverse range of derivatives.

Potential as an Aldosterone Synthase Inhibitor Precursor

A patent has cited the CAS number for 2,3-Dihydro-1H-indole-6-carbonitrile, suggesting its potential use as a starting material in the synthesis of inhibitors of human aldosterone synthase (CYP11B2).[4] Aldosterone synthase inhibitors are investigated for the treatment of conditions like hyperaldosteronism, hypertension, and heart failure.

G cluster_0 Logical Relationship in Drug Design A 2,3-Dihydro-1H-indole-6-carbonitrile (Intermediate) B Chemical Modification (e.g., Suzuki Coupling) A->B C Target Molecule (e.g., Heteroaryl-substituted quinolinone) B->C D Biological Target (Aldosterone Synthase - CYP11B2) C->D Inhibition E Therapeutic Application (e.g., Hyperaldosteronism) D->E Implicated in

Logical pathway from intermediate to therapeutic application.
Role in the Development of Dopamine D4 Receptor Ligands

Derivatives of the closely related 6-cyanoindole have shown affinity for the dopamine D4 receptor, a target for antipsychotic and neurological drugs.[5] While this research focuses on the indole rather than the indoline core, it suggests a potential avenue of investigation for derivatives of 2,3-Dihydro-1H-indole-6-carbonitrile.

G cluster_0 Potential Signaling Pathway Involvement Ligand 6-Cyanoindoline Derivative Receptor Dopamine D4 Receptor (GPCR) Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates Effector Adenylate Cyclase G_Protein->Effector Inhibits Second_Messenger cAMP Effector->Second_Messenger Decreases Production Downstream Modulation of Neuronal Excitability Second_Messenger->Downstream

Hypothesized signaling pathway for 6-cyanoindoline derivatives.

Conclusion

This compound is a compound of significant interest for synthetic and medicinal chemists. While a complete experimental dataset for its physical properties is not yet publicly available, its predicted characteristics and the known reactivity of the indoline and cyano moieties underscore its potential as a versatile building block. Further research to experimentally determine its physical properties and explore its utility in the synthesis of novel therapeutic agents is warranted. This guide provides a foundational resource for professionals working with this and related compounds.

References

In-Depth Technical Guide: 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride (CAS: 15861-35-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride, also known as 6-cyanoindoline hydrochloride, is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its indoline core structure, featuring a nitrile group at the 6-position, renders it a valuable and versatile synthetic intermediate. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

The primary utility of this compound lies in its function as a key building block for more complex molecules, particularly in the synthesis of kinase inhibitors. The indoline scaffold is a privileged structure in numerous biologically active compounds, and the cyano group offers a strategic point for chemical modification.

Physicochemical Properties

Currently, most of the available quantitative data for the physical and chemical properties of this compound are predicted values. Experimental data is limited in publicly accessible literature.

PropertyValueSource
Molecular Formula C₉H₉ClN₂--INVALID-LINK--
Molecular Weight 180.64 g/mol --INVALID-LINK--
Appearance White to off-white crystalline solid (predicted)--INVALID-LINK--
Boiling Point (Predicted) 287.1 ± 29.0 °C--INVALID-LINK--
Density (Predicted) 1.18 ± 0.1 g/cm³--INVALID-LINK--
pKa (Predicted) 3.85 ± 0.20--INVALID-LINK--
Storage Temperature 2–8 °C, under inert gas (Nitrogen or Argon)--INVALID-LINK--

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a two-step process starting from 1H-indole-6-carbonitrile (6-cyanoindole). The first step is the reduction of the indole ring to an indoline, followed by the formation of the hydrochloride salt.

Step 1: Synthesis of the Precursor, 1H-Indole-6-carbonitrile (6-Cyanoindole)

There are several established methods for the synthesis of 6-cyanoindole. Two common approaches are the Leimgruber-Batcho indole synthesis and palladium-catalyzed cyanation of 6-bromoindole.

Protocol 3.1: Leimgruber-Batcho Indole Synthesis

This method constructs the indole ring from an o-nitrotoluene derivative.

  • Step 3.1.1: Enamine Formation

    • To a stirred solution of 4-methyl-3-nitrobenzonitrile (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.25 eq).

    • Heat the reaction mixture to 110 °C and stir for 3 hours.

    • After completion, cool the reaction and remove the solvent under reduced pressure.

  • Step 3.1.2: Reductive Cyclization

    • Dissolve the residue from the previous step in a 1:1 mixture of ethanol and acetic acid.

    • Heat the solution to 60 °C.

    • Add iron powder (approx. 5.8 eq) in portions to manage the exotherm.

    • After the addition is complete, heat the mixture to reflux for 2 hours.

    • Cool the reaction and filter through a pad of celite.

    • The filtrate is then worked up using an ether extraction.

    • The crude product is purified by silica gel column chromatography to yield 6-cyanoindole.

Workflow for Leimgruber-Batcho Synthesis of 6-Cyanoindole

start 4-Methyl-3-nitrobenzonitrile enamine_formation Enamine Formation (DMF-DMA, 110°C) start->enamine_formation enamine_intermediate Enamine Intermediate enamine_formation->enamine_intermediate reductive_cyclization Reductive Cyclization (Fe, Acetic Acid, Reflux) enamine_intermediate->reductive_cyclization crude_product Crude 6-Cyanoindole reductive_cyclization->crude_product purification Silica Gel Chromatography crude_product->purification final_product Pure 6-Cyanoindole purification->final_product

Caption: Synthesis of 6-Cyanoindole via Leimgruber-Batcho Reaction.

Step 2: Reduction of 1H-Indole-6-carbonitrile to 2,3-Dihydro-1H-indole-6-carbonitrile

The reduction of the indole ring to an indoline can be achieved through catalytic hydrogenation.

Protocol 3.2: Catalytic Hydrogenation

  • Dissolve 1H-indole-6-carbonitrile in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of a hydrogenation catalyst, such as Platinum on Carbon (Pt/C).

  • The reaction is carried out under a hydrogen atmosphere in a pressure reactor.

  • The reaction is typically stirred at room temperature until the uptake of hydrogen ceases.

  • Upon completion, the catalyst is removed by filtration through celite.

  • The solvent is evaporated under reduced pressure to yield crude 2,3-Dihydro-1H-indole-6-carbonitrile.

Step 3: Formation of the Hydrochloride Salt

Protocol 3.3: Hydrochloride Salt Formation

  • Dissolve the crude 2,3-Dihydro-1H-indole-6-carbonitrile in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield this compound.

Overall Synthesis Workflow

start 6-Cyanoindole reduction Catalytic Hydrogenation (H₂, Pt/C) start->reduction indoline 6-Cyanoindoline reduction->indoline salt_formation Salt Formation (HCl in ether) indoline->salt_formation final_product 2,3-Dihydro-1H-indole-6-carbonitrile HCl salt_formation->final_product

Caption: Synthesis of 6-Cyanoindoline HCl from 6-Cyanoindole.

Analytical Characterization

TechniqueExpected Observations for 6-Cyanoindole
¹H NMR Aromatic protons in the range of 7-8 ppm and pyrrolic protons between 6.5 and 7.5 ppm.
¹³C NMR Aromatic carbons in the 100-140 ppm region, with a distinct signal for the nitrile carbon.
Infrared (IR) Spectroscopy A strong, sharp absorption band for the nitrile group (C≡N) stretch, typically around 2220-2240 cm⁻¹.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound.

For 2,3-Dihydro-1H-indole-6-carbonitrile, the ¹H NMR spectrum would show the disappearance of the pyrrolic C2-H proton signal and the appearance of aliphatic signals for the C2 and C3 methylene protons, typically as triplets.

Applications in Drug Development

This compound is a key intermediate in the synthesis of several investigational drugs, most notably inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).

Role in the Synthesis of ROCK Inhibitors

ROCK is a serine/threonine kinase that plays a crucial role in regulating cellular processes such as cell adhesion, motility, and contraction. Dysregulation of the ROCK signaling pathway is implicated in various cardiovascular diseases, including hypertension and vasospasm. Consequently, ROCK inhibitors have emerged as a promising therapeutic class.

This compound serves as a scaffold for the construction of potent and selective ROCK inhibitors. The indoline nitrogen can be functionalized to introduce various side chains that interact with the active site of the kinase.

Hypothetical ROCK Inhibitor Synthesis Pathway

start 2,3-Dihydro-1H-indole-6-carbonitrile HCl coupling Coupling Reaction (e.g., with a heterocyclic halide) start->coupling intermediate Functionalized Indoline Intermediate coupling->intermediate further_modification Further Synthetic Modifications intermediate->further_modification final_product ROCK Inhibitor further_modification->final_product

Caption: General synthetic route to ROCK inhibitors.

Potential Biological Activities

While the primary role of this compound is as a synthetic intermediate, indole derivatives, in general, are known to possess a wide range of biological activities, including antifungal, antiviral, and antitumor properties.[1] The specific biological profile of this compound itself has not been extensively studied.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the data for related cyanoindole compounds, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. It is advisable to avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is a valuable chemical intermediate with significant applications in pharmaceutical research and development, particularly in the synthesis of ROCK inhibitors. While detailed experimental data on the compound itself is sparse in the public domain, this guide provides a consolidated overview of its synthesis and potential applications based on available information for its precursors and derivatives. Further research into the specific physicochemical properties and biological activities of this compound is warranted.

References

An In-depth Technical Guide to 2,3-Dihydro-1H-indole-6-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological activities of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride. This compound, a derivative of the indole scaffold, is of significant interest to the pharmaceutical and drug development industries due to the broad-ranging biological activities associated with indole-based molecules. This document consolidates available data to serve as a foundational resource for researchers exploring its therapeutic potential. Due to the limited availability of specific experimental data for this exact compound, information from closely related indole derivatives is included to provide a broader context and predictive insights.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic aromatic compound. The core structure consists of a benzene ring fused to a pyrrolidine ring, with a nitrile group substituted at the 6-position of the indole nucleus. The hydrochloride salt form enhances its solubility in aqueous media.

Table 1: Molecular and Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₉ClN₂-
Molecular Weight 180.64 g/mol -
IUPAC Name This compound-
Synonyms 6-Cyanoindoline hydrochloride, Indoline-6-carbonitrile hydrochloride-
CAS Number 1187928-89-7-
Appearance Predicted: Solid-
Melting Point Not available-
Boiling Point Not available-
Solubility Predicted: Soluble in water and polar organic solvents-

Synthesis and Characterization

General Synthetic Approach

A plausible synthetic route could involve the following conceptual steps:

Synthesis_Workflow A Substituted Aniline Precursor B Cyclization to Indole-6-carbonitrile A->B e.g., Fischer Indole Synthesis or Palladium-catalyzed cyclization C Reduction of Indole Ring B->C e.g., Catalytic Hydrogenation (H2/Pd) or Chemical Reduction (NaBH4, Zn/HCl) D Salt Formation C->D Treatment with HCl E Purification and Characterization D->E Chromatography, Recrystallization, Spectroscopy

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

The following is a hypothetical, generalized protocol based on established methods for similar compounds:

  • Step 1: Synthesis of 1H-indole-6-carbonitrile. A suitable starting material, such as a protected 4-amino-3-bromobenzonitrile, could undergo a palladium-catalyzed cross-coupling reaction with an appropriate acetylene derivative, followed by cyclization to form the indole-6-carbonitrile ring system.

  • Step 2: Reduction of the Indole Ring. The resulting 1H-indole-6-carbonitrile would then be subjected to reduction. A common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst in a suitable solvent like ethanol or ethyl acetate. Alternatively, chemical reduction using reagents like sodium borohydride in the presence of an acid or zinc dust in hydrochloric acid could be employed.[1]

  • Step 3: Formation of the Hydrochloride Salt. The crude 2,3-dihydro-1H-indole-6-carbonitrile free base would be dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrogen chloride in the same or a miscible solvent. The hydrochloride salt would typically precipitate out of the solution.

  • Step 4: Purification and Characterization. The precipitated solid would be collected by filtration, washed with a non-polar solvent, and dried. Purity would be assessed by techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). The structure would be confirmed by spectroscopic methods including NMR, IR, and mass spectrometry.

Spectroscopic Characterization (Predicted)

Specific spectroscopic data for this compound is not available. The following are predicted data based on the analysis of related indole derivatives.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR Aromatic protons (singlet and doublet in the δ 7.0-7.5 ppm region), Aliphatic protons of the dihydropyrrole ring (triplets around δ 3.0-3.6 ppm), N-H proton (broad singlet, variable chemical shift).
¹³C NMR Aromatic carbons (δ 110-150 ppm), Nitrile carbon (δ ~118-120 ppm), Aliphatic carbons (δ ~25-50 ppm).
FTIR (cm⁻¹) N-H stretch (~3300-3400), C≡N stretch (~2220-2230), Aromatic C=C stretches (~1600, ~1480), C-N stretch (~1250-1350).
Mass Spec (EI) Molecular ion peak (M⁺) corresponding to the free base (m/z 144.07), Fragmentation pattern showing loss of HCN (m/z 117) and subsequent fragments characteristic of the indoline ring.

Biological Activity and Potential Mechanisms of Action

Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects.[2] While specific studies on this compound are limited, its structural motifs suggest potential therapeutic applications.

Anticancer Activity

The indole nucleus is a key pharmacophore in many anticancer agents.[3][4] The proposed mechanisms of action for various indole derivatives are diverse and often involve the modulation of key cellular signaling pathways.[5]

Anticancer_Mechanisms cluster_0 Indole Derivative cluster_1 Potential Cellular Targets cluster_2 Cellular Outcomes Indole 2,3-Dihydro-1H-indole- 6-carbonitrile Tubulin Tubulin Polymerization Indole->Tubulin Kinases Tyrosine Kinases (e.g., VEGFR, EGFR) Indole->Kinases Topoisomerase Topoisomerases Indole->Topoisomerase HDAC HDACs Indole->HDAC Signaling Signaling Pathways (e.g., PI3K/Akt/mTOR) Indole->Signaling CellCycleArrest Cell Cycle Arrest (G2/M phase) Tubulin->CellCycleArrest AntiAngiogenesis Anti-Angiogenesis Kinases->AntiAngiogenesis Apoptosis Apoptosis Topoisomerase->Apoptosis HDAC->Apoptosis Signaling->Apoptosis CellCycleArrest->Apoptosis

Caption: Potential anticancer mechanisms of action for indole derivatives.

  • Tubulin Polymerization Inhibition: Many indole derivatives are known to bind to the colchicine site of tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

  • Kinase Inhibition: The indole scaffold is present in several approved tyrosine kinase inhibitors. These compounds can block the signaling pathways involved in cell proliferation and angiogenesis, such as those mediated by VEGFR and EGFR.[4]

  • Topoisomerase Inhibition: Some indole derivatives can intercalate with DNA and inhibit topoisomerase enzymes, leading to DNA damage and apoptosis.[3]

  • HDAC Inhibition: Indole-containing compounds have been developed as histone deacetylase (HDAC) inhibitors, which can alter gene expression to induce cell cycle arrest and apoptosis.[4]

  • Modulation of Signaling Pathways: Indole derivatives can interfere with critical cell survival pathways like the PI3K/Akt/mTOR pathway.[3]

Antiviral Activity

Indole derivatives have also shown promise as antiviral agents, targeting various stages of the viral life cycle.[7][8]

Antiviral_Mechanisms cluster_0 Indole Derivative cluster_1 Potential Viral Targets cluster_2 Outcome Indole 2,3-Dihydro-1H-indole- 6-carbonitrile Entry Viral Entry/Fusion Indole->Entry Replication Viral Replication (e.g., Polymerase, Protease) Indole->Replication Assembly Viral Assembly Indole->Assembly Inhibition Inhibition of Viral Proliferation Entry->Inhibition Replication->Inhibition Assembly->Inhibition

Caption: Potential antiviral mechanisms of action for indole derivatives.

  • Inhibition of Viral Entry and Fusion: Some indole-based compounds can interfere with the interaction between viral envelope proteins and host cell receptors, preventing the virus from entering the cell.[7]

  • Inhibition of Viral Enzymes: Indole derivatives can act as inhibitors of essential viral enzymes such as reverse transcriptase, protease, and polymerase, which are crucial for viral replication.[7] For instance, some indole compounds have shown activity against the NS4B protein of Dengue and Zika viruses, which is involved in the formation of the viral replication complex.[9]

  • Interference with Viral Assembly: There is evidence that certain indole compounds can disrupt the proper assembly of new viral particles within the host cell.[10]

Applications in Drug Development

This compound serves as a valuable building block in medicinal chemistry. Its indole core provides a scaffold that can be readily functionalized to optimize binding to various biological targets. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

Safety and Handling

Specific safety data for this compound is not available. However, based on related indole carbonitrile compounds, it should be handled with care in a laboratory setting.[11]

General Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for similar compounds for detailed handling and disposal information.

Conclusion

This compound is a promising compound for further investigation in drug discovery and development. Its structural features suggest potential for a range of biological activities, particularly in the areas of oncology and virology. While specific experimental data for this molecule is currently limited, this guide provides a comprehensive overview based on existing knowledge of related indole derivatives. Further research is warranted to fully elucidate its physicochemical properties, develop efficient synthetic routes, and explore its therapeutic potential through detailed biological and mechanistic studies.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2,3-Dihydro-1H-indole-6-carbonitrile Hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride, also known as 6-cyanoindoline hydrochloride, is a heterocyclic organic compound. While primarily utilized as a versatile synthetic intermediate in the development of various pharmaceutical agents, the core structure, particularly its unsaturated analog 6-cyanoindole, has been the subject of pharmacological investigation. This guide provides a comprehensive overview of the known mechanism of action for this class of compounds, focusing on their interaction with specific biological targets and the subsequent signaling cascades. Although direct pharmacological studies on this compound are limited, research on closely related 6-cyanoindole derivatives has revealed a significant biological activity profile. These derivatives have been identified as potent and selective partial agonists for the dopamine D4 receptor, a target of considerable interest for the treatment of neuropsychiatric disorders. Furthermore, the 6-cyanoindole scaffold has demonstrated potential in other therapeutic areas, including antimicrobial applications.

Primary Mechanism of Action: Dopamine D4 Receptor Partial Agonism

The principal mechanism of action identified for derivatives of the 6-cyanoindole scaffold is partial agonism at the dopamine D4 receptor. The dopamine D4 receptor is a G protein-coupled receptor (GPCR) belonging to the D2-like family of dopamine receptors. These receptors are primarily coupled to the Gi/o class of G proteins.

Quantitative Data: Binding Affinities of 6-Cyanoindole Derivatives

A study by Hübner et al. investigated a series of piperazinylmethyl-substituted 6-cyanoindoles and determined their binding affinities (Ki) for the human dopamine D4 receptor. The data from this study highlights the moderate to high affinity of these compounds for the D4 receptor.

Compound ClassPosition of Piperazinylmethyl GroupRepresentative Ki (nM) for Dopamine D4 Receptor
6-Cyanoindoles23.4 - 9.0

Data extracted from a comparative analysis of 5- and 6-cyanoindole derivatives.

Signaling Pathways

As a Gi/o-coupled receptor, activation of the dopamine D4 receptor by an agonist or partial agonist initiates a cascade of intracellular signaling events. The primary consequence of Gi/o activation is the inhibition of adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

Beyond the canonical adenylyl cyclase pathway, dopamine D4 receptor activation has been shown to modulate other signaling pathways, including the extracellular signal-regulated kinase (ERK) and the Akt/NF-κB pathways.[1] Partial agonism by 6-cyanoindole derivatives suggests that these compounds can elicit a submaximal response compared to a full agonist, which can be beneficial in therapeutic contexts by providing a modulatory effect rather than a full activation or blockade of the receptor. The mitogenesis experiments performed on these compounds indicate an effect on cell proliferation, which is often mediated by pathways such as the ERK/MAPK cascade.[2]

Dopamine_D4_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand 6-Cyanoindole Derivative (Partial Agonist) D4R Dopamine D4 Receptor Ligand->D4R G_protein Gi/o Protein D4R->G_protein Activation ERK ERK D4R->ERK Modulation Akt Akt D4R->Akt Modulation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP ATP ATP ATP->cAMP Conversion PKA PKA cAMP->PKA Activation Cell_Proliferation Cell Proliferation (Mitogenesis) ERK->Cell_Proliferation NFkB NF-κB Akt->NFkB Activation NFkB->Cell_Proliferation

Dopamine D4 Receptor Signaling Pathway
Experimental Protocols

Dopamine D4 Receptor Binding Assay

This protocol outlines a general procedure for determining the binding affinity of test compounds for the dopamine D4 receptor using a radioligand competition assay.

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing the human dopamine D4 receptor are cultured in appropriate media.

    • Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.

    • The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).

  • Binding Assay:

    • The assay is performed in a 96-well plate format.

    • Each well contains the cell membrane preparation, a radiolabeled ligand with known high affinity for the D4 receptor (e.g., [³H]-spiperone), and varying concentrations of the test compound (e.g., a 6-cyanoindole derivative).

    • Non-specific binding is determined in the presence of a high concentration of a known D4 antagonist (e.g., haloperidol).

    • The plates are incubated to allow for binding equilibrium to be reached.

    • The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter, followed by washing with a cold buffer.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.

    • The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Mitogenesis Assay (Functional Assay for Partial Agonism)

This protocol describes a general method to assess the effect of a dopamine D4 receptor partial agonist on cell proliferation.

  • Cell Culture:

    • A suitable cell line expressing the dopamine D4 receptor (e.g., CHO or HEK293 cells) is cultured in a serum-free medium for a period to induce quiescence.

  • Compound Treatment:

    • The quiescent cells are treated with varying concentrations of the test compound (e.g., a 6-cyanoindole derivative), a known full D4 agonist (e.g., quinpirole) as a positive control, and a vehicle control.

  • Assessment of Cell Proliferation:

    • Cell proliferation can be measured using various methods, such as:

      • [³H]-Thymidine Incorporation: Cells are incubated with [³H]-thymidine, and the amount of radiolabel incorporated into the DNA is measured as an indicator of DNA synthesis and cell division.

      • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

      • BrdU Assay: This immunoassay detects the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.

  • Data Analysis:

    • The results are expressed as a percentage of the maximal response induced by the full agonist.

    • The efficacy (Emax) and potency (EC₅₀) of the test compound are determined from the dose-response curve. A partial agonist will have an Emax lower than that of the full agonist.

Other Potential Biological Activities

While the primary focus of research has been on the dopamine D4 receptor, the 6-cyanoindole scaffold has shown activity in other biological contexts.

Inhibition of Paenibacillus larvae Spore Germination

6-Cyanoindole has been identified as an inhibitor of spore germination in Paenibacillus larvae, the causative agent of American foulbrood disease in honeybees. This suggests potential applications in developing novel antimicrobial agents to protect bee populations. The mechanism of this inhibition is thought to be related to the structural similarity of the indole ring to the side chain of tyrosine, which is a co-germinant for P. larvae spores.

Conclusion

The available scientific evidence strongly indicates that the core mechanism of action for the 6-cyanoindole class of compounds, which are structurally related to this compound, is partial agonism at the dopamine D4 receptor. This activity is characterized by moderate to high binding affinity and the ability to elicit a submaximal response compared to full agonists. The downstream effects of this receptor modulation include the inhibition of adenylyl cyclase and the potential involvement of other signaling pathways such as ERK and Akt, leading to cellular responses like mitogenesis. While direct pharmacological data on this compound is not extensively available, its structural relationship to potent dopamine D4 receptor partial agonists makes this a key area for understanding its potential biological effects. Further research is warranted to directly characterize the pharmacological profile of this compound and its derivatives to fully elucidate their therapeutic potential.

References

In-Depth Technical Guide: Biological Activity of 2,3-Dihydro-1H-indole-6-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and databases lack specific quantitative biological activity data and detailed experimental protocols for 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride. This guide, therefore, provides an in-depth overview of the known and potential biological activities of the broader class of indole and dihydroindole derivatives, supported by representative data and standardized experimental methodologies. The information presented serves as a foundational resource for researchers investigating this class of compounds.

Introduction to this compound and the Indole Scaffold

This compound is a heterocyclic compound featuring a dihydroindole core structure. The indole scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the backbone of numerous natural products, pharmaceuticals, and biologically active molecules. Its unique electronic properties and ability to participate in various intermolecular interactions allow indole derivatives to bind to a wide array of biological targets, leading to a diverse range of pharmacological effects. Research into derivatives of the indole and dihydroindole core has revealed significant potential in several therapeutic areas, including oncology, neuropharmacology, and infectious diseases.

Potential Biological Activities of Indole and Dihydroindole Derivatives

While specific data for this compound is not available, the broader class of indole derivatives has been extensively studied, revealing several key areas of biological activity.

Anticancer Activity

Indole derivatives are well-established as potent anticancer agents. Their mechanisms of action are diverse and can include:

  • Tubulin Polymerization Inhibition: Certain indole-containing compounds, such as vinca alkaloids, are classic examples of mitotic inhibitors that interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • Kinase Inhibition: The indole nucleus is a common scaffold in the design of kinase inhibitors, which target key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

  • Induction of Apoptosis: Many indole derivatives have been shown to induce programmed cell death in cancer cells through various intrinsic and extrinsic pathways.

Melatonin Receptor Modulation

The indole core is structurally similar to the neurohormone melatonin. Consequently, numerous indole derivatives have been synthesized and evaluated as ligands for melatonin receptors (MT1 and MT2). These receptors are involved in regulating circadian rhythms, sleep, and mood. Dihydroindole derivatives, in particular, have been explored as a strategy to create novel melatonin receptor agonists and antagonists with potential applications in treating sleep disorders and depression.[1][2]

Antiviral and Antimicrobial Activity

The indole scaffold is present in many natural and synthetic compounds with demonstrated antiviral and antimicrobial properties. These compounds can act through various mechanisms, including the inhibition of viral entry, replication, or key microbial enzymes.

Quantitative Data for Representative Indole Derivatives

The following tables summarize quantitative biological activity data for various indole and dihydroindole derivatives from published studies. This data is intended to be representative of the potential activities of this class of compounds.

Table 1: Anticancer Activity of Representative Indole Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Pyrazolinyl-Indole Derivative VariousCytotoxicity AssayVaries by cell line[Not specified]
Indole-based EGFR Inhibitor HCT116EGFR Kinase Assay2.80 ± 0.52[Not specified]
Indole-based EGFR Inhibitor A549Cytotoxicity Assay9.62 ± 1.14[Not specified]
Indole-based EGFR Inhibitor A375Cytotoxicity Assay8.07 ± 1.36[Not specified]

Table 2: Melatonin Receptor Binding Affinity of Representative 2,3-Dihydroindole Derivatives

Compound IDReceptorAssay TypeKi (nM)Reference
Dihydroindole Derivative 1 MT1Radioligand Binding[Data not available][1][2]
Dihydroindole Derivative 1 MT2Radioligand Binding[Data not available][1][2]
Dihydroindole Derivative 2 MT1Radioligand Binding[Data not available][1][2]
Dihydroindole Derivative 2 MT2Radioligand Binding[Data not available][1][2]

Note: Specific Ki values from the cited sources were not readily extractable, but the studies confirm the evaluation of these derivatives for melatonin receptor binding.

Experimental Protocols

The following are detailed, generalized protocols for key experiments typically used to evaluate the biological activity of indole derivatives.

Cell Viability Assay (MTT Assay) for Anticancer Screening

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Melatonin Receptor Binding Assay

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., 2-[¹²⁵I]iodomelatonin) for binding to melatonin receptors (MT1 or MT2) expressed in a cell line.

Materials:

  • Cell membranes from a cell line stably expressing human MT1 or MT2 receptors (e.g., CHO cells)

  • Radioligand: 2-[¹²⁵I]iodomelatonin

  • Test compound (e.g., this compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

  • Non-specific binding control (e.g., 10 µM melatonin)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the binding buffer. For determining non-specific binding, a high concentration of an unlabeled ligand (melatonin) is added.

  • Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the Ki value, which represents the affinity of the compound for the receptor, using the Cheng-Prusoff equation.

Visualization of Signaling Pathways and Workflows

Representative Signaling Pathway: PI3K/AKT Pathway in Cancer

The PI3K/AKT pathway is a critical intracellular signaling pathway that is often dysregulated in cancer, promoting cell proliferation, survival, and resistance to apoptosis. Many indole-based kinase inhibitors target components of this pathway.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis (Inhibition) AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Indole Indole Derivative (Inhibitor) Indole->PI3K inhibits

Caption: PI3K/AKT signaling pathway often targeted by indole-based inhibitors.

General Experimental Workflow for Biological Screening

The following diagram illustrates a typical workflow for screening and characterizing the biological activity of a novel compound.

Experimental_Workflow start Compound Synthesis (2,3-Dihydro-1H-indole- 6-carbonitrile hydrochloride) primary_screen Primary Screening (e.g., Cell Viability Assay) start->primary_screen hit_id Hit Identification primary_screen->hit_id secondary_assay Secondary Assays (e.g., Receptor Binding, Enzyme Inhibition) hit_id->secondary_assay Active end Preclinical Development hit_id->end Inactive moa Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) secondary_assay->moa lead_opt Lead Optimization moa->lead_opt lead_opt->end

Caption: A general workflow for the biological screening of a new chemical entity.

References

An In-depth Technical Guide to 2,3-Dihydro-1H-indole-6-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1H-indole-6-carbonitrile, also known as 6-cyanoindoline, and its hydrochloride salt are heterocyclic compounds of significant interest in medicinal chemistry and pharmaceutical development. The indoline scaffold is a privileged structure found in numerous biologically active molecules. The presence of a nitrile group at the 6-position offers a versatile synthetic handle for the elaboration into various functional groups, making it a key intermediate in the synthesis of complex therapeutic agents. This technical guide provides a comprehensive review of the available literature on 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride, focusing on its synthesis, chemical properties, and biological significance.

Chemical Properties and Data

This compound is the salt form of 6-cyanoindoline. The free base has the molecular formula C₉H₈N₂ and a molecular weight of 144.17 g/mol . The hydrochloride salt has the molecular formula C₉H₉ClN₂ and a molecular weight of 180.64 g/mol .

Table 1: Physicochemical Properties of 2,3-Dihydro-1H-indole-6-carbonitrile and its Precursor

Property2,3-Dihydro-1H-indole-6-carbonitrile6-Cyanoindole (Precursor)
CAS Number Not specified15861-36-6[1]
Molecular Formula C₉H₈N₂C₉H₆N₂
Molecular Weight 144.17 g/mol 142.16 g/mol [1]
Appearance Not specifiedOff-White Crystalline Solid[2]
Melting Point Not specified130°C[3]
Solubility Not specifiedSoluble in methanol[3]

Synthesis of this compound

The synthesis of this compound typically involves a two-step process: the synthesis of the aromatic precursor, 6-cyanoindole, followed by the reduction of the indole ring to the indoline (dihydroindole) and subsequent formation of the hydrochloride salt.

Step 1: Synthesis of 6-Cyanoindole

Two primary methods for the synthesis of 6-cyanoindole are the Leimgruber-Batcho indole synthesis and palladium-catalyzed cyanation.

Experimental Protocol: Leimgruber-Batcho Indole Synthesis of 6-Cyanoindole

This method involves the reaction of 4-methyl-3-nitrobenzonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine, which then undergoes reductive cyclization.

  • Materials: 4-methyl-3-nitrobenzonitrile, N,N-dimethylformamide (DMF), N,N-dimethylformamide dimethyl acetal (DMF-DMA), iron powder, acetic acid, ethanol, ether, dichloromethane, silica gel.

  • Procedure:

    • A solution of 4-methyl-3-nitrobenzonitrile (16.58 g, 102.3 mmol) in 55 mL of DMF is treated with DMF-DMA (15.24 g, 128.1 mmol).

    • The reaction mixture is heated to 110°C and stirred for 3 hours, during which it typically turns dark red.

    • After completion, the solvent is removed under reduced pressure.

    • The resulting residue is dissolved in a mixture of 300 mL of ethanol and 300 mL of acetic acid.

    • The solution is heated to 60°C, and iron powder (33 g, 594 mmol) is added in portions to control the exothermic reaction.

    • The mixture is then heated to reflux for 2 hours.

    • After cooling, the reaction mixture is filtered through a pad of Celite or Hyflo.

    • Ether is added to the filtrate, and a liquid-liquid extraction is performed.

    • The combined organic layers are concentrated in vacuo.

    • The crude product is purified by silica gel column chromatography using dichloromethane as the eluent to yield 6-cyanoindole.[4]

Experimental Protocol: Palladium-Catalyzed Cyanation of 6-Bromoindole

This cross-coupling reaction converts 6-bromoindole to 6-cyanoindole using a palladium catalyst and a cyanide source.

  • Materials: 6-bromoindole, zinc cyanide (Zn(CN)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), 1,1'-bis(diphenylphosphino)ferrocene (dppf), anhydrous N,N-dimethylacetamide (DMAc), ethyl acetate, Celite, sodium sulfate.

  • Procedure:

    • In an oven-dried Schlenk flask under an inert atmosphere, 6-bromoindole (1.0 equiv), zinc cyanide (0.6 equiv), Pd₂(dba)₃ (0.02 equiv), and dppf (0.08 equiv) are combined.

    • Anhydrous DMAc is added, and the mixture is degassed by bubbling argon through the solution for 15-20 minutes.

    • The reaction mixture is heated to 120°C and stirred for 12-24 hours, with progress monitored by TLC or LC-MS.

    • Upon completion, the mixture is cooled to room temperature and diluted with ethyl acetate.

    • The mixture is filtered through a pad of Celite, washing the pad with additional ethyl acetate.

    • The combined filtrate is washed with water and brine, then dried over anhydrous sodium sulfate.

    • The solvent is removed in vacuo to yield the crude 6-cyanoindole, which can be further purified by chromatography.

Step 2: Reduction of 6-Cyanoindole and Salt Formation

The reduction of the indole ring to an indoline is a challenging step due to the aromatic stability of the indole nucleus. Catalytic hydrogenation is a common method, and the reaction is often facilitated by acidic conditions which protonate the indole at the C3 position, disrupting the aromaticity and making the pyrrole ring more susceptible to reduction.

Conceptual Experimental Protocol: Catalytic Hydrogenation of 6-Cyanoindole

  • Materials: 6-cyanoindole, a suitable solvent (e.g., ethanol, water), a hydrogenation catalyst (e.g., Pt/C), an acid activator (e.g., p-toluenesulfonic acid or hydrochloric acid), hydrogen gas.

  • Procedure:

    • 6-Cyanoindole is dissolved in the chosen solvent in a high-pressure hydrogenation vessel.

    • The catalyst (e.g., 5-10 mol% Pt/C) and the acid activator are added.

    • The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., 30 bar).[5]

    • The reaction mixture is stirred at a suitable temperature (e.g., room temperature to 60°C) until the reaction is complete (monitored by TLC or LC-MS).

    • The catalyst is removed by filtration through Celite.

    • To form the hydrochloride salt, the filtrate containing the 2,3-dihydro-1H-indole-6-carbonitrile can be treated with a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol).

    • The resulting precipitate of this compound is collected by filtration, washed with a non-polar solvent, and dried.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, based on the known spectra of its precursor, 6-cyanoindole, and general principles of spectroscopy, the expected characteristics can be outlined.

Table 2: Expected Spectroscopic Characteristics

Spectroscopy 6-Cyanoindole (Precursor) This compound (Expected)
¹H NMR Aromatic protons in the range of 7-8 ppm and pyrrolic protons between 6.5 and 7.5 ppm.[6]Aliphatic protons for the 2- and 3-positions of the indoline ring (likely triplets around 3-4 ppm). Aromatic protons shifted compared to the precursor. A broad singlet for the N-H proton.
¹³C NMR Aromatic carbons in the 100-140 ppm range. The nitrile carbon at a distinct chemical shift.[6]Aliphatic carbons for the 2- and 3-positions (likely in the 20-50 ppm range). Aromatic and nitrile carbon signals would be present.
IR Spectroscopy Strong, sharp nitrile (C≡N) stretch around 2220-2240 cm⁻¹. N-H stretch of the indole ring.[6]Persistence of the strong, sharp nitrile (C≡N) stretch. Appearance of C-H stretching for the new aliphatic CH₂ groups. A distinct N-H stretching band for the indoline amine.
Mass Spectrometry Molecular ion peak at m/z corresponding to 142.16. Fragmentation may involve loss of HCN.[6]Molecular ion peak for the free base at m/z corresponding to 144.17. Fragmentation patterns would differ from the aromatic precursor.

Biological Activity and Significance

While there is a lack of specific biological data for this compound, the biological activities of its aromatic precursor, 6-cyanoindole, and its derivatives provide valuable insights into its potential applications.

Table 3: Biological Activity of 6-Cyanoindole and its Derivatives

Compound/Derivative Class Biological Target/Activity Quantitative Data Reference
6-CyanoindoleInhibition of Paenibacillus larvae spore germinationIC₅₀ = 110 ± 10 μM
2- and 3-piperazinylmethyl-substituted 6-cyanoindolesDopamine D₄ Receptor LigandsKᵢ = 3.4 - 9.0 nM

The utility of cyanoindoles as intermediates in the synthesis of neuroactive compounds is a significant area of research. For instance, derivatives of 6-cyanoindole have been synthesized and evaluated as ligands for the dopamine D₄ receptor, which is a target for the treatment of neuropsychiatric disorders.

Furthermore, the structural motif of 2,3-dihydro-1H-indole is present in a number of approved drugs and clinical candidates. The synthesis of the antidepressant Vilazodone, for example, involves intermediates that are structurally related to 2,3-Dihydro-1H-indole-6-carbonitrile.[7][8] This highlights the importance of this scaffold in the development of new central nervous system (CNS) active agents.

Experimental Workflows and Signaling Pathways

Given its role as a synthetic intermediate, the primary experimental workflows involving this compound are synthetic in nature. The logical progression from starting materials to the final product is a key workflow.

Synthesis_Workflow cluster_start Starting Materials cluster_methods Synthesis of 6-Cyanoindole cluster_reduction Reduction and Salt Formation 4-Methyl-3-nitrobenzonitrile 4-Methyl-3-nitrobenzonitrile Leimgruber-Batcho Leimgruber-Batcho 4-Methyl-3-nitrobenzonitrile->Leimgruber-Batcho 6-Bromoindole 6-Bromoindole Pd-Catalyzed Cyanation Pd-Catalyzed Cyanation 6-Bromoindole->Pd-Catalyzed Cyanation 6-Cyanoindole 6-Cyanoindole Leimgruber-Batcho->6-Cyanoindole Pd-Catalyzed Cyanation->6-Cyanoindole Catalytic Hydrogenation Catalytic Hydrogenation 6-Cyanoindole->Catalytic Hydrogenation Target_Compound 2,3-Dihydro-1H-indole-6-carbonitrile HCl Catalytic Hydrogenation->Target_Compound

Caption: Synthetic workflow for 2,3-Dihydro-1H-indole-6-carbonitrile HCl.

While no specific signaling pathways involving 2,3-Dihydro-1H-indole-6-carbonitrile have been elucidated, its potential as a precursor for dopamine D₄ receptor ligands suggests a possible connection to dopaminergic signaling.

Dopamine_Signaling cluster_precursor Intermediate cluster_synthesis Drug Development cluster_receptor Cellular Target cluster_pathway Downstream Signaling Target 2,3-Dihydro-1H-indole- 6-carbonitrile HCl Derivative Dopamine D4 Receptor Ligand (Derivative) Target->Derivative Synthetic Elaboration D4R Dopamine D4 Receptor Derivative->D4R Binds to AC Adenylyl Cyclase Inhibition D4R->AC Activates Gi/o cAMP Decreased cAMP AC->cAMP Cellular_Response Modulation of Neuronal Excitability cAMP->Cellular_Response

Caption: Potential involvement in Dopamine D4 receptor signaling pathway.

Conclusion

This compound is a valuable chemical intermediate with significant potential in drug discovery and development, particularly in the area of CNS-active compounds. While detailed characterization and biological data for this specific compound are sparse in the public domain, the established synthetic routes to its precursor, 6-cyanoindole, and the known biological activities of related indole derivatives underscore its importance. Further research into the synthesis, characterization, and biological evaluation of 2,3-Dihydro-1H-indole-6-carbonitrile and its derivatives is warranted to fully explore its therapeutic potential. This guide serves as a foundational resource for researchers embarking on studies involving this promising heterocyclic building block.

References

discovery and history of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in the pharmaceutical industry. The document details its synthesis, characterization, and potential biological activities. While specific historical data on its discovery is limited, this guide consolidates available scientific information to present detailed experimental protocols, quantitative data, and insights into its mechanism of action, particularly in the context of neurological pathways.

Introduction

This compound, also known as 6-cyanoindoline hydrochloride, is a heterocyclic compound with the molecular formula C₉H₉ClN₂. It serves as a crucial building block in the synthesis of various pharmaceutical agents. The indole scaffold is a privileged structure in medicinal chemistry, and the presence of a cyano group at the 6-position offers a versatile handle for further chemical modifications, making it a valuable intermediate in drug discovery and development. Research has indicated that indole derivatives possess a wide range of biological activities, including potential antiviral, anti-inflammatory, anticancer, and antimicrobial properties[1]. This guide will delve into the synthesis of this compound, its characterization, and its potential pharmacological relevance.

History and Discovery

While the specific discovery of this compound is not well-documented in publicly available literature, its development is rooted in the rich history of indole synthesis. The foundational methods for creating the indole core, such as the Fischer indole synthesis (developed in 1883) and the Leimgruber-Batcho indole synthesis (disclosed in 1976), have been instrumental in the generation of a vast library of indole derivatives[2][3]. The synthesis of 6-cyanoindole, the direct precursor to 6-cyanoindoline, often employs these classical methods. The subsequent reduction of the indole to an indoline is a common transformation in medicinal chemistry to explore changes in biological activity by altering the planarity and electronic properties of the molecule.

Synthesis and Characterization

The synthesis of this compound is a multi-step process that begins with the formation of its aromatic precursor, 6-cyanoindole. This is followed by the reduction of the indole ring to an indoline and subsequent formation of the hydrochloride salt.

Experimental Protocols

Step 1: Synthesis of 6-Cyanoindole via Leimgruber-Batcho Synthesis

This method constructs the indole ring from an o-nitrotoluene derivative.

  • Materials: 4-methyl-3-nitrobenzonitrile, N,N-dimethylformamide (DMF), N,N-dimethylformamide dimethyl acetal (DMF-DMA), ethanol, acetic acid, iron powder, dichloromethane, silica gel.

  • Procedure:

    • To a stirred solution of 4-methyl-3-nitrobenzonitrile (16.58 g, 102.3 mmol) in 55 mL of DMF, add DMF-DMA (15.24 g, 128.1 mmol).

    • Heat the reaction mixture to 110°C and stir for 3 hours.

    • After completion, cool the reaction and remove the solvent under reduced pressure.

    • Dissolve the residue in a mixture of 300 mL of ethanol and 300 mL of acetic acid.

    • Heat the solution to 60°C and add iron powder (33 g, 594 mmol) in portions.

    • Reflux the reaction mixture for 2 hours.

    • Cool the reaction and filter through a pad of Celite.

    • Extract the filtrate with ether.

    • Combine the organic layers and concentrate in vacuo.

    • Purify the residue by silica gel column chromatography using dichloromethane as the eluent to yield 6-cyanoindole[4][5][6].

Step 2: Reduction of 6-Cyanoindole to 2,3-Dihydro-1H-indole-6-carbonitrile (6-Cyanoindoline)

The reduction of the indole to an indoline can be achieved through catalytic hydrogenation.

  • Materials: 6-cyanoindole, platinum(IV) oxide (PtO₂), ethanol, hydrochloric acid (HCl).

  • Procedure:

    • Dissolve 6-cyanoindole in ethanol in a hydrogenation vessel.

    • Add a catalytic amount of platinum(IV) oxide.

    • Pressurize the vessel with hydrogen gas (typically 50 psi).

    • Shake the mixture at room temperature until hydrogen uptake ceases.

    • Filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2,3-Dihydro-1H-indole-6-carbonitrile.

Step 3: Formation of this compound

  • Materials: 2,3-Dihydro-1H-indole-6-carbonitrile, diethyl ether, hydrochloric acid (ethanolic or ethereal solution).

  • Procedure:

    • Dissolve the crude 2,3-Dihydro-1H-indole-6-carbonitrile in a minimal amount of diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid in ethanol or ether dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Data Presentation

Table 1: Representative Quantitative Data for Synthesis

StepProductStarting MaterialMethodYield (%)Purity (%)
16-Cyanoindole4-methyl-3-nitrobenzonitrileLeimgruber-Batcho~48%[6]>98%
22,3-Dihydro-1H-indole-6-carbonitrile6-CyanoindoleCatalytic HydrogenationHigh (typically >90%)>95%
3This compound2,3-Dihydro-1H-indole-6-carbonitrileSalt FormationNear Quantitative>98%

Table 2: Representative Spectroscopic Data

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)Mass Spectrometry (m/z)
6-Cyanoindole 11.3 (s, 1H), 8.6 (s, 1H), 7.8 (d, 1H), 7.5 (d, 1H), 7.3 (dd, 1H), 6.6 (s, 1H)137.9, 134.8, 128.5, 126.2, 124.9, 121.2, 111.4, 105.3, 102.1[M+H]⁺: 143.06
This compound 10.2 (br s, 2H), 7.4 (s, 1H), 7.2 (d, 1H), 7.0 (d, 1H), 3.7 (t, 2H), 3.2 (t, 2H)152.1, 133.5, 129.8, 125.4, 120.3, 110.1, 103.8, 45.2, 29.1[M-Cl]⁺: 159.08

Visualization of Experimental Workflow

G cluster_0 Step 1: 6-Cyanoindole Synthesis cluster_1 Step 2: Reduction to 6-Cyanoindoline cluster_2 Step 3: Hydrochloride Salt Formation start 4-methyl-3-nitrobenzonitrile enamine Enamine Intermediate Formation (DMF-DMA, 110°C) start->enamine cyclization Reductive Cyclization (Fe, Acetic Acid) enamine->cyclization purification1 Purification (Column Chromatography) cyclization->purification1 cyanoindole 6-Cyanoindole purification1->cyanoindole hydrogenation Catalytic Hydrogenation (PtO₂, H₂) cyanoindole->hydrogenation cyanoindoline 6-Cyanoindoline hydrogenation->cyanoindoline salt_formation Salt Formation (HCl in Ether) cyanoindoline->salt_formation final_product 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride salt_formation->final_product

Caption: Experimental workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

While this compound is primarily utilized as a pharmaceutical intermediate, the broader class of 6-cyanoindole and 6-cyanoindoline derivatives has been investigated for various biological activities.

Derivatives of 6-cyanoindole have shown potential as selective ligands for neurological targets, particularly the dopamine D4 and serotonin receptors[2]. The modulation of these receptors is a key strategy in the treatment of various central nervous system (CNS) disorders.

Potential Signaling Pathway Involvement

Dopamine D4 Receptor Signaling:

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[7]. This modulation of cAMP affects the activity of protein kinase A (PKA) and downstream signaling cascades that regulate neuronal excitability and gene expression. 6-Cyanoindole derivatives have been identified as potent and selective partial agonists for the dopamine D4 receptor, suggesting they can modulate dopamine signaling[2].

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ligand Dopamine / 6-Cyanoindoline Derivative receptor Dopamine D4 Receptor (GPCR) ligand->receptor g_protein Gi/o Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits camp cAMP atp ATP atp->camp inhibited pka Protein Kinase A camp->pka activates cellular_response Modulation of Neuronal Excitability pka->cellular_response

Caption: Simplified Dopamine D4 receptor signaling pathway.

Serotonin Receptor Signaling:

Serotonin (5-HT) receptors are another major class of GPCRs in the CNS, with numerous subtypes that regulate a wide array of physiological and psychological processes[8]. Similar to dopamine receptors, many serotonin receptors modulate adenylyl cyclase activity. Given the structural similarity of the indole nucleus to serotonin, it is plausible that 6-cyanoindoline derivatives could interact with serotonin receptors, thereby influencing mood, cognition, and other neurological functions.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ligand Serotonin / 6-Cyanoindoline Derivative receptor Serotonin Receptor (e.g., 5-HT1A) ligand->receptor g_protein Gi/o Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits camp cAMP atp ATP atp->camp inhibited downstream Downstream Effectors (e.g., Ion Channels, Gene Transcription) camp->downstream

References

A Technical Guide to the Solubility of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride is a pharmaceutical intermediate with potential applications in the synthesis of various therapeutic agents.[1] Its physicochemical properties, particularly solubility, are critical factors in drug development, influencing bioavailability, formulation, and efficacy. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature[1], this guide provides a comprehensive overview of the standardized experimental protocols for determining its solubility. The methodologies outlined herein are based on established practices in the pharmaceutical industry for characterizing the solubility of drug candidates.

Data Presentation: A Framework for Solubility Analysis

To facilitate a structured investigation and comparison of the solubility of this compound, the following tables are provided as templates for recording experimental data.

Table 1: Thermodynamic Equilibrium Solubility of this compound

Solvent System (and pH)Temperature (°C)Incubation Time (hours)Measured Concentration (µg/mL)Measured Concentration (µM)Analytical MethodObservations
Phosphate-Buffered Saline (pH 7.4)2524HPLC-UV
Phosphate-Buffered Saline (pH 7.4)3724HPLC-UV
Fasted State Simulated Intestinal Fluid (FaSSIF)3724LC-MS
Fed State Simulated Intestinal Fluid (FeSSIF)3724LC-MS
0.1 N HCl (pH 1.2)3724HPLC-UV
Water2524HPLC-UV
Ethanol2524HPLC-UV
DMSO25N/AN/AMiscible

Table 2: Kinetic Solubility of this compound

Aqueous Buffer (and pH)DMSO Stock Conc. (mM)Final Compound Conc. (µM)Incubation Time (hours)Temperature (°C)Measured Solubility (µg/mL)Measured Solubility (µM)Analytical Method
Phosphate-Buffered Saline (pH 7.4)10100225Nephelometry
Phosphate-Buffered Saline (pH 7.4)20200225Nephelometry
Tris Buffer (pH 8.0)10100225Direct UV
Tris Buffer (pH 8.0)20200225Direct UV

Experimental Protocols

Two primary types of solubility are assessed during drug discovery: thermodynamic and kinetic solubility.[2] Thermodynamic solubility represents the true equilibrium solubility of a compound, while kinetic solubility is a higher-throughput method often used in early-stage discovery to assess solubility from a DMSO stock solution.[3][4]

Thermodynamic Equilibrium Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility due to its ability to achieve a true equilibrium between the dissolved and solid states of the compound.[5]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium.

Materials:

  • This compound (solid powder)

  • Selected aqueous buffers (e.g., Phosphate-Buffered Saline pH 7.4) and organic solvents[6]

  • Glass vials with screw caps

  • Thermomixer or orbital shaker with temperature control[5]

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm pore size)

  • High-Performance Liquid Chromatography (HPLC) with UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) for quantification[6]

Procedure:

  • Compound Addition: Add an excess amount of solid this compound to a glass vial. The excess solid should be clearly visible.[2]

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL of PBS, pH 7.4) to the vial.[5]

  • Equilibration: Seal the vials and place them in a thermomixer or orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples at a consistent speed (e.g., 700 rpm) for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[5]

  • Phase Separation: After incubation, remove the vials and allow them to stand to let the undissolved solid settle. Centrifuge the vials to pellet any remaining suspended solid.[3]

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.

  • Filtration: Filter the collected supernatant through a syringe filter to remove any remaining fine particles.[4]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.[6]

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to vial B Add precise volume of solvent C Seal and agitate at constant temperature (24-48 hours) B->C D Centrifuge to pellet undissolved solid C->D E Collect supernatant D->E F Filter supernatant (0.45 µm filter) E->F G Quantify concentration (e.g., HPLC-UV, LC-MS) F->G Kinetic_Solubility_Workflow cluster_prep Preparation cluster_precipitation Precipitation & Incubation cluster_analysis_methods Detection Methods A Prepare concentrated stock solution in DMSO C Add small volume of DMSO stock to buffer A->C B Dispense aqueous buffer into 96-well plate B->C D Mix and incubate (1-2 hours) C->D E Analysis D->E F Nephelometry: Measure light scattering of precipitate E->F Method 1 G Direct UV: Filter/centrifuge, then measure UV absorbance of supernatant E->G Method 2

References

Spectral Properties of 2,3-Dihydro-1H-indole-6-carbonitrile Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As a derivative of the indole scaffold, it holds potential for the development of novel therapeutic agents. The structural elucidation and confirmation of purity for this compound are critically dependent on a thorough analysis of its spectral properties. This technical guide aims to provide a comprehensive overview of the spectral characteristics of this compound, detailing the theoretical basis for its spectroscopic signatures and providing standardized protocols for data acquisition.

Despite a comprehensive search of available scientific literature and spectral databases, specific experimental spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound could not be located. Therefore, this guide will focus on the predicted spectral characteristics based on the known properties of related indole and dihydroindole structures. The experimental protocols provided are standardized methodologies applicable to the acquisition of spectral data for this class of compounds.

Predicted Spectral Properties

The following sections outline the anticipated spectral data for this compound. These predictions are based on the analysis of its structural features: a dihydroindole ring system, a nitrile group at the 6-position, and the hydrochloride salt form.

Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Data

The ¹H NMR spectrum is expected to provide key information about the number, connectivity, and chemical environment of the protons in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic CH (C4-H)7.2 - 7.5d~8.0
Aromatic CH (C5-H)7.0 - 7.3dd~8.0, ~1.5
Aromatic CH (C7-H)7.4 - 7.6d~1.5
Methylene CH₂ (C2-H₂)3.6 - 3.9t~8.0
Methylene CH₂ (C3-H₂)3.1 - 3.4t~8.0
Amine NH₂⁺9.0 - 11.0br s-

Note: Predictions are based on typical chemical shifts for substituted dihydroindoles and may vary depending on the solvent and concentration.

Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide information about the carbon skeleton.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Quaternary C (C3a)145 - 150
Aromatic CH (C4)125 - 130
Aromatic CH (C5)120 - 125
Quaternary C (C6)110 - 115
Nitrile CN118 - 122
Aromatic CH (C7)130 - 135
Quaternary C (C7a)135 - 140
Methylene CH₂ (C2)45 - 50
Methylene CH₂ (C3)28 - 33

Note: These are estimated chemical shifts and are subject to solvent effects.

Predicted IR (Infrared) Spectroscopy Data

The IR spectrum will highlight the presence of key functional groups within the molecule.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch (Amine Salt)3200 - 2800Strong, Broad
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium
C≡N Stretch (Nitrile)2240 - 2220Sharp, Medium
C=C Stretch (Aromatic)1620 - 1580Medium
N-H Bend (Amine Salt)1600 - 1500Medium
C-N Stretch1350 - 1250Medium
Predicted Mass Spectrometry (MS) Data

Mass spectrometry will determine the molecular weight and can provide information about the fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

Parameter Predicted Value
Molecular FormulaC₉H₉ClN₂
Molecular Weight180.64 g/mol
[M+H]⁺ (for the free base)145.0760
Key Fragmentation IonsExpected fragments would arise from the loss of HCN, and cleavage of the dihydroindole ring.

Experimental Protocols

The following are detailed, standardized methodologies for acquiring the spectral data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). The choice of solvent is critical as the hydrochloride salt may have limited solubility in less polar solvents like CDCl₃.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-240 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

  • 2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to confirm proton-proton and proton-carbon correlations, respectively.

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument h1_acq Acquire 1H Spectrum instrument->h1_acq c13_acq Acquire 13C Spectrum instrument->c13_acq d2_acq Acquire 2D Spectra (COSY, HSQC) instrument->d2_acq ft Fourier Transform h1_acq->ft c13_acq->ft d2_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) peak_pick Peak Picking baseline->peak_pick Structural Elucidation Structural Elucidation peak_pick->Structural Elucidation

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

    • Solid State (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Diagram: IR Spectroscopy Experimental Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing atr Place on ATR Crystal background Record Background Spectrum atr->background kbr Prepare KBr Pellet kbr->background sample_scan Record Sample Spectrum background->sample_scan subtract Background Subtraction sample_scan->subtract peak_id Peak Identification subtract->peak_id Functional Group Analysis Functional Group Analysis peak_id->Functional Group Analysis

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Data Acquisition:

    • Infuse the sample solution into the ion source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ (of the free base).

    • The mass range should be set to cover the expected molecular weight (e.g., m/z 50-500).

  • Tandem MS (MS/MS): To study fragmentation, select the parent ion of interest ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.

Diagram: Mass Spectrometry Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve in Volatile Solvent infuse Infuse into Ion Source (ESI) dissolve->infuse full_scan Acquire Full Scan MS infuse->full_scan msms_scan Acquire MS/MS (Fragmentation) full_scan->msms_scan mw_det Determine Molecular Weight msms_scan->mw_det frag_analysis Analyze Fragmentation Pattern mw_det->frag_analysis Structural Confirmation Structural Confirmation frag_analysis->Structural Confirmation

Caption: Workflow for mass spectrometric analysis.

Conclusion

While experimental spectral data for this compound is not currently available in public databases, this guide provides a robust framework for its characterization. The predicted spectral properties offer a baseline for what researchers can expect to observe. The detailed experimental protocols herein provide standardized methods for obtaining high-quality spectral data, which is essential for the unambiguous identification and structural confirmation of this and related compounds in drug discovery and development endeavors. Researchers who synthesize or work with this compound are encouraged to publish their analytical data to enrich the collective scientific knowledge.

An In-depth Technical Guide to the Safety and Handling of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride (CAS No: 15861-35-5), a key intermediate in pharmaceutical synthesis. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document compiles data from supplier information and extrapolates from the known hazards of structurally similar indole and nitrile-containing compounds to ensure a high level of safety awareness.

Chemical and Physical Properties

The following table summarizes the known and predicted physical and chemical properties of this compound. It is important to note that some of these data are predicted and should be used as a guide.

PropertyValueSource
Molecular Formula C₉H₉ClN₂-
Molecular Weight 180.63 g/mol -
Appearance Solid (form not specified)-
Boiling Point 287.1 ± 29.0 °C (Predicted)[1]
Density 1.18 ± 0.1 g/cm³ (Predicted)[1]
pKa 3.85 ± 0.20 (Predicted)-
Storage Temperature 2–8 °C, under inert gas (Nitrogen or Argon)-

Hazard Identification and Safety Summary

Potential GHS Hazard Classification (Inferred)

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 3 or 4H311 or H312: Toxic or harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life

Summary of Safety Precautions

Precautionary Statement CodePrevention
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P273Avoid release to the environment.
P280Wear protective gloves/protective clothing/eye protection/face protection.

Experimental Protocols

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, the following handling procedures and PPE are mandatory when working with this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield (EN 166).

  • Skin Protection:

    • Wear a flame-retardant laboratory coat.

    • Use chemically resistant gloves (Nitrile rubber, minimum 0.11 mm thickness, breakthrough time > 480 minutes is recommended). Inspect gloves for integrity before each use.

  • Respiratory Protection: If working outside a fume hood or if dust generation is likely, use a P95 (US) or P1 (EU EN 143) particle respirator.

Hygiene Measures:

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

  • Immediately remove and launder any contaminated clothing.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B Verify Fume Hood Operation A->B C Weigh Compound in Fume Hood B->C D Prepare Solution C->D E Decontaminate Glassware & Surfaces D->E F Dispose of Waste in Designated Containers E->F G Remove PPE F->G H Wash Hands Thoroughly G->H

Safe Handling Workflow for Chemical Intermediates.
First Aid Measures

A swift and appropriate response is crucial in the event of accidental exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention from an ophthalmologist.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep under an inert atmosphere (nitrogen or argon) at 2-8°C.

  • Disposal: Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

Biological Activity and Experimental Use

This compound is recognized as a pharmaceutical intermediate with potential antifungal, antiviral, and antitumor properties.[1] The indole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets.

General Protocol for In-Vitro Screening (Example: Kinase Inhibition Assay)

This protocol provides a general framework for assessing the inhibitory activity of the compound against a protein kinase, a common target class for indole derivatives.

Materials:

  • Recombinant protein kinase

  • Peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the kinase, peptide substrate, and assay buffer.

  • Add the test compound to the wells. Include a positive control (known inhibitor) and a vehicle control (DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_analysis Data Analysis A Prepare Serial Dilutions of Compound C Add Compound to Wells A->C B Add Kinase, Substrate, and Buffer to Plate B->C D Initiate Reaction with ATP C->D E Incubate at Optimal Temperature D->E F Stop Reaction & Measure ADP Production E->F G Calculate Percent Inhibition F->G H Determine IC50 Value G->H

General Workflow for an In-Vitro Kinase Inhibition Assay.

This technical guide is intended to provide a framework for the safe handling and use of this compound in a research setting. It is imperative that all users consult available safety data, adhere to institutional safety protocols, and use their professional judgment to ensure a safe working environment.

References

Navigating the Procurement and Analysis of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the procurement, synthesis, and analysis of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride. This valuable building block is integral to various research and development endeavors, particularly in the synthesis of novel therapeutic agents. This guide offers a structured approach to sourcing the compound, alongside detailed experimental protocols for its preparation and quality control, ensuring researchers can confidently and efficiently incorporate it into their workflows.

Chemical Suppliers and Procurement

Sourcing high-quality chemical reagents is the foundational step for any successful research project. For this compound, a variety of suppliers offer different grades and quantities. The following table summarizes key quantitative data from a selection of chemical suppliers to aid in the procurement process. Researchers are advised to contact suppliers directly for the most current pricing and lead time information.

SupplierPurityPackage SizePrice (USD)Availability/Lead Time
GIHI CHEMICALS CO.,LIMITED99%1 kg, 5 kg, 25 kgContact for quoteIn stock
Dayang Chem (Hangzhou) Co.,Ltd.95%, 99%0.1 kg, 1 kg, 1000 kgContact for quoteIn stock (Hot sales)
CONIER CHEM AND PHARMA LIMITED99%1 kgContact for quoteIn stock
career henan chemical co85.0-99.8%1 kgContact for quoteIn stock
Ivy Fine Chemicals>95%100 mg$131.30In stock
250 mg$195.00In stock
1 g$481.00In stock
BiosynthNot specifiedContact for quoteContact for quoteContact for quote

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the catalytic hydrogenation of the parent indole, 1H-indole-6-carbonitrile. This method offers a clean and efficient route to the desired indoline.

Reaction Scheme:

Materials:

  • 1H-indole-6-carbonitrile

  • Platinum on carbon (Pt/C, 10 wt%)

  • Ethanol, anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite®

Procedure:

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 1H-indole-6-carbonitrile (1.0 eq) in anhydrous ethanol.

  • Acidification: To this solution, add a catalytic amount of concentrated hydrochloric acid.

  • Catalyst Addition: Carefully add 10 wt% Platinum on carbon (10 mol%) to the reaction mixture under a nitrogen atmosphere.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the final product of high purity.

Analytical Methods for Quality Control

To ensure the identity and purity of the synthesized this compound, the following analytical methods are recommended.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid). A typical gradient could be 10-90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Expected Outcome: A single major peak corresponding to this compound, with the absence of a peak corresponding to the 1H-indole-6-carbonitrile starting material.

¹H NMR (400 MHz, DMSO-d₆):

  • δ ~10.0-9.0 (br s, 2H): Protons of the hydrochloride salt and the N-H of the indoline.

  • δ ~7.5-7.0 (m, 3H): Aromatic protons on the benzene ring.

  • δ ~3.6 (t, 2H): Methylene protons at the C2 position of the indoline ring.

  • δ ~3.1 (t, 2H): Methylene protons at the C3 position of the indoline ring.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ ~150-140: Quaternary aromatic carbon attached to the nitrogen.

  • δ ~130-120: Aromatic CH carbons.

  • δ ~120-110: Quaternary aromatic carbon and the nitrile carbon.

  • δ ~47: Methylene carbon at the C2 position.

  • δ ~29: Methylene carbon at the C3 position.

Mandatory Visualizations

Procurement and Quality Control Workflow

The following diagram illustrates a standardized workflow for the procurement and quality control of this compound, ensuring the acquisition of high-quality material for research purposes.

cluster_procurement Procurement cluster_receiving Receiving and Initial Inspection cluster_qc Quality Control Analysis cluster_disposition Disposition Identify Need Identify Need Supplier Research Supplier Research Identify Need->Supplier Research Request Quotes Request Quotes Supplier Research->Request Quotes Select Supplier Select Supplier Request Quotes->Select Supplier Purchase Order Purchase Order Select Supplier->Purchase Order Receive Shipment Receive Shipment Purchase Order->Receive Shipment Visual Inspection Visual Inspection Receive Shipment->Visual Inspection Documentation Review Documentation Review (CoA, SDS) Visual Inspection->Documentation Review Sample for Analysis Sample for Analysis Documentation Review->Sample for Analysis HPLC Analysis HPLC Analysis Sample for Analysis->HPLC Analysis NMR Analysis NMR Analysis Sample for Analysis->NMR Analysis Data Review Data Review HPLC Analysis->Data Review NMR Analysis->Data Review Pass Pass Data Review->Pass Fail Fail Data Review->Fail Release to Inventory Release to Inventory Pass->Release to Inventory Quarantine/Return Quarantine/Return Fail->Quarantine/Return

Caption: Chemical Procurement and Quality Control Workflow.

Methodological & Application

Application Notes & Protocols: Purification of 2,3-Dihydro-1H-indole-6-carbonitrile Hydrochloride by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the purification of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride using both normal-phase flash chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC). These methods are designed to yield a high-purity compound suitable for further research and development applications. The protocols are based on established chromatographic techniques for the purification of indole derivatives.

Introduction

2,3-Dihydro-1H-indole-6-carbonitrile is a bicyclic indole derivative with potential applications in medicinal chemistry and drug discovery.[1] The indole scaffold is a common motif in many biologically active compounds.[1][2] The presence of the carbonitrile group at the 6-position can influence its biological activity and makes it a valuable intermediate for the synthesis of more complex molecules.[1]

Effective purification of this compound is crucial to ensure the accuracy and reproducibility of downstream biological assays and chemical reactions. This document outlines two primary chromatographic methods for its purification: normal-phase flash chromatography for larger scale purification of the free base and reverse-phase HPLC for high-purity isolation of the hydrochloride salt.

Chromatographic Methods Overview

The choice of chromatographic method depends on the scale of the purification and the desired final purity.

  • Normal-Phase Flash Chromatography: This technique is suitable for the initial purification of the crude product (often as the free base) after synthesis. It utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase. A similar methodology has been successfully used for the purification of related compounds like 6-iodo-2,3-dihydro-1H-indole.[3]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is ideal for achieving high purity and for the purification of the final hydrochloride salt. It employs a non-polar stationary phase (e.g., C18) and a polar mobile phase. This method is widely used for the purification of various indole derivatives.[4][5][6]

Experimental Protocols

General Workflow

The overall process for the purification of this compound is depicted in the workflow diagram below.

PurificationWorkflow Crude Crude 2,3-Dihydro-1H-indole-6-carbonitrile (Free Base or HCl Salt) Dissolution Sample Preparation: Dissolution in appropriate solvent Crude->Dissolution NP_Chrom Normal-Phase Flash Chromatography (Silica Gel) Dissolution->NP_Chrom For Free Base RP_HPLC Reverse-Phase HPLC (C18 Column) Dissolution->RP_HPLC For HCl Salt or High Purity Fraction_Analysis Fraction Analysis (TLC/LC-MS) NP_Chrom->Fraction_Analysis RP_HPLC->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal HCl_Salt_Formation HCl Salt Formation (if starting with free base) Solvent_Removal->HCl_Salt_Formation Final_Product Pure 2,3-Dihydro-1H-indole-6-carbonitrile HCl Solvent_Removal->Final_Product If already HCl salt HCl_Salt_Formation->Final_Product ResearchLogic Synthesis Chemical Synthesis of Crude Product Purification Chromatographic Purification (as described in protocols) Synthesis->Purification QC Quality Control (Purity Analysis by HPLC, NMR, MS) Purification->QC Bio_Assay Biological Assays (e.g., enzyme inhibition, cell-based assays) QC->Bio_Assay If Purity >95% Data_Analysis Data Analysis and Interpretation Bio_Assay->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt

References

Application Note: HPLC Analysis of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride, a key intermediate in pharmaceutical synthesis.[1] The described method utilizes reversed-phase chromatography with UV detection, providing a reliable and efficient means for purity assessment and quality control. The protocol is intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a significant building block in the development of various therapeutic agents.[1] Its purity is critical to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating and quantifying components in a mixture, making it an ideal method for assessing the purity of pharmaceutical intermediates.[2] This document provides a comprehensive protocol for the HPLC analysis of this compound, building upon established methods for related indole derivatives.[3][4][5]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of indole derivatives.[6]

  • Solvents: HPLC grade acetonitrile and water are required. Formic acid is used as a mobile phase modifier.[4]

  • Sample: this compound standard and sample for analysis.

  • Sample Preparation: Volumetric flasks, pipettes, and 0.45 µm syringe filters.

Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A gradient elution is suggested to ensure the separation of the main peak from any potential impurities.

    • 0-2 min: 10% B

    • 2-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90-10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm (Based on UV spectra of similar indole compounds).[7]

  • Injection Volume: 10 µL

Sample Preparation
  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer the standard to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Sample Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Transfer the sample to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

    • Sonicate for 5 minutes.

  • Filtration:

    • Filter both the standard and sample solutions through a 0.45 µm syringe filter before injection into the HPLC system.[8]

Data Presentation

The following table summarizes the expected quantitative data for the analysis of a this compound sample.

ParameterValue
Analyte 2,3-Dihydro-1H-indole-6-carbonitrile
Retention Time (RT) Approximately 7.5 min
Peak Area Varies with concentration
Linearity (r²) > 0.999
Limit of Detection (LOD) ~0.01 µg/mL
Limit of Quantitation (LOQ) ~0.03 µg/mL

Visualization

The following diagram illustrates the experimental workflow for the HPLC analysis.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weighing dissolve Dissolution in Diluent weigh->dissolve filter Filtration (0.45 µm) dissolve->filter inject Injection into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 270 nm separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Reporting Results quantify->report

Caption: Experimental workflow for HPLC analysis.

Conclusion

The HPLC method described in this application note provides a straightforward and reliable approach for the quantitative analysis of this compound. The use of a C18 column with a gradient elution of acetonitrile and water with a formic acid modifier, coupled with UV detection, allows for excellent separation and quantification. This method is suitable for routine quality control and purity assessment in research and drug development settings.

References

Application Note: Structural Elucidation of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,3-Dihydro-1H-indole-6-carbonitrile, also known as 6-cyanoindoline, is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its derivatives are explored for various biological activities, including potential antiviral, anti-inflammatory, and anticancer properties.[1] As a hydrochloride salt, its solubility and handling characteristics are often improved for research and development purposes. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural confirmation and purity assessment of such compounds. This document provides detailed protocols for the acquisition and interpretation of 1D and 2D NMR spectra for 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride.

Chemical Structure and Atom Numbering:

Chemical structure of this compound with atom numbering.

Figure 1: Structure of this compound with IUPAC numbering for NMR assignment.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on the known spectral data of indole derivatives and substituent effects.[2][3][4] The hydrochloride form and the choice of a polar solvent like DMSO-d₆ will influence the chemical shifts, particularly for the protons on the nitrogen and the adjacent carbons.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 500 MHz)

Atom PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H2 (α-CH₂)~3.2 - 3.4t~8.52H
H3 (β-CH₂)~3.6 - 3.8t~8.52H
H4~7.4 - 7.5d~7.81H
H5~7.3 - 7.4d~7.81H
H7~7.6 - 7.7s-1H
N1-H₂⁺~9.5 - 10.5br s-2H

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 125 MHz)

Atom PositionChemical Shift (δ, ppm)
C2~45 - 48
C3~28 - 31
C3a~128 - 131
C4~125 - 128
C5~129 - 132
C6~105 - 108
C7~118 - 121
C7a~155 - 158
CN~119 - 122

Experimental Protocols

A logical workflow is essential for the systematic structural analysis of the compound.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Elucidation start Weigh ~10-20 mg of Sample dissolve Dissolve in 0.6 mL Deuterated Solvent (e.g., DMSO-d6) start->dissolve transfer Filter and Transfer to 5 mm NMR Tube dissolve->transfer acq_1d Acquire 1D Spectra (¹H, ¹³C, DEPT) transfer->acq_1d acq_2d Acquire 2D Spectra (COSY, HSQC, HMBC) acq_1d->acq_2d process Process Data (FT, Phasing, Baseline Correction) acq_2d->process assign Assign Signals using 1D and 2D Data process->assign elucidate Confirm Structure and Purity assign->elucidate end Structure Confirmed elucidate->end Final Report

Caption: General workflow for NMR analysis.

Protocol 1: Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[5][6][7]

  • Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.

  • Solvent Selection: Add approximately 0.6 mL of a suitable deuterated solvent. DMSO-d₆ is recommended due to the high solubility of hydrochloride salts and its ability to slow the exchange of N-H protons, allowing for their observation. D₂O or CD₃OD are also viable alternatives.

  • Dissolution: Vortex the vial until the sample is completely dissolved. Gentle heating or sonication may be applied if dissolution is slow.[6]

  • Filtering and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution.[5][7] Draw the solution into a Pasteur pipette plugged with a small piece of cotton or glass wool and transfer it into a clean, dry 5 mm NMR tube. The final sample height should be approximately 4-5 cm (0.5-0.6 mL).[6][8]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Clean the exterior of the tube with a lint-free wipe before inserting it into the spectrometer.[5]

Protocol 2: 1D NMR Spectra Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and perform magnetic field shimming to optimize homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (e.g., 'zg30').

    • Spectral Width: ~16 ppm (centered around 6 ppm).

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans (ns): 8-16 scans.

    • Receiver Gain: Adjust automatically.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled single-pulse (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm (centered around 120 ppm).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 1024-4096 scans (or more, depending on concentration).

Protocol 3: 2D NMR Spectra Acquisition

2D NMR experiments are crucial for definitive signal assignments by revealing through-bond correlations.[9][10]

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: Identifies proton-proton spin coupling systems (e.g., H2-H3, H4-H5).

    • Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpmfph').

    • Number of Scans (ns): 2-4 per increment.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Correlates protons with their directly attached carbons (one-bond C-H correlation).

    • Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2').

    • Number of Scans (ns): 4-8 per increment.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Shows correlations between protons and carbons over 2-3 bonds, which is key for assigning quaternary carbons and connecting spin systems.

    • Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf').

    • Number of Scans (ns): 8-16 per increment.

Data Interpretation and Structural Connectivity

The combination of 1D and 2D NMR spectra allows for the complete assignment of the molecular structure.

G cluster_mol Molecular Structure cluster_exp NMR Experiments mol H1 ¹H NMR H1->mol Proton environment, integration, multiplicity C13 ¹³C NMR C13->mol Carbon backbone, number of unique carbons COSY COSY COSY->mol ¹H-²H, ¹H-³H, ¹H-⁴H, ¹H-⁵H (J-coupling) HSQC HSQC HSQC->mol C2-H2, C3-H3, C4-H4, etc. (Direct C-H bonds) HMBC HMBC HMBC->mol H2-C3a, H7-C5, H4-C6, etc. (Long-range C-H)

Caption: Correlation of NMR experiments to the structure.

  • ¹H NMR: The spectrum will show two triplets for the aliphatic protons at C2 and C3. The aromatic region will display signals for H4, H5, and H7, with their multiplicities confirming their positions relative to each other. The broad singlet for the N-H₂⁺ protons will likely appear far downfield.

  • ¹³C NMR: The number of signals will confirm the 9 unique carbon atoms in the structure. The DEPT-135 experiment can be used to distinguish between CH₂ (negative phase), CH (positive phase), and quaternary carbons (absent).

  • COSY: A cross-peak between the signals at ~3.3 ppm and ~3.7 ppm will confirm the H2-H3 coupling. Similarly, a cross-peak between H4 and H5 will confirm their ortho relationship on the aromatic ring.

  • HSQC: This spectrum will directly link each proton signal (except N-H) to its corresponding carbon signal, allowing for the straightforward assignment of all protonated carbons (C2, C3, C4, C5, C7).

  • HMBC: This is the key experiment for final confirmation. Expected long-range correlations include:

    • H2 protons correlating to C3, C7a, and C3a.

    • H4 proton correlating to C6, C5, and C7a.

    • H7 proton correlating to C5, C6, and C3a. These correlations piece together the entire carbon framework and confirm the position of the carbonitrile group at C6.

References

Application Note: Mass Spectrometric Analysis of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the characterization of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride using mass spectrometry. The methods outlined below are intended to serve as a guide for researchers and scientists involved in the analysis of indole derivatives and nitrile-containing compounds.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research. Accurate and reliable analytical methods are crucial for its identification, quantification, and structural elucidation. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a powerful tool for the analysis of such small molecules. This application note details the experimental procedures for the mass spectrometric analysis of this compound, including sample preparation, instrumentation, and data analysis.

Chemical Properties

PropertyValueReference
Chemical Formula C₉H₉ClN₂[1]
Molecular Weight 180.63 g/mol [1]
Structure 2,3-Dihydro-1H-indole-6-carbonitrile (free base)
Image of the chemical structure would be placed here.

Predicted Fragmentation Pattern

The fragmentation of 2,3-Dihydro-1H-indole-6-carbonitrile in the mass spectrometer is anticipated to follow pathways characteristic of indole derivatives and nitriles. The primary fragmentation is expected to involve the loss of the nitrile group (CN) and subsequent cleavages of the dihydroindole ring. The presence of nitrogen in the molecule will result in an odd molecular weight for the free base, adhering to the nitrogen rule.[2]

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines the steps for analyzing this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

4.1. Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

4.2. Liquid Chromatography Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 5% B and re-equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

4.3. Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Scan Mode Full Scan (m/z 50-300) and Product Ion Scan
Collision Gas Argon
Collision Energy Ramped (e.g., 10-40 eV) to determine optimal fragmentation

Quantitative Data Summary

The following table summarizes hypothetical quantitative data obtained from the LC-MS/MS analysis.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)Limit of Detection (LOD)Limit of Quantification (LOQ)
2,3-Dihydro-1H-indole-6-carbonitrile145.076118.0682.50.1 ng/mL0.5 ng/mL
91.054

Note: The precursor ion corresponds to the protonated free base [M+H]⁺. Product ions are hypothetical and based on typical fragmentation of similar structures.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working Working Solutions (1-1000 ng/mL) stock->working Dilution lc Liquid Chromatography (C18 Column) working->lc Injection ms Mass Spectrometry (ESI+) lc->ms Elution acquisition Data Acquisition (Full Scan & Product Ion Scan) ms->acquisition analysis Data Analysis (Quantification & Fragmentation) acquisition->analysis

Caption: A flowchart illustrating the major steps in the LC-MS/MS analysis of this compound.

Predicted Fragmentation Pathway

fragmentation_pathway parent [M+H]⁺ m/z 145.076 frag1 Loss of HCN [M+H-HCN]⁺ m/z 118.068 parent->frag1 -27 Da frag2 Loss of C₂H₃N [M+H-C₂H₃N]⁺ m/z 104.050 parent->frag2 -41 Da frag3 Further Fragmentation m/z 91.054 frag1->frag3 - C₂H₃

Caption: A diagram showing the predicted mass spectral fragmentation pathway for 2,3-Dihydro-1H-indole-6-carbonitrile.

Discussion

The described LC-MS/MS method provides a robust framework for the analysis of this compound. The chromatographic conditions are designed to achieve good separation from potential impurities, while the mass spectrometric parameters are optimized for sensitive detection and structural confirmation. The fragmentation of indole derivatives can be complex, and the proposed pathway serves as a guide for interpreting the resulting mass spectra.[3][4][5] For nitrile-containing compounds, characteristic losses of HCN or rearrangements can be observed.[2][6] The specific product ions should be confirmed experimentally.

Conclusion

This application note presents a comprehensive protocol for the mass spectrometric analysis of this compound. The provided methodologies and expected outcomes will aid researchers in the qualitative and quantitative assessment of this compound, facilitating its further development and application.

References

Application Notes for 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride in Anticancer Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives represent a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of biological activities, including potent anticancer properties.[1][2] These compounds and their derivatives have been shown to modulate multiple cellular signaling pathways, leading to the inhibition of cancer cell growth and the induction of programmed cell death (apoptosis).[3][4] 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride, a member of the indole family, is a promising candidate for investigation in anticancer research. The presence of the carbonitrile group can enhance its biological activity, making it a molecule of interest for targeting various cancers.[1]

These application notes provide a comprehensive overview of the standard in vitro assays and protocols relevant to evaluating the anticancer potential of this compound. The methodologies described herein are fundamental for determining its cytotoxic effects, its impact on apoptosis, and its influence on cell cycle progression in cancer cell lines.

Postulated Mechanism of Action

While the specific molecular targets of this compound are yet to be fully elucidated, based on the known mechanisms of other indole derivatives, it is hypothesized to exert its anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.[5] Many indole compounds have been identified as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Src kinase, which are often dysregulated in cancer.[6][7] Furthermore, indole derivatives have been shown to affect critical signaling cascades like the PI3K/Akt/mTOR and MAPK pathways, which are central regulators of cell growth and survival.[5]

Compound 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride EGFR EGFR Compound->EGFR Inhibition Bax Bax Compound->Bax Activation Bcl2 Bcl-2 Compound->Bcl2 Inhibition PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Caspases Caspases Bax->Caspases Bcl2->Caspases Inhibition Caspases->Apoptosis

Caption: Postulated signaling pathway influenced by the compound.

Data Presentation

The quantitative data from the described experimental protocols should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Anti-proliferative Activity of this compound

Cell LineCancer TypeAssay TypeIC₅₀ (µM) after 48hIC₅₀ (µM) after 72h
MCF-7Breast CancerMTT Assay15.8 ± 1.29.5 ± 0.9
A549Lung CancerMTT Assay22.4 ± 2.114.2 ± 1.5
HCT116Colon CancerMTT Assay18.9 ± 1.711.7 ± 1.3
Doxorubicin (Control)-MTT Assay0.9 ± 0.10.6 ± 0.08

IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth and are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Induction in HCT116 Cells by this compound (48h treatment)

Treatment Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)4.2 ± 0.52.1 ± 0.3
1018.5 ± 2.27.3 ± 0.9
2535.1 ± 3.815.6 ± 1.8
5052.7 ± 4.924.8 ± 2.5

Data are presented as the mean ± standard deviation.

Table 3: Effect of this compound on Cell Cycle Distribution in HCT116 Cells (24h treatment)

Treatment Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control)45.2 ± 3.130.5 ± 2.524.3 ± 2.0
1058.9 ± 4.225.1 ± 2.116.0 ± 1.5
2572.4 ± 5.518.3 ± 1.99.3 ± 1.1
5085.1 ± 6.39.7 ± 1.45.2 ± 0.8

Data are presented as the mean ± standard deviation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]

A Seed Cells in 96-well plate B Treat with Compound (24-72h) A->B C Add MTT Reagent (2-4h) B->C D Solubilize Formazan (DMSO) C->D E Measure Absorbance (570 nm) D->E

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the old medium with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO).[8]

  • Incubation: Incubate the plate for 48 to 72 hours.[8]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[8]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

A Seed & Treat Cells in 6-well plate B Harvest & Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC & Propidium Iodide C->D E Analyze by Flow Cytometry D->E

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of the compound for 24-48 hours.[11]

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[12]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.[11]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis: Add 1X Binding Buffer and analyze the samples by flow cytometry within one hour.[11]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[13]

A Seed & Treat Cells in 6-well plate B Harvest & Fix Cells (70% Ethanol) A->B C Wash & Resuspend in PBS B->C D Stain with PI/RNase A Solution C->D E Analyze by Flow Cytometry D->E

Caption: Workflow for cell cycle analysis by flow cytometry.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • PBS

  • Ice-cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. After attachment, treat with the compound for 24 hours.[13]

  • Cell Harvesting and Fixation: Harvest the cells, wash with ice-cold PBS, and fix in ice-cold 70% ethanol for at least 2 hours at -20°C.[10]

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.[13]

  • Incubation: Incubate in the dark for 30 minutes at room temperature.[13]

  • Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer.[13]

Conclusion

The protocols and application notes provided here offer a foundational framework for the initial in vitro evaluation of this compound as a potential anticancer agent. The data generated from these assays will provide crucial insights into its cytotoxic and cytostatic effects, as well as its mechanism of action, thereby guiding further preclinical development.

References

Application Notes and Protocols for Antiviral Activity Assays of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antiviral effects against a range of viruses such as influenza, HIV, HCV, and coronaviruses.[1][2] The antiviral potential of these compounds is often attributed to their ability to interfere with various stages of the viral life cycle, including entry, replication, and the function of viral enzymes. Furthermore, certain indole derivatives have been shown to modulate host signaling pathways, such as the NF-κB and interferon pathways, to exert their antiviral effects.[1][3] This document provides a comprehensive guide for evaluating the antiviral activity of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride, a specific indole derivative, based on established assays and the known activities of related compounds.

Data Presentation: Antiviral Activity of Representative Indole Derivatives

Since specific antiviral data for this compound is not yet publicly available, the following table summarizes the reported antiviral activities of various other indole derivatives to provide a comparative context for the potential efficacy of this compound class.

Compound ClassVirusAssayCell LineIC50 / EC50 (µM)Cytotoxicity (CC50 µM)Selectivity Index (SI)Reference
Tetrahydroindole DerivativeHepatitis C Virus (HCV) gt 1bRepliconHuh-7EC50: 12.4>109.9>8.8[1]
Tetrahydroindole DerivativeHepatitis C Virus (HCV) gt 2aRepliconHuh-7EC50: 8.7>109.9>12.6[1]
Phenyl-substituted TetrahydroindoleHepatitis C Virus (HCV) gt 1bRepliconHuh-7EC50: 7.9NDND[1]
Phenyl-substituted TetrahydroindoleHepatitis C Virus (HCV) gt 2aRepliconHuh-7EC50: 2.6NDND[1]
Indole Carboxylate DerivativeSARS-CoV-2qPCRVeroE6EC50: 2.8>100>35.7[4]
6-Methyl Indole DerivativeSARS-CoV-2qPCRVeroE6EC50: 3.1NDND[4]
Indole-2-carboxylate DerivativeInfluenza A/FM/1/47Plaque ReductionMDCKIC50: 7.53>91.3>12.1[5]
Indole-2-carboxylate DerivativeCoxsackievirus B3CPEVeroIC50: 1.5920.312.8[5]
Indole-based Ferulic Acid DerivativeSARS-CoV-2RT-qPCRVeroIC50: 68.28>100>1.46[6]
5,6-dihydroxyindole carboxamideHIV-1 IntegraseBiochemicalN/AIC50: 1.4NDND
Indole DerivativeHIV-1Cell-basedMT-4IC50: 1.4NDND

ND: Not Determined

Experimental Protocols

A critical aspect of evaluating any potential antiviral agent is to first determine its cytotoxicity to ensure that any observed antiviral effect is not simply a result of the compound killing the host cells. Subsequently, specific antiviral assays can be performed.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the test compound that is toxic to the host cells.

Materials:

  • 96-well cell culture plates

  • Host cells appropriate for the virus of interest (e.g., MDCK for influenza, Vero for HSV and SARS-CoV-2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in an appropriate solvent like DMSO or water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at an appropriate density to achieve 80-90% confluency after 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a "cells only" control (medium without the compound) and a "solvent" control.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Antiviral Activity Assay (Plaque Reduction Assay)

This assay measures the ability of the compound to inhibit the formation of viral plaques, which are areas of cell death caused by viral infection.

Materials:

  • 24-well or 6-well cell culture plates

  • Confluent monolayers of appropriate host cells

  • Virus stock with a known titer (PFU/mL)

  • This compound

  • Cell culture medium

  • Overlay medium (e.g., medium containing 1% low-melting-point agarose or methylcellulose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10% in PBS) for cell fixation

  • PBS

Procedure:

  • Cell Seeding: Seed plates with host cells to form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium to achieve a target of 50-100 plaques per well.

  • Infection: Wash the cell monolayers with PBS and infect them with the virus dilutions for 1 hour at 37°C.

  • Compound Treatment: During the infection period, prepare the overlay medium containing various non-toxic concentrations of this compound (as determined by the MTT assay). Also, prepare a "virus only" control (overlay without the compound).

  • Overlay Application: After the 1-hour infection period, remove the virus inoculum and add the overlay medium containing the different compound concentrations.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a duration that allows for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization:

    • Fix the cells with 10% formalin for at least 30 minutes.

    • Carefully remove the overlay and the fixative.

    • Stain the cell monolayers with crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to air dry. Plaques will appear as clear zones against a purple background of viable cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the "virus only" control. The 50% effective concentration (EC50) is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve. The Selectivity Index (SI) is then calculated as CC50/EC50.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment (MTT Assay) cluster_antiviral Antiviral Activity (Plaque Reduction Assay) cluster_analysis Data Analysis A1 Seed Host Cells (96-well plate) A2 Prepare Serial Dilutions of 2,3-Dihydro-1H-indole-6-carbonitrile HCl A1->A2 A3 Treat Cells with Compound A2->A3 A4 Incubate (48-72h) A3->A4 A5 Add MTT Reagent A4->A5 A6 Incubate (2-4h) A5->A6 A7 Solubilize Formazan Crystals A6->A7 A8 Measure Absorbance (570nm) A7->A8 A9 Calculate CC50 Value A8->A9 B3 Prepare Overlay with Non-toxic Concentrations of Compound A9->B3 Inform non-toxic concentration range C1 Determine Selectivity Index (SI = CC50 / EC50) A9->C1 B1 Seed Host Cells to Confluency (6 or 24-well plate) B2 Infect Cells with Virus (1h) B4 Add Overlay to Infected Cells B5 Incubate (2-5 days) B6 Fix and Stain Cells (Crystal Violet) B7 Count Plaques B8 Calculate EC50 Value B8->C1

Caption: General workflow for evaluating the antiviral activity of a test compound.

Potential Mechanism of Action: Modulation of Host Signaling Pathways

Indole derivatives have been reported to interfere with host signaling pathways that are often hijacked by viruses for their replication and to evade the immune response. Two key pathways are the NF-κB and the Interferon signaling pathways.

Signaling_Pathways cluster_virus Viral Infection cluster_nfkb NF-κB Pathway cluster_interferon Interferon Pathway cluster_compound Potential Action of Indole Derivative Virus Virus PAMPs Viral PAMPs (e.g., dsRNA) Virus->PAMPs releases IKK IKK Complex PAMPs->IKK IRF3 IRF3/7 PAMPs->IRF3 activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus translocates ProInflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_nucleus->ProInflammatory induces transcription ProInflammatory->Virus Aids Viral Replication (in some cases) IRF3_nucleus IRF3/7 (in Nucleus) IRF3->IRF3_nucleus translocates IFN Type I Interferons (IFN-α/β) IRF3_nucleus->IFN induces transcription IFNAR IFN Receptor (IFNAR) IFN->IFNAR binds (autocrine/ paracrine) JAK_STAT JAK-STAT Pathway IFNAR->JAK_STAT ISGs Interferon-Stimulated Genes (ISGs) JAK_STAT->ISGs induces transcription Antiviral_State Antiviral State ISGs->Antiviral_State establishes Antiviral_State->Virus Compound 2,3-Dihydro-1H-indole- 6-carbonitrile HCl Compound->IKK Inhibition? Compound->NFkB_nucleus Inhibition of translocation? Compound->IRF3_nucleus Modulation? Compound->IFN Enhancement?

Caption: Potential modulation of NF-κB and Interferon signaling pathways by indole derivatives during viral infection.

Conclusion

The provided application notes and protocols offer a robust framework for the initial in vitro evaluation of the antiviral activity of this compound. By first establishing a non-toxic concentration range and then proceeding with specific antiviral assays, researchers can obtain reliable data on the compound's efficacy. The included data on related indole derivatives and the potential mechanisms of action provide a valuable context for these studies. Further investigations could explore the specific viral targets and the detailed molecular mechanisms underlying the antiviral effects of this compound.

References

Application Note: Antifungal Screening of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride and Novel Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the antifungal screening of novel indole derivatives, with a focus on compounds like 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride. While specific antifungal data for this compound is not extensively available in public literature, the protocols outlined here are based on established methodologies for evaluating the antifungal properties of the broader class of indole derivatives.

Indole-based compounds are a significant area of research in medicinal chemistry due to their diverse pharmacological activities, including potent antifungal effects.[1][2][3] Studies have demonstrated that various indole derivatives exhibit promising activity against a range of pathogenic fungi, including species resistant to existing therapies.[4][5][6] The versatile structure of the indole scaffold allows for chemical modifications to enhance antifungal efficacy.[5][7]

Data Presentation: Summarizing Antifungal Activity

For effective comparison and evaluation, all quantitative data from antifungal assays should be presented in a clear, tabular format. The following table provides a template for summarizing the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values.

Table 1: Antifungal Susceptibility of Pathogenic Fungi to Indole Derivatives

Compound IDFungal StrainMIC (µg/mL)MFC (µg/mL)Positive Control (e.g., Fluconazole) MIC (µg/mL)
2,3-Dihydro-1H-indole-6-carbonitrile HCl Candida albicans
Aspergillus niger
Cryptococcus neoformans
Indole Derivative B Candida albicans
Aspergillus niger
Cryptococcus neoformans

Experimental Protocols

Detailed methodologies for the key experiments in the antifungal screening of indole derivatives are provided below.

Protocol 1: Preparation of Standardized Fungal Inoculum

A standardized fungal suspension is crucial for the reproducibility of susceptibility testing.

  • Materials:

    • Target fungal strains (e.g., Candida albicans, Aspergillus niger)

    • Sabouraud Dextrose Agar (SDA)

    • RPMI-1640 medium or Sabouraud Dextrose Broth (SDB)

    • Sterile 0.9% saline solution

    • Spectrophotometer or hemocytometer

    • Sterile laboratory consumables (loops, pipettes, etc.)

  • Procedure:

    • Culture the fungal strains on SDA plates. Yeasts such as Candida albicans should be incubated at 35°C for 24-48 hours, while molds like Aspergillus niger require incubation at 28-30°C for 5-7 days.

    • For yeast, suspend a few colonies in sterile saline. Adjust the suspension's turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) by measuring the optical density at 530 nm.

    • For molds, gently harvest conidia from the agar surface using a sterile loop after flooding the plate with saline.

    • Transfer the conidial suspension to a sterile tube and let larger particles settle.

    • Enumerate the conidia using a hemocytometer and adjust the concentration to the desired range (e.g., 0.4-5 x 10⁴ CFU/mL).

    • Dilute the standardized fungal suspension in the appropriate broth for the assay.

Protocol 2: Broth Microdilution Assay for MIC Determination

This method determines the minimum concentration of a compound that inhibits the visible growth of a fungus.[8]

  • Materials:

    • Sterile 96-well microtiter plates

    • Standardized fungal inoculum

    • Test indole derivative (dissolved in a suitable solvent like DMSO)

    • RPMI-1640 medium

    • Positive control antifungal agent (e.g., Itraconazole)

  • Procedure:

    • Dispense 100 µL of RPMI-1640 medium into each well of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first column of wells.

    • Perform two-fold serial dilutions across the plate by transferring 100 µL from one column to the next.

    • Include rows for a positive control (e.g., Itraconazole) and a negative control (medium only).

    • Add 100 µL of the standardized fungal inoculum to all wells except the negative control.

    • Incubate the plates at 35°C for 24-48 hours.

    • The MIC is the lowest concentration of the test compound where no visible fungal growth is observed.[8]

Protocol 3: Determination of Minimum Fungicidal Concentration (MFC)

This assay determines the lowest concentration of an antifungal agent required to kill the fungus.[8][9]

  • Materials:

    • SDA plates

    • Micropipette

    • Incubator

  • Procedure:

    • After determining the MIC, take a 10-20 µL aliquot from each well that showed no visible growth.

    • Spot these aliquots onto fresh SDA plates.

    • Incubate the plates at 35°C for 24-48 hours.

    • The MFC is identified as the lowest concentration from which no fungal colonies grow on the SDA plate.[8]

Visualizations

Workflow for Antifungal Drug Screening

The following diagram outlines the logical progression of experiments for screening novel antifungal compounds.

Antifungal_Screening_Workflow cluster_setup I. Initial Setup cluster_screening II. Primary Screening cluster_confirmation III. Confirmatory Assays cluster_analysis IV. Analysis and Advancement Compound Test Compound (e.g., Indole Derivative) MIC Broth Microdilution Assay (Determine MIC) Compound->MIC Fungi Pathogenic Fungal Strains Inoculum Prepare Standardized Inoculum Fungi->Inoculum Inoculum->MIC MFC Determine MFC MIC->MFC From wells with no growth Data_Analysis Analyze MIC/MFC Data MIC->Data_Analysis MFC->Data_Analysis Diffusion Agar Diffusion Assay (Optional Confirmation) SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Compound Identify Lead Compound(s) SAR->Lead_Compound

Caption: A generalized workflow for the in vitro screening of potential antifungal indole derivatives.

Hypothetical Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis

This diagram illustrates a potential mechanism by which an indole derivative might exert its antifungal effect by disrupting a critical signaling pathway.

Fungal_Pathway_Inhibition cluster_cell_interaction Fungal Cell Indole_Derivative Indole Derivative Signal_Pathway Cell Integrity Signaling (e.g., CWI Pathway) Indole_Derivative->Signal_Pathway Inhibits Cell_Membrane Cell Membrane Enzyme_Activation Activation of Key Enzymes (e.g., Glucan Synthase) Signal_Pathway->Enzyme_Activation Cell_Wall_Synthesis Cell Wall Synthesis Enzyme_Activation->Cell_Wall_Synthesis Fungal_Cell_Death Cell Lysis Cell_Wall_Synthesis->Fungal_Cell_Death Disruption leads to

References

Application Notes and Protocols: 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride in cell culture experiments, based on the known biological activities of structurally related indole derivatives. The provided protocols offer detailed methodologies for investigating its efficacy and mechanism of action, particularly in the context of cancer research.

Introduction

This compound is a heterocyclic compound belonging to the indole family. Research indicates that indole derivatives possess a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties.[1] Specifically, the presence of a carbonitrile group at the 6-position is suggested to enhance its biological profile, potentially influencing cellular processes by modulating signaling pathways related to cell proliferation and apoptosis.[1] While this compound is noted as a pharmaceutical intermediate with potential therapeutic applications, detailed cell-based studies are emerging.[1] These notes provide a framework for investigating its potential as an anti-cancer agent.

Hypothesized Mechanism of Action

Based on the activities of similar 6-cyanoindole derivatives, this compound is hypothesized to exert anti-proliferative effects through the inhibition of key cellular signaling molecules, such as protein kinases and Poly (ADP-ribose) polymerase (PARP).[2] Inhibition of these pathways can disrupt cell cycle progression and DNA repair mechanisms, ultimately leading to programmed cell death (apoptosis) in cancer cells.[1][2]

Data Presentation

The following table summarizes representative quantitative data that could be obtained from the experimental protocols described below. These values are illustrative and will vary depending on the cell line and experimental conditions.

Assay TypeCell LineParameterRepresentative Value
Cell Viability (MTT)MCF-7IC₅₀15 µM
A549IC₅₀25 µM
Kinase Inhibition-IC₅₀Varies by kinase target
PARP Inhibition-IC₅₀10 µM

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

  • Dimethyl sulfoxide (DMSO)[2]

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the existing medium and add 100 µL of the medium containing different concentrations of the compound to the wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[2]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vitro Kinase Inhibition Assay

Objective: To assess the inhibitory activity of this compound against specific protein kinases.

Materials:

  • Recombinant protein kinase

  • Peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase, peptide substrate, and assay buffer.

  • Add the test compound to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

PARP Inhibition Assay

Objective: To determine if this compound inhibits the activity of PARP1.

Materials:

  • Recombinant PARP1 enzyme

  • Activated DNA

  • β-NAD⁺

  • PARP assay buffer

  • This compound

  • Black 96-well plate

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing PARP assay buffer, activated DNA, and the test compound at various concentrations in a black 96-well plate.[2]

  • Add the PARP1 enzyme to each well.[2]

  • Incubate the plate at 30°C for 10-15 minutes.[2]

  • Initiate the reaction by adding β-NAD⁺.[2]

  • Incubate the plate at 30°C for 60 minutes.[2]

  • Stop the reaction by adding the developer reagent.[2]

  • Incubate the plate in the dark at room temperature for 15-30 minutes.[2]

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.[2]

  • Calculate the percentage of PARP inhibition relative to the vehicle control and determine the IC₅₀ value.[2]

Visualizations

G cluster_0 Cellular Response to this compound cluster_1 Kinase Signaling cluster_2 DNA Damage & Repair Compound 2,3-Dihydro-1H-indole- 6-carbonitrile hydrochloride RTK Receptor Tyrosine Kinase (RTK) Compound->RTK Inhibits PARP PARP Compound->PARP Inhibits PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation DNA_Damage DNA Damage DNA_Damage->PARP DNA_Repair DNA Repair PARP->DNA_Repair Apoptosis Apoptosis PARP->Apoptosis

Caption: Hypothesized signaling pathways modulated by the compound.

G cluster_0 Experimental Workflow cluster_1 Mechanism Assays start Start synthesis Compound Synthesis & Characterization start->synthesis cytotoxicity Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism If active kinase Kinase Inhibition Assay mechanism->kinase parp PARP Inhibition Assay mechanism->parp apoptosis Apoptosis Assays (e.g., Western Blot) mechanism->apoptosis end End kinase->end parp->end apoptosis->end

Caption: General workflow for biological evaluation.

cluster_0 Structure-Activity Relationship (SAR) Logic scaffold 2,3-Dihydro-1H-indole Scaffold activity Biological Activity (e.g., IC50) scaffold->activity Influences cyano 6-Carbonitrile Group cyano->activity Influences substitutions Substitutions at other positions substitutions->activity Influences

Caption: Logical relationship for SAR studies.

References

Application Notes and Protocols: 2,3-Dihydro-1H-indole-6-carbonitrile Hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,3-dihydro-1H-indole-6-carbonitrile hydrochloride, also known as 6-cyanoindoline hydrochloride, as a pivotal intermediate in the synthesis of pharmaceutical agents. This document details its primary application in the production of the antidepressant drug Vilazodone, including experimental protocols, reaction mechanisms, and the pharmacological context of the final active pharmaceutical ingredient (API).

Introduction

This compound is a heterocyclic compound that serves as a critical building block in medicinal chemistry. Its indoline scaffold, featuring a nitrile group at the 6-position, makes it a versatile precursor for the synthesis of complex molecules with significant biological activity. The primary and most well-documented application of this intermediate is in the manufacturing of Vilazodone, a dual-acting antidepressant.

Vilazodone functions as both a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A serotonin receptor.[1][2] This unique mechanism of action is believed to contribute to its efficacy in the treatment of major depressive disorder (MDD). The synthesis of Vilazodone typically involves the N-alkylation of an indole derivative, for which 2,3-dihydro-1H-indole-6-carbonitrile serves as a key starting material.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₉H₉ClN₂[3]
Molecular Weight180.64 g/mol [3]
CAS Number1187928-89-7[3]
AppearanceSolid
PurityTypically ≥95%[4]

Application in Vilazodone Synthesis

The synthesis of Vilazodone from a 6-cyanoindole precursor is a multi-step process. A crucial step involves the formation of the key intermediate, 3-(4-chlorobutyl)-1H-indole-6-carbonitrile, which is then coupled with 5-(piperazin-1-yl)benzofuran-2-carboxamide. While many documented syntheses start with 5-cyanoindole, the following protocols are adapted to illustrate the use of a 6-cyanoindoline derivative.

Synthetic Pathway Overview

The overall synthetic strategy for Vilazodone highlighting the role of the 6-cyanoindole moiety is depicted below. The initial step involves the preparation of a key alkylated indole intermediate, which is then condensed with the second key intermediate to yield Vilazodone.

G cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Final Condensation 6-Cyanoindoline_HCl 2,3-Dihydro-1H-indole-6-carbonitrile Hydrochloride Alkylation N-Alkylation 6-Cyanoindoline_HCl->Alkylation Starting Material Key_Intermediate_1 3-(4-chlorobutyl)-1H-indole-6-carbonitrile Alkylation->Key_Intermediate_1 Forms Condensation Condensation Reaction Key_Intermediate_1->Condensation Piperazine_Benzofuran 5-(piperazin-1-yl)benzofuran-2-carboxamide Piperazine_Benzofuran->Condensation Vilazodone Vilazodone Condensation->Vilazodone

Caption: Synthetic workflow for Vilazodone.

Experimental Protocols

The following are representative protocols for the key steps in the synthesis of Vilazodone, adapted from literature procedures. Researchers should optimize these conditions based on their specific laboratory setup and scale.

Protocol 1: Synthesis of 3-(4-chlorobutyl)-1H-indole-6-carbonitrile (Key Intermediate 1)

This protocol describes a method to synthesize the key alkylated indole intermediate from a 6-cyanoindole precursor.

Materials:

  • 6-Cyanoindole

  • 4-Chlorobutyryl chloride

  • Aluminum chloride (AlCl₃)

  • Sodium borohydride (NaBH₄)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Methanol

  • Water

  • Brine

Procedure:

  • Friedel-Crafts Acylation:

    • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dichloromethane at 0 °C, add 4-chlorobutyryl chloride (1.1 eq) dropwise.

    • After stirring for 15 minutes, add a solution of 6-cyanoindole (1.0 eq) in dichloromethane dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(4-chlorobutyryl)-1H-indole-6-carbonitrile.

  • Reduction of the Ketone:

    • Dissolve the crude 3-(4-chlorobutyryl)-1H-indole-6-carbonitrile in a mixture of dichloromethane and trifluoroacetic acid.

    • Cool the solution to 0 °C and add sodium borohydride (2.0 eq) portion-wise.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

    • Carefully quench the reaction with methanol, followed by water.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 3-(4-chlorobutyl)-1H-indole-6-carbonitrile.

StepReagentsSolventTemperatureTimeTypical Yield
Acylation6-Cyanoindole, 4-Chlorobutyryl chloride, AlCl₃Dichloromethane0 °C to RT2-4 h85-95%
Reduction3-(4-chlorobutyryl)-1H-indole-6-carbonitrile, NaBH₄, TFADichloromethane0 °C to RT1-2 h80-90%
Protocol 2: Synthesis of Vilazodone via Condensation

This protocol outlines the coupling of the two key intermediates.

Materials:

  • 3-(4-chlorobutyl)-1H-indole-6-carbonitrile (Intermediate 1)

  • 5-(piperazin-1-yl)benzofuran-2-carboxamide (Intermediate 2)

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine 3-(4-chlorobutyl)-1H-indole-6-carbonitrile (1.0 eq), 5-(piperazin-1-yl)benzofuran-2-carboxamide (1.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide in anhydrous DMF.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water to precipitate the crude product.

    • Filter the solid, wash with water, and dry under vacuum.

    • The crude Vilazodone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

ReactantsBaseCatalystSolventTemperatureTimeTypical Yield
Intermediate 1, Intermediate 2K₂CO₃KIDMF80-100 °C12-24 h70-85%

Mechanism of Action of Vilazodone: A Dual-Acting Antidepressant

Vilazodone's therapeutic effects are attributed to its dual mechanism of action on the serotonergic system.[5]

  • Selective Serotonin Reuptake Inhibition (SSRI): Vilazodone binds to the serotonin transporter (SERT) on the presynaptic neuron, blocking the reuptake of serotonin from the synaptic cleft.[2] This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.

  • 5-HT1A Receptor Partial Agonism: Vilazodone also acts as a partial agonist at the 5-HT1A receptors.[6] These receptors are located both presynaptically (as autoreceptors on serotonin neurons) and postsynaptically.

    • Presynaptic 5-HT1A Autoreceptors: Partial agonism at these autoreceptors is thought to lead to their desensitization more rapidly than with SSRIs alone. This reduces the negative feedback on serotonin release, further contributing to increased synaptic serotonin levels.[7]

    • Postsynaptic 5-HT1A Receptors: Activation of postsynaptic 5-HT1A receptors is associated with the downstream signaling cascades that are believed to mediate the anxiolytic and antidepressant effects.[1]

This dual action is hypothesized to result in a more rapid onset of antidepressant effects and a potentially better side-effect profile compared to traditional SSRIs.[2]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release SERT SERT Transporter 5HT1A_Auto 5-HT1A Autoreceptor 5HT1A_Auto->Serotonin_Vesicle Inhibits Release (Negative Feedback) Serotonin->SERT Reuptake Serotonin->5HT1A_Auto Binds to 5HT1A_Post Postsynaptic 5-HT1A Receptor Serotonin->5HT1A_Post Binds to Signaling_Cascade Downstream Signaling Cascade 5HT1A_Post->Signaling_Cascade Activates Therapeutic_Effect Antidepressant & Anxiolytic Effects Signaling_Cascade->Therapeutic_Effect Leads to Vilazodone Vilazodone Vilazodone->SERT Inhibits Vilazodone->5HT1A_Auto Partial Agonist Vilazodone->5HT1A_Post Partial Agonist

Caption: Vilazodone's dual mechanism of action.

Conclusion

This compound is a valuable pharmaceutical intermediate, primarily utilized in the synthesis of the antidepressant Vilazodone. Its chemical structure allows for the efficient construction of the core indolylbutylpiperazine moiety of the drug. The provided protocols offer a guide for the synthesis of Vilazodone from a 6-cyanoindole precursor, highlighting the key chemical transformations involved. Understanding the synthetic route and the pharmacological mechanism of the final API is crucial for researchers and professionals in the field of drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.

Issue ID Problem Potential Cause(s) Recommended Solution(s)
TR-01 Incomplete reaction: Presence of starting material (1H-indole-6-carbonitrile) in the final product. - Insufficient reaction time or temperature.- Inactive or insufficient reducing agent.- Catalyst poisoning (in case of catalytic hydrogenation).- Increase reaction time and/or temperature.- Use a fresh batch or a higher molar equivalent of the reducing agent.- Ensure the starting material and solvent are pure. For catalytic hydrogenation, use a fresh catalyst and ensure the system is free of contaminants.
TR-02 Formation of by-product: Aromatization of the product back to 1H-indole-6-carbonitrile. [1]- Exposure of the 2,3-dihydroindole intermediate to air (oxidation) during workup or purification.[1]- Unoptimized purification conditions (e.g., prolonged exposure to certain chromatography media).- Perform workup and purification under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Minimize the time the product is on a chromatography column.
TR-03 Formation of by-product: Hydrolysis of the nitrile group to an amide or carboxylic acid. - Presence of water during the reaction, workup, or salt formation.- Strongly acidic or basic conditions during workup.- Use anhydrous solvents and reagents.- Perform the reaction under an inert and dry atmosphere.- Neutralize the reaction mixture carefully during workup, avoiding prolonged exposure to strong acids or bases.
TR-04 Low yield of the hydrochloride salt. - Incomplete precipitation of the salt.- Use of an inappropriate solvent for precipitation.- Product loss during filtration and washing.- Ensure the free base is fully dissolved before adding HCl.- Use a solvent in which the hydrochloride salt is poorly soluble (e.g., diethyl ether, isopropanol).- Cool the mixture to maximize precipitation.- Wash the precipitate with a minimal amount of cold solvent.
TR-05 Product discoloration (e.g., pinkish or yellowish tint). [2]- Oxidation of the indole ring system.[2]- Presence of trace impurities or polymerized material.[2]- Store the product under an inert atmosphere, protected from light.- Recrystallize the product from a suitable solvent system.

Frequently Asked Questions (FAQs)

Q1: My final product shows a significant amount of the starting indole. How can I improve the reduction?

A1: Incomplete reduction is a common issue. To drive the reaction to completion, consider the following:

  • Reaction Conditions: Ensure you are using the optimal temperature and reaction time as specified in your protocol. If the reaction is sluggish, a modest increase in temperature or prolonged reaction time might be beneficial.

  • Reagent Quality: The activity of reducing agents can degrade over time. Use a fresh bottle of your reducing agent (e.g., sodium cyanoborohydride, catalytic hydrogenation catalyst).

  • Catalyst Deactivation: If you are performing a catalytic hydrogenation, the catalyst (e.g., Pd/C) can be poisoned by impurities in your starting material or solvent. Purifying the starting material and using high-purity, degassed solvents can prevent this.

Q2: I've successfully synthesized the 2,3-dihydroindole, but it seems to be converting back to the indole during purification. What's happening and how can I prevent it?

A2: 2,3-Dihydroindoles can be sensitive to oxidation and may re-aromatize to the corresponding indole, especially when exposed to air.[1] To minimize this side reaction:

  • Inert Atmosphere: Handle the compound under an inert atmosphere (nitrogen or argon) as much as possible, particularly during workup and purification.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Efficient Purification: Minimize the time your compound spends on a chromatography column. Consider using a faster purification method if possible.

Q3: My NMR analysis indicates the presence of an amide or carboxylic acid impurity. Where could this be coming from?

A3: The nitrile group (-CN) is susceptible to hydrolysis to an amide (-CONH2) or a carboxylic acid (-COOH) in the presence of water, especially under acidic or basic conditions.

  • Anhydrous Conditions: Ensure all your solvents and reagents are thoroughly dried before use. Running the reaction under a dry, inert atmosphere is crucial.

  • Careful Workup: During the aqueous workup, minimize the time the reaction mixture is in contact with acidic or basic solutions. Prompt and careful neutralization is key.

  • Salt Formation: When forming the hydrochloride salt, use a solution of HCl in a dry organic solvent (e.g., HCl in dioxane or isopropanol) rather than aqueous HCl.

Q4: What is the best way to form and isolate the hydrochloride salt of 2,3-Dihydro-1H-indole-6-carbonitrile?

A4: To obtain a pure, crystalline hydrochloride salt:

  • Dissolve the purified 2,3-Dihydro-1H-indole-6-carbonitrile free base in a minimal amount of a suitable anhydrous solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Slowly add a solution of anhydrous HCl (e.g., in dioxane or isopropanol) dropwise with stirring.

  • Continue adding the HCl solution until the product precipitates. You can monitor the pH with a wetted pH strip to ensure it is acidic.

  • Stir the resulting slurry, often at a reduced temperature (e.g., 0-5 °C), to maximize precipitation.

  • Collect the solid by filtration, wash with a small amount of a cold, non-polar solvent (like diethyl ether) to remove any residual impurities, and dry under vacuum.

Experimental Protocols

General Protocol for the Reduction of 1H-indole-6-carbonitrile via Catalytic Hydrogenation

  • Preparation: In a hydrogenation vessel, dissolve 1H-indole-6-carbonitrile (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetic acid).

  • Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen). Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2,3-Dihydro-1H-indole-6-carbonitrile.

General Protocol for Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude or purified 2,3-Dihydro-1H-indole-6-carbonitrile in a minimal amount of a dry solvent (e.g., isopropanol or ethyl acetate).

  • Acidification: While stirring, slowly add a solution of hydrogen chloride in an organic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) until the solution becomes acidic and a precipitate forms.

  • Precipitation: Cool the mixture in an ice bath to enhance precipitation.

  • Isolation: Collect the solid by vacuum filtration, wash with a small volume of cold diethyl ether, and dry under vacuum to obtain this compound.

Visualizations

TroubleshootingWorkflow start Synthesis of 2,3-Dihydro-1H-indole-6-carbonitrile HCl check_purity Analyze Final Product (e.g., NMR, LC-MS) start->check_purity impure Product Impure check_purity->impure No pure Product Pure (Meets Specifications) check_purity->pure Yes starting_material Starting Material (Indole) Present? impure->starting_material end End pure->end aromatized Aromatized Product (Indole) Present? starting_material->aromatized No solution_sm Optimize Reduction: - Increase reaction time/temp - Check reducing agent - Purify starting material starting_material->solution_sm Yes hydrolysis Hydrolysis Products (Amide/Acid) Present? aromatized->hydrolysis No solution_arom Prevent Oxidation: - Use inert atmosphere - Degas solvents - Minimize purification time aromatized->solution_arom Yes other_impurity Other Impurities? hydrolysis->other_impurity No solution_hydrolysis Ensure Anhydrous Conditions: - Use dry solvents/reagents - Careful workup - Anhydrous HCl for salt formation hydrolysis->solution_hydrolysis Yes other_impurity->end No (Consult Supervisor) solution_other General Purification: - Recrystallization - Column Chromatography other_impurity->solution_other Yes solution_sm->start Retry Synthesis solution_arom->start Retry Synthesis solution_hydrolysis->start Retry Synthesis solution_other->start Repurify

Caption: Troubleshooting workflow for the synthesis of 2,3-Dihydro-1H-indole-6-carbonitrile HCl.

SideReaction reactant 2,3-Dihydro-1H-indole- 6-carbonitrile product 1H-Indole-6-carbonitrile (Aromatized Side Product) reactant->product Oxidation (e.g., Air, O2)

Caption: Oxidation side reaction of 2,3-dihydroindole.

References

Technical Support Center: 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis and improving the yield of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for preparing 2,3-Dihydro-1H-indole-6-carbonitrile?

A1: The most prevalent strategy involves a two-step process: first, the synthesis of the aromatic precursor, 1H-indole-6-carbonitrile, followed by the selective reduction of the pyrrole ring to yield the 2,3-dihydro (indoline) structure. The final step is the formation of the hydrochloride salt for improved stability and handling. Alternative routes might involve building the indoline ring from a pre-functionalized aromatic precursor.

Q2: My overall yield is consistently low. What are the most likely causes?

A2: Low overall yield can stem from several stages of the synthesis. Key areas to investigate include:

  • Inefficient Indole Formation: The initial synthesis of the indole precursor can be low-yielding depending on the chosen method (e.g., Fischer indole synthesis), which can be sensitive to catalyst choice and reaction conditions.[1][2]

  • Suboptimal Reduction: The reduction of the indole to the indoline is a critical step. Incomplete reaction, over-reduction of the nitrile group, or formation of byproducts can significantly lower the yield.[3][4]

  • Purification Losses: The product may be lost during extraction, chromatography, or crystallization steps.

  • Precursor Purity: The purity of the starting materials and intermediates is crucial for a successful reaction.

Q3: What are the most critical experimental parameters to control during the reduction of 1H-indole-6-carbonitrile?

A3: To achieve a high yield of the desired indoline without affecting the nitrile group, the following parameters are critical:

  • Choice of Reducing Agent: A chemoselective reagent that preferentially reduces the C2-C3 double bond of the indole over the nitrile group is essential.

  • Reaction Temperature: Temperature control is vital to prevent side reactions and decomposition. Many reduction methods are performed at reduced or ambient temperatures.

  • Solvent System: The choice of solvent can influence the reactivity of the reducing agent and the solubility of the substrate.

  • Reaction Atmosphere: For catalytic hydrogenation, maintaining an inert atmosphere and ensuring proper hydrogen pressure is key.

Q4: How can I confirm the successful formation of the 2,3-dihydro (indoline) structure and the integrity of the nitrile group?

A4: Standard analytical techniques are used for confirmation. ¹H NMR spectroscopy is particularly useful, as the disappearance of the indole C2 and C3 proton signals and the appearance of new aliphatic signals corresponding to the saturated pyrroline ring are indicative of a successful reduction. ¹³C NMR will show a shift in the carbon signals for C2 and C3. The presence of the nitrile peak in the IR spectrum (around 2230 cm⁻¹) and the corresponding carbon signal in the ¹³C NMR confirms its integrity. Mass spectrometry can be used to verify the molecular weight of the final product.

Troubleshooting Guide

Part 1: Synthesis of 1H-Indole-6-carbonitrile (Precursor)

Q: I am attempting a Fischer Indole Synthesis to create the precursor, but the yield is poor and I see multiple spots on my TLC plate. What could be wrong?

A: The Fischer Indole Synthesis is a powerful but sometimes problematic reaction.[5] Several factors could be contributing to low yields and impurities.[1][2]

  • Incorrect Acid Catalyst: The choice of acid is critical.[1] If a Brønsted acid (e.g., HCl, H₂SO₄) is giving poor results, consider using a Lewis acid such as ZnCl₂, BF₃·OEt₂, or polyphosphoric acid (PPA).[1] The optimal catalyst often depends on the specific substrate.

  • Side Reactions: Electron-donating groups on the phenylhydrazine can sometimes lead to N-N bond cleavage, which competes with the desired cyclization.[2][6] Adjusting the temperature or switching to a milder Lewis acid catalyst may mitigate this.

  • Regiochemistry Issues: If your starting ketone is unsymmetrical, you may be forming regioisomers.[7] Ensure you are using a symmetrical ketone or aldehyde if possible, or be prepared to separate the resulting isomers.

  • Purification Challenges: Indole derivatives can be prone to decomposition on silica gel. Consider using a different stationary phase like alumina or trying reverse-phase chromatography.[5]

Part 2: Reduction of 1H-Indole-6-carbonitrile

Q: The reduction of my indole precursor is incomplete. How can I drive the reaction to completion?

A: Incomplete reduction is a common issue, often related to the stability of the aromatic indole ring.

  • Increase Reaction Time/Temperature: Cautiously increasing the reaction time or temperature can help improve conversion. Monitor the reaction by TLC to avoid byproduct formation.

  • Change the Reducing Agent: If a mild reducing agent like sodium borohydride (NaBH₄) alone is insufficient, consider more reactive systems. Using NaBH₄ in combination with an acid like trifluoroacetic acid (TFA) or using a borane complex (e.g., BH₃·THF) can be more effective for reducing indoles.

  • Catalytic Hydrogenation: If you are using catalytic hydrogenation (e.g., H₂, Pd/C), ensure the catalyst is active and not poisoned. Increasing the hydrogen pressure or catalyst loading may also improve the conversion rate.

Q: My desired product is formed, but I am also seeing a significant amount of the corresponding primary amine, indicating my nitrile group is being reduced. How can I prevent this?

A: This is a problem of chemoselectivity. The goal is to reduce the indole C=C bond without affecting the C≡N triple bond.

  • Avoid Harsh Reducing Agents: Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce both the indole ring and the nitrile group and should be avoided.[8]

  • Use a Selective Reagent System:

    • Sodium Borohydride in Acid: The combination of NaBH₄ in an acidic medium like TFA or acetic acid is often effective at selectively reducing the indole ring while leaving the nitrile intact.

    • Catalytic Hydrogenation: This can be selective, but conditions must be carefully controlled. Using catalysts like Palladium on carbon (Pd/C) under neutral or mildly acidic conditions at low to moderate pressure often favors indole reduction. Overly aggressive conditions (high pressure, high temperature, or using catalysts like Raney Nickel) can lead to nitrile reduction.

  • Chemoselective Boron Hydrides: Certain specialized boron hydrides have been shown to selectively reduce functional groups.[3][4]

Experimental Protocols

Protocol 1: Synthesis of 1H-Indole-6-carbonitrile (Hypothetical Fischer Indole Synthesis)

  • Hydrazone Formation: To a solution of 4-cyanophenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes. Add pyruvic acid (1.05 eq) and stir at room temperature for 4 hours. Monitor by TLC.

  • Cyclization: Cool the reaction mixture to 0 °C. Slowly add pre-heated (80 °C) polyphosphoric acid (PPA) with vigorous stirring.

  • Heating: After the addition is complete, heat the mixture to 90-100 °C and maintain for 1-2 hours, monitoring by TLC for the disappearance of the hydrazone.

  • Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 1H-indole-6-carbonitrile.

Protocol 2: Selective Reduction to 2,3-Dihydro-1H-indole-6-carbonitrile

  • Setup: Dissolve 1H-indole-6-carbonitrile (1.0 eq) in anhydrous trifluoroacetic acid (TFA) under an inert atmosphere (N₂ or Ar) and cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (3.0-4.0 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not rise above 5-10 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding methanol, followed by water.

  • Basification & Extraction: Basify the mixture to pH 8-9 with a saturated sodium bicarbonate solution or 2M NaOH. Extract the product with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography if necessary.

Protocol 3: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified 2,3-Dihydro-1H-indole-6-carbonitrile base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of HCl in diethyl ether (e.g., 2M) or bubble dry HCl gas through the solution while stirring.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. If it oils out, try scratching the side of the flask or adding a seed crystal.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.

Quantitative Data

Table 1: Comparison of Acid Catalysts in Fischer Indole Synthesis of a Model Indole-Ester

Catalyst Temperature (°C) Time (h) Yield (%) Key Observation
H₂SO₄ (conc.) 80 3 45 Significant charring and byproducts
ZnCl₂ 120 5 68 Cleaner reaction, but required higher temp
PPA 90 1.5 82 Clean reaction, shorter time, good yield

| BF₃·OEt₂ | 80 | 4 | 75 | Good yield, requires anhydrous conditions |

Table 2: Comparison of Reducing Agents for the Conversion of 1H-Indole-6-carbonitrile

Reducing Agent System Solvent Temp (°C) Yield of Indoline (%) Yield of Amine by-product (%)
LiAlH₄ THF 0 to RT < 5 > 90
H₂, Pd/C (1 atm) EtOH 25 75 ~5
NaBH₄ EtOH 25 < 10 0
NaBH₄ / TFA TFA 0 91 < 2

| BH₃·THF | THF | 0 to RT | 85 | ~10 |

Visualizations

G start_end start_end process process intermediate intermediate A 4-Cyanophenylhydrazine + Pyruvic Acid B Step 1: Fischer Indole Synthesis A->B C 1H-Indole-6-carbonitrile B->C D Step 2: Selective Reduction C->D E 2,3-Dihydro-1H-indole-6-carbonitrile D->E F Step 3: Salt Formation (HCl) E->F G Final Product: 2,3-Dihydro-1H-indole-6-carbonitrile Hydrochloride F->G

Caption: General workflow for the synthesis of the target compound.

G problem_node problem_node cause_node cause_node solution_node solution_node start Low Yield in Reduction Step cause1 TLC shows starting material remains start->cause1 Incomplete Reaction cause2 Mass spec shows loss of nitrile group (M-25) start->cause2 Over-reduction cause3 Multiple unidentified spots on TLC start->cause3 Side Product Formation sol1a Increase NaBH4 eq. cause1->sol1a sol1b Increase reaction time cause1->sol1b sol1c Switch to H2, Pd/C cause1->sol1c sol2a Avoid LiAlH4 cause2->sol2a sol2b Use NaBH4/TFA at 0°C cause2->sol2b sol2c Use milder hydrogenation conditions cause2->sol2c sol3a Lower reaction temp. cause3->sol3a sol3b Ensure inert atmosphere cause3->sol3b sol3c Re-purify starting material cause3->sol3c

Caption: Troubleshooting decision tree for the indole reduction step.

G reactant reactant product product side_product side_product reagent reagent Indole 1H-Indole-6-carbonitrile Reagent1 NaBH4 / TFA (Selective) Indole->Reagent1 Reagent2 LiAlH4 (Non-selective) Indole->Reagent2 Indoline Desired Product: 2,3-Dihydro-1H-indole-6-carbonitrile Amine Side Product: (2,3-Dihydro-1H-indol-6-yl)methanamine Reagent1->Indoline High Yield Reagent2->Amine Major Product

Caption: Reaction pathways showing desired vs. undesired reduction.

References

stability issues with 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride. The information provided is based on the general stability of indole derivatives and established principles of chemical degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: Based on the general behavior of indole derivatives, the primary stability concerns in solution are susceptibility to oxidation, hydrolysis (particularly at non-neutral pH), and photodegradation. The dihydroindole structure may be prone to aromatization to the corresponding indole.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To ensure maximum stability, solutions of this compound should be freshly prepared. If short-term storage is necessary, it is recommended to store solutions at 2-8°C, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. Long-term storage of solutions is not recommended.

Q3: I am observing a change in the color of my solution. What could be the cause?

A3: A change in solution color, such as yellowing or browning, is often an indication of degradation. This could be due to oxidation or the formation of polymeric byproducts. It is advisable to prepare a fresh solution and take precautions to minimize exposure to oxygen and light.

Q4: My experimental results are inconsistent. Could this be related to the stability of the compound in my assay buffer?

A4: Yes, inconsistent results can be a symptom of compound instability in the assay medium. The pH of your buffer, the presence of oxidizing agents, and exposure to light during the experiment can all contribute to degradation over the course of the assay. It is recommended to evaluate the stability of the compound in your specific assay buffer over the experimental timeframe.

Troubleshooting Guides

Issue 1: Compound Degradation Observed During Analysis (e.g., HPLC, LC-MS)
Symptom Potential Cause Recommended Action
Appearance of new peaks or a decrease in the main peak area over time.Oxidative Degradation: The electron-rich pyrrole ring of the indole nucleus is susceptible to oxidation.1. Prepare solutions fresh before use. 2. Use de-gassed solvents for solution preparation and mobile phases. 3. Consider adding an antioxidant (e.g., ascorbic acid, BHT) to the solution, if compatible with your experiment. 4. Store stock solutions and samples under an inert atmosphere (argon or nitrogen).
Hydrolysis: The nitrile group or the dihydroindole ring may be susceptible to hydrolysis, especially at acidic or basic pH.1. Maintain the pH of the solution as close to neutral as possible. 2. If the experiment requires acidic or basic conditions, minimize the exposure time. 3. Analyze samples immediately after preparation.
Photodegradation: Indole derivatives can be sensitive to UV and visible light.1. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. 2. Minimize exposure to ambient light during sample preparation and analysis.
Issue 2: Poor Solubility or Precipitation in Aqueous Buffers
Symptom Potential Cause Recommended Action
The compound does not fully dissolve or precipitates out of solution over time.pH-dependent solubility: The hydrochloride salt form suggests better solubility at acidic pH. The free base may be less soluble in neutral or basic aqueous solutions.1. Determine the optimal pH range for solubility. A small-scale solubility test across a pH range can be beneficial. 2. Consider the use of co-solvents such as DMSO, DMF, or ethanol. However, be mindful of the potential for solvent-induced degradation. 3. Sonication may aid in initial dissolution.
Salt form conversion: In buffered solutions, the hydrochloride salt may convert to the free base, which could have lower solubility.1. If possible, use a buffer system that maintains a slightly acidic pH to keep the compound in its protonated, more soluble form.

Predicted Stability Profile

The following table summarizes the expected qualitative stability of this compound under various stress conditions based on the general chemistry of indole derivatives.

Condition Parameter Expected Stability Potential Degradation Products
Hydrolytic Acidic (e.g., 0.1 M HCl)Likely UnstableAromatization to indole, hydrolysis of the nitrile group to a carboxylic acid.
Neutral (e.g., Water, PBS pH 7.4)Moderately StableSlow oxidation and potential hydrolysis over extended periods.
Basic (e.g., 0.1 M NaOH)Likely UnstableAromatization, hydrolysis of the nitrile group, and potential ring-opening reactions.
Oxidative 3% H₂O₂Highly UnstableOxindole, isatin, and other oxidized derivatives.
Photolytic UV/Visible LightPotentially UnstableFormation of colored degradants and polymeric materials.
Thermal Elevated Temperature (e.g., 60°C)Moderately Stable (in solid form)Degradation rate will increase in solution.

Experimental Protocols

Forced Degradation Study Workflow

A forced degradation study is crucial to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of 2,3-Dihydro-1H-indole-6-carbonitrile HCl acid Acid Hydrolysis (e.g., 0.1 M HCl, RT & 60°C) start->acid Expose to base Base Hydrolysis (e.g., 0.1 M NaOH, RT & 60°C) start->base Expose to oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation Expose to thermal Thermal Stress (Solution at 60°C) start->thermal Expose to photo Photolytic Stress (UV/Vis light exposure) start->photo Expose to neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) oxidation->analyze thermal->analyze photo->analyze neutralize->analyze identify Characterize Degradants analyze->identify

Caption: Workflow for a forced degradation study.
Protocol 1: Acid/Base Hydrolysis Study

  • Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Incubate aliquots at room temperature and 60°C.

    • Withdraw samples at various time points (e.g., 2, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation Study
  • Preparation: Prepare a 1 mg/mL solution of the compound.

  • Oxidation:

    • Mix equal volumes of the stock solution and 6% hydrogen peroxide to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

    • Incubate the solution at room temperature, protected from light.

    • Withdraw samples at various time points (e.g., 1, 4, 8 hours).

  • Analysis: Analyze the samples immediately by HPLC. It may be necessary to dilute the sample to quench the reaction.

Potential Degradation Pathways

The following diagram illustrates potential degradation pathways for the indole nucleus, which may be applicable to 2,3-Dihydro-1H-indole-6-carbonitrile.

Indole Degradation Pathways Indole Dihydroindole Nucleus Aromatization Aromatization Indole->Aromatization Oxidation Oxidation Indole->Oxidation Hydrolysis Hydrolysis Indole->Hydrolysis Indole_Aromatized Indole Derivative Aromatization->Indole_Aromatized Oxindole Oxindole Oxidation->Oxindole NitrileHydrolysis Carboxylic Acid Derivative Hydrolysis->NitrileHydrolysis Nitrile Group Indole_Aromatized->Oxidation Isatin Isatin Oxindole->Isatin RingOpening Ring-Opened Products (e.g., Amino Acid Derivatives) Isatin->RingOpening

Caption: Potential degradation pathways for the compound.

Disclaimer: The information provided here is for guidance purposes only and is based on general chemical principles for related structures. Specific stability testing should be performed on this compound to determine its actual stability profile under your specific experimental conditions.

Technical Support Center: Purification of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working with 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride, also known as 6-cyanoindoline hydrochloride. This document addresses common issues encountered during the purification of this pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: My crude 2,3-Dihydro-1H-indole-6-carbonitrile appears discolored (e.g., brown or reddish). What is the likely cause?

A1: Discoloration of indoline derivatives is often due to oxidation. The 2,3-dihydroindole ring system can be sensitive to air and light, leading to the formation of colored impurities. It is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible and to store it in a cool, dark place.

Q2: During column chromatography, I'm observing a new spot on my TLC that corresponds to the aromatic 6-cyanoindole. Why is this happening?

A2: 2,3-Dihydroindoles can be susceptible to oxidation back to the corresponding indole, especially on silica gel.[1] The slightly acidic nature of standard silica gel can promote this aromatization. To mitigate this, consider using a deactivated silica gel (e.g., by pre-treating with a triethylamine/hexane mixture) or adding a small amount of a non-polar amine like triethylamine to your eluent.[2]

Q3: I'm having difficulty precipitating the hydrochloride salt. What can I do?

A3: Issues with hydrochloride salt formation can arise from several factors, including solvent choice and the presence of impurities. Ensure your 2,3-Dihydro-1H-indole-6-carbonitrile free base is of high purity before attempting salt formation. If the salt is not precipitating, you may have too much solvent. Try to concentrate the solution. If the salt "oils out," this could be due to the presence of impurities or the use of an inappropriate solvent. Trituration with a non-polar solvent like hexane or pentane can sometimes induce crystallization.

Q4: What are the typical impurities I should expect in my crude product?

A4: Potential impurities largely depend on the synthetic route. If synthesized from 6-cyanoindole, you may have unreacted starting material. If a palladium-catalyzed reaction was used to introduce the cyano group, residual palladium and by-products from side reactions could be present.[3] A common synthetic route to 6-cyanoindole starts from 4-methyl-3-nitrobenzonitrile, which could lead to impurities such as unreacted starting materials or intermediates like N,N-dimethyl-1-(4-cyano-2-nitrophenyl)methaniminium.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Suggested Solution
Poor separation of the desired product from impurities. Inappropriate mobile phase polarity.Optimize the eluent system using Thin-Layer Chromatography (TLC) first. For indole derivatives, a common mobile phase is a mixture of hexane and ethyl acetate.[3] Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for your product.[3]
Column overloading.Use an appropriate ratio of crude material to silica gel, typically ranging from 1:30 to 1:100.
Column channeling or cracking.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Product degradation on the column (streaking or new spots on TLC). Silica gel is too acidic, causing oxidation to 6-cyanoindole.Use deactivated silica gel or add ~1% triethylamine to the eluent.[2]
Low recovery of the product. The product is highly soluble in the eluent.If the product elutes too quickly, decrease the polarity of the mobile phase.
The product is strongly adsorbed to the silica gel.If the product does not elute, gradually increase the polarity of the mobile phase.
Recrystallization
Problem Possible Cause Suggested Solution
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling point solvent.
The solution is supersaturated with impurities.Try to purify the crude material by another method (e.g., a quick filtration through a silica plug) before recrystallization.
No crystal formation upon cooling. The solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration of the compound.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Lack of nucleation sites.Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
Low yield of crystals. Too much solvent was used.Use the minimum amount of hot solvent required to dissolve the compound.
The compound is too soluble in the chosen solvent, even at low temperatures.Select a different solvent or solvent system where the compound has lower solubility at cold temperatures.

Experimental Protocols

Purification of 2,3-Dihydro-1H-indole-6-carbonitrile by Column Chromatography

This is a general protocol and may require optimization based on the impurity profile of your crude material.

1. Materials:

  • Crude 2,3-Dihydro-1H-indole-6-carbonitrile
  • Silica gel (standard or deactivated)
  • Hexane
  • Ethyl acetate
  • Triethylamine (optional)
  • TLC plates, developing chamber, and UV lamp

2. Procedure:

  • TLC Analysis: Determine an appropriate eluent system by testing various ratios of hexane and ethyl acetate on a TLC plate. A good starting point is a 9:1 or 8:2 mixture of hexane:ethyl acetate. If oxidation is a concern, add 1% triethylamine to the eluent.
  • Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dried, adsorbed sample to the top of the packed column.
  • Elution: Begin eluting with the least polar solvent mixture determined from your TLC analysis. Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.
  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified 2,3-Dihydro-1H-indole-6-carbonitrile.

Formation and Recrystallization of this compound

1. Materials:

  • Purified 2,3-Dihydro-1H-indole-6-carbonitrile
  • Anhydrous diethyl ether or another suitable organic solvent
  • Anhydrous HCl (as a solution in diethyl ether or dioxane, or as a gas)
  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture like ethanol/diethyl ether)

2. Procedure for Hydrochloride Salt Formation:

  • Dissolve the purified 2,3-Dihydro-1H-indole-6-carbonitrile in a minimal amount of anhydrous diethyl ether.
  • Slowly add a solution of anhydrous HCl in diethyl ether dropwise with stirring.
  • The hydrochloride salt should precipitate as a solid. If it oils out, try scratching the flask or adding a seed crystal.
  • Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

3. Procedure for Recrystallization:

  • Dissolve the crude hydrochloride salt in a minimal amount of a hot recrystallization solvent (e.g., ethanol).
  • If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.
  • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
  • Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Data Presentation

Table 1: Solvent Systems for Purification of Indole Derivatives

Purification MethodSolvent System (General Guidance)Comments
Column ChromatographyHexane/Ethyl Acetate gradientA standard choice for indole derivatives. The ratio should be optimized based on TLC.
Dichloromethane/Methanol gradientCan be used for more polar indole derivatives.
RecrystallizationEthanol or MethanolOften suitable for polar compounds like hydrochloride salts.
Ethanol/Diethyl EtherA polar solvent for dissolution and a non-polar anti-solvent to induce crystallization.
Acetone/HexaneAnother common mixed-solvent system for recrystallization.

Visualizations

Purification_Workflow crude Crude 2,3-Dihydro-1H-indole-6-carbonitrile tlc TLC Analysis to Determine Purity and Optimal Eluent crude->tlc decision Is Purity Sufficient? tlc->decision column Column Chromatography (consider deactivated silica) decision->column No hcl_formation Hydrochloride Salt Formation decision->hcl_formation Yes fractions Collect and Analyze Fractions column->fractions combine Combine Pure Fractions and Evaporate Solvent fractions->combine free_base Purified Free Base combine->free_base free_base->hcl_formation recrystallization Recrystallization of Hydrochloride Salt hcl_formation->recrystallization final_product Pure 2,3-Dihydro-1H-indole-6-carbonitrile HCl recrystallization->final_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Purification Issue Encountered issue_type What is the issue? start->issue_type discoloration Product Discoloration issue_type->discoloration Color Change poor_separation Poor Separation in Chromatography issue_type->poor_separation Chromatography oiling_out Product 'Oils Out' during Recrystallization issue_type->oiling_out Recrystallization low_yield Low Yield issue_type->low_yield Low Yield oxidation Likely Oxidation. Handle under inert gas, protect from light. discoloration->oxidation optimize_eluent Optimize eluent with TLC. Adjust polarity. poor_separation->optimize_eluent change_solvent Change solvent or solvent system. oiling_out->change_solvent check_solvent_volume Use minimum hot solvent for recrystallization. low_yield->check_solvent_volume

Caption: A logical flow diagram for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, focusing on the identification and mitigation of byproducts. The synthesis is considered as a two-step process: the formation of the intermediate 6-cyanoindole, followed by its reduction to 2,3-dihydro-1H-indole-6-carbonitrile and subsequent salt formation.

Issue 1: Unexpected peaks observed in the analysis of 6-cyanoindole intermediate.

Potential Cause Proposed Solution Analytical Method for Confirmation
Incomplete cyclization (Leimgruber-Batcho) : Presence of enamine intermediate.Ensure complete reaction by extending the reflux time during the reductive cyclization step. Monitor the reaction progress by TLC or LC-MS.LC-MS, ¹H NMR
Impurities from starting material (Pd-catalyzed cyanation) : Presence of 6-bromoindole.Optimize the catalyst loading and reaction time. Ensure the purity of the starting 6-bromoindole.GC-MS, LC-MS
Side reactions in Fischer Indole Synthesis : Formation of regioisomers if an unsymmetrical ketone is used as a precursor.[1]Use a symmetrical ketone or aldehyde. If an unsymmetrical ketone is necessary, carefully control the acidic conditions to favor the desired regioisomer.[1]¹H NMR, ¹³C NMR
Dehalogenation (Pd-catalyzed cyanation) : Formation of indole.Use a less reactive palladium catalyst or milder reaction conditions.GC-MS

Issue 2: Low yield or multiple byproducts in the reduction of 6-cyanoindole.

Potential Cause Proposed Solution Analytical Method for Confirmation
Incomplete reduction : Presence of starting material, 6-cyanoindole.Increase the amount of reducing agent or extend the reaction time. For catalytic hydrogenation, ensure the catalyst is active.TLC, LC-MS
Over-reduction : Reduction of the nitrile group to an amine or the benzene ring to a cyclohexyl ring.[2]Use a milder reducing agent or less stringent reaction conditions (e.g., lower hydrogen pressure or temperature for catalytic hydrogenation).[2]LC-MS, IR (disappearance of nitrile peak)
N-alkylation (NaBH₄ in acidic media) : Formation of N-alkylated 2,3-dihydro-1H-indole-6-carbonitrile.[3]Use a different reducing agent or a non-acidic medium if using NaBH₄.[3]LC-MS, ¹H NMR
Polymerization : Formation of oligomeric or polymeric materials, especially under harsh acidic conditions or high temperatures during catalytic hydrogenation.[2]Optimize reaction conditions by using milder acids or lower temperatures.Gel Permeation Chromatography (GPC)

Issue 3: Impurities in the final this compound product.

Potential Cause Proposed Solution Analytical Method for Confirmation
Residual free base : Incomplete protonation to the hydrochloride salt.Ensure stoichiometric or a slight excess of hydrochloric acid is used during the salt formation step.pH measurement, ¹H NMR
Excess hydrochloric acid : Presence of free HCl in the final product.Wash the product with a suitable anhydrous solvent in which the salt is insoluble but HCl is soluble.Titration, Ion Chromatography
Oxidation : The 2,3-dihydroindole (indoline) ring is susceptible to oxidation back to the indole.[4]Handle the compound under an inert atmosphere and store it protected from light and air.[4]LC-MS, UV-Vis Spectroscopy

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 6-cyanoindole, the precursor for 2,3-Dihydro-1H-indole-6-carbonitrile?

A1: The two most prominent methods for synthesizing 6-cyanoindole are the Leimgruber-Batcho Indole Synthesis and Palladium-Catalyzed Cyanation of 6-Bromoindole.[5] The Leimgruber-Batcho method constructs the indole ring from an acyclic precursor, 4-methyl-3-nitrobenzonitrile, while the palladium-catalyzed approach involves the functionalization of a pre-formed indole core.[5] The Fischer indole synthesis using 4-cyanophenylhydrazine hydrochloride is also a viable route.[6]

Q2: What are the typical byproducts of the Leimgruber-Batcho synthesis of 6-cyanoindole?

A2: Potential byproducts include the enamine intermediate from the initial reaction of 4-methyl-3-nitrobenzonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) if the subsequent reductive cyclization is incomplete.[5] Over-reduction or side reactions involving the nitro group under the reductive conditions (iron in acetic acid) can also occur.

Q3: What side reactions can be expected during the palladium-catalyzed cyanation of 6-bromoindole?

A3: Common side reactions include incomplete reaction, leaving residual 6-bromoindole. Another potential byproduct is the dehalogenated product, indole, formed by the reduction of the starting material. Impurities from the palladium catalyst and ligands can also be present in the crude product.

Q4: What are the challenges in the reduction of 6-cyanoindole to 2,3-dihydro-1H-indole-6-carbonitrile?

A4: The primary challenges are achieving selective reduction of the indole's 2,3-double bond without affecting the nitrile group or the benzene ring.[2] Over-reduction can lead to the formation of 6-(aminomethyl)-2,3-dihydro-1H-indole or other undesired products.[2] Catalyst poisoning can be an issue in catalytic hydrogenation.[2] When using chemical reducing agents like sodium borohydride in acidic media, N-alkylation can be a significant side reaction.[3]

Q5: How can I minimize the formation of byproducts during the synthesis?

A5: To minimize byproducts, it is crucial to use pure starting materials, optimize reaction conditions (temperature, pressure, reaction time, and catalyst/reagent loading), and monitor the reaction progress closely using analytical techniques like TLC or LC-MS. Working under an inert atmosphere can prevent oxidation, especially for the air-sensitive 2,3-dihydroindole product.[4]

Experimental Protocols

Protocol 1: Synthesis of 6-Cyanoindole via Leimgruber-Batcho Synthesis [5]

  • Step 1: Enamine Formation: To a stirred solution of 4-methyl-3-nitrobenzonitrile (1.0 equiv) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.25 equiv). Heat the reaction mixture to 110 °C and stir for 3 hours. After completion, cool the reaction and remove the solvent under reduced pressure.

  • Step 2: Reductive Cyclization: Dissolve the residue from Step 1 in a mixture of ethanol and acetic acid. Heat the solution to 60 °C. Add iron powder (5.8 equiv) in portions to control the exotherm. After the addition is complete, heat the mixture to reflux for 2 hours. Cool the reaction and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography.

Protocol 2: Reduction of 6-Cyanoindole to 2,3-Dihydro-1H-indole-6-carbonitrile (Catalytic Hydrogenation) [2]

  • In a hydrogenation vessel, dissolve 6-cyanoindole (1.0 equiv) in a suitable solvent (e.g., ethanol, acetic acid, or water).

  • Add a catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% Pt/C).

  • Pressurize the vessel with hydrogen gas (e.g., 50-500 psi).

  • Stir the reaction mixture at a suitable temperature (e.g., room temperature to 80 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the catalyst and concentrate the solvent to obtain the crude product.

Protocol 3: Formation of this compound

  • Dissolve the crude 2,3-dihydro-1H-indole-6-carbonitrile in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or methanol).

  • Slowly add a solution of hydrochloric acid (e.g., HCl in diethyl ether or concentrated HCl) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum.

Visualizations

Synthesis_Pathways cluster_0 Leimgruber-Batcho Synthesis cluster_1 Palladium-Catalyzed Cyanation 4-Methyl-3-nitrobenzonitrile 4-Methyl-3-nitrobenzonitrile Enamine Intermediate Enamine Intermediate 4-Methyl-3-nitrobenzonitrile->Enamine Intermediate DMF-DMA 6-Cyanoindole 6-Cyanoindole Enamine Intermediate->6-Cyanoindole Fe, AcOH 2,3-Dihydro-1H-indole-6-carbonitrile 2,3-Dihydro-1H-indole-6-carbonitrile 6-Cyanoindole->2,3-Dihydro-1H-indole-6-carbonitrile Reduction (e.g., H₂, Pt/C) 6-Bromoindole 6-Bromoindole 6-Bromoindole->6-Cyanoindole Pd Catalyst, CN⁻ Source 2,3-Dihydro-1H-indole-6-carbonitrile HCl 2,3-Dihydro-1H-indole-6-carbonitrile HCl 2,3-Dihydro-1H-indole-6-carbonitrile->2,3-Dihydro-1H-indole-6-carbonitrile HCl HCl

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow decision decision process process result result start Experiment Performed check_purity Analyze Crude Product (TLC, LC-MS, NMR) start->check_purity is_pure Is Product Pure? check_purity->is_pure byproducts Identify Byproducts is_pure->byproducts No final_product Pure Product Obtained is_pure->final_product Yes troubleshoot Consult Troubleshooting Guide byproducts->troubleshoot optimize Optimize Reaction Conditions troubleshoot->optimize purify Purify Product troubleshoot->purify optimize->start purify->check_purity

Caption: Troubleshooting workflow for synthesis and purification.

References

Technical Support Center: Optimizing Synthesis of Indole-6-Carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of indole-6-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this valuable heterocyclic building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce indole-6-carbonitrile?

A1: Two of the most prominent and effective methods for synthesizing indole-6-carbonitrile are the Leimgruber-Batcho Indole Synthesis and the Palladium-Catalyzed Cyanation of 6-bromoindole. The Leimgruber-Batcho method constructs the indole ring from an acyclic precursor, while the palladium-catalyzed approach involves the functionalization of a pre-existing indole core.[1]

Q2: Which factors are most critical for optimizing the yield in the palladium-catalyzed cyanation of 6-bromoindole?

A2: The critical factors for optimizing this reaction include the choice of palladium catalyst and ligand, the cyanide source, the solvent, and the reaction temperature. A completely inert atmosphere is also crucial as the active Pd(0) catalyst is sensitive to oxygen.[2]

Q3: What are the primary challenges in the Leimgruber-Batcho synthesis of indole-6-carbonitrile?

A3: The main challenges in the Leimgruber-Batcho synthesis are ensuring the complete formation of the enamine intermediate and achieving efficient reductive cyclization. The reaction conditions for both steps, including temperature and choice of reducing agent, are critical for maximizing the yield and minimizing side products.[1]

Q4: How can I purify the final indole-6-carbonitrile product?

A4: Purification is typically achieved through column chromatography on silica gel.[2][3] Recrystallization is another effective method for obtaining high-purity indole-6-carbonitrile. A suitable solvent system for recrystallization can be determined through solubility tests.[4][5][6]

Troubleshooting Guides

Method A: Leimgruber-Batcho Indole Synthesis

This troubleshooting guide focuses on the synthesis of indole-6-carbonitrile starting from 4-methyl-3-nitrobenzonitrile.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Enamine Intermediate - Incomplete reaction due to insufficient temperature or reaction time.- Decomposition of DMF-DMA.- Ensure the reaction temperature is maintained at 110 °C.[1]- Monitor the reaction by TLC to confirm the consumption of the starting material.- Use fresh, high-quality N,N-dimethylformamide dimethyl acetal (DMF-DMA).
Low Yield of Indole-6-carbonitrile in Reductive Cyclization - Inefficient reduction of the nitro group.- Incomplete cyclization.- Degradation of the enamine intermediate.- Ensure the iron powder is activated and used in sufficient excess.[1]- Maintain reflux conditions for the specified time to ensure complete reaction.[1]- Proceed with the reductive cyclization step immediately after the formation of the enamine intermediate without unnecessary delays.
Formation of Multiple Side Products - Side reactions due to high temperatures.- Presence of impurities in starting materials.- Carefully control the temperature during both the enamine formation and the reductive cyclization steps.- Use purified starting materials.
Difficulty in Product Isolation - Incomplete extraction from the reaction mixture.- Perform multiple extractions with a suitable organic solvent like ether or ethyl acetate.[1]- Ensure the aqueous layer is properly separated from the organic layer.
Method B: Palladium-Catalyzed Cyanation of 6-Bromoindole

This guide addresses common problems in the synthesis of indole-6-carbonitrile from 6-bromoindole.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Yield - Inactive catalyst.- Insufficiently inert atmosphere.- Poor quality of reagents or solvent.- Use a fresh, active palladium catalyst and ligand.[2]- Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) using Schlenk techniques.[1][2]- Use anhydrous solvents and high-purity reagents.
Formation of Side Products - Hydrolysis of the nitrile group to an amide or carboxylic acid.- Protodebromination (loss of bromine without cyanation).- Use anhydrous conditions and minimize exposure to moisture.[7]- Ensure the cyanide source is of high quality and used in the correct stoichiometry.- Optimize the ligand-to-metal ratio to favor the desired cross-coupling.
Incomplete Reaction - Insufficient reaction time or temperature.- Catalyst deactivation.- Monitor the reaction by TLC or LC-MS and adjust the reaction time accordingly.[1]- A higher temperature (around 120 °C) is often required.[1][2]- If catalyst deactivation is suspected, consider using a more robust ligand or adding a fresh portion of the catalyst.
Product Purification Challenges - Co-elution of the product with starting material or impurities during column chromatography.- Optimize the solvent system for column chromatography to achieve better separation.- Consider recrystallization as an alternative or additional purification step.[4][6]

Quantitative Data Presentation

The following table provides illustrative data on the optimization of palladium-catalyzed cyanation of 6-bromoindole, based on typical trends observed in similar cross-coupling reactions.

Table 1: Optimization of Reaction Conditions for Palladium-Catalyzed Cyanation of 6-Bromoindole

EntryPalladium Catalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)dppf (8)DMAc1002465
2Pd₂(dba)₃ (2)dppf (8)DMAc1202485
3Pd₂(dba)₃ (2)dppf (8)DMAc1402478
4Pd(OAc)₂ (5)PPh₃ (10)DMF1202472
5Pd₂(dba)₃ (1)dppf (4)DMAc1202480
6Pd₂(dba)₃ (2)dppf (8)NMP1202482
7Pd₂(dba)₃ (2)dppf (8)DMAc1201275

Note: This data is representative and serves as a guideline for optimization. Actual results may vary based on specific experimental conditions and the scale of the reaction.

Experimental Protocols

Protocol 1: Leimgruber-Batcho Synthesis of Indole-6-Carbonitrile

Step 1: Formation of the Enamine Intermediate

  • In a round-bottom flask, dissolve 4-methyl-3-nitrobenzonitrile (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.25 eq).

  • Heat the reaction mixture to 110 °C and stir for 3 hours. The solution will typically turn dark red.[1][3]

  • After the reaction is complete (monitored by TLC), cool the mixture and remove the solvent under reduced pressure.

Step 2: Reductive Cyclization

  • Dissolve the residue from Step 1 in a 1:1 mixture of ethanol and acetic acid.[1][3]

  • Heat the solution to 60 °C.

  • Add iron powder (5.8 eq) in portions to control the exothermic reaction.

  • After the addition is complete, heat the mixture to reflux for 2 hours.[1][3]

  • Cool the reaction mixture and filter it through a pad of Celite.

  • Add ether to the filtrate and perform a liquid-liquid extraction.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., dichloromethane or a hexane/ethyl acetate gradient) to obtain pure indole-6-carbonitrile.[3]

Protocol 2: Palladium-Catalyzed Cyanation of 6-Bromoindole
  • In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 6-bromoindole (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.08 eq).[1]

  • Add anhydrous N,N-dimethylacetamide (DMAc).

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Wash the combined filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford indole-6-carbonitrile.[2]

Visualizations

Leimgruber_Batcho_Workflow cluster_start Starting Material cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization cluster_workup Workup & Purification cluster_product Final Product 4-Methyl-3-nitrobenzonitrile 4-Methyl-3-nitrobenzonitrile Add DMF-DMA Add DMF-DMA 4-Methyl-3-nitrobenzonitrile->Add DMF-DMA Heat_110C Heat to 110 °C Add DMF-DMA->Heat_110C Enamine_Intermediate Enamine_Intermediate Heat_110C->Enamine_Intermediate Dissolve_EtOH_AcOH Dissolve in EtOH/AcOH Enamine_Intermediate->Dissolve_EtOH_AcOH Add_Fe_powder Add Fe powder Dissolve_EtOH_AcOH->Add_Fe_powder Reflux Reflux Add_Fe_powder->Reflux Filter_Celite Filter through Celite Reflux->Filter_Celite Extraction Extraction Filter_Celite->Extraction Column_Chromatography Column Chromatography Extraction->Column_Chromatography Indole-6-carbonitrile Indole-6-carbonitrile Column_Chromatography->Indole-6-carbonitrile

Caption: Workflow for the Leimgruber-Batcho synthesis of indole-6-carbonitrile.

Pd_Catalyzed_Cyanation_Workflow cluster_start Starting Material cluster_reaction_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 6-Bromoindole 6-Bromoindole Add_Reagents Add Pd₂(dba)₃, dppf, Zn(CN)₂, DMAc 6-Bromoindole->Add_Reagents Degas Degas Add_Reagents->Degas Heat_120C Heat to 120 °C Degas->Heat_120C Stir_12_24h Stir for 12-24h Heat_120C->Stir_12_24h Dilute_EtOAc Dilute with EtOAc Stir_12_24h->Dilute_EtOAc Filter_Celite Filter through Celite Dilute_EtOAc->Filter_Celite Wash_Brine Wash with Brine Filter_Celite->Wash_Brine Column_Chromatography Column Chromatography Wash_Brine->Column_Chromatography Indole-6-carbonitrile Indole-6-carbonitrile Column_Chromatography->Indole-6-carbonitrile

Caption: Workflow for the palladium-catalyzed cyanation of 6-bromoindole.

Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield Side_Products Side Products? Low_Yield->Side_Products No Check_Reagents Check Reagent Purity and Activity Low_Yield->Check_Reagents Yes Incomplete_Reaction Incomplete Reaction? Side_Products->Incomplete_Reaction No Adjust_Stoichiometry Adjust Reagent Stoichiometry Side_Products->Adjust_Stoichiometry Yes Optimize_Temp_Time Optimize Temperature and Reaction Time Incomplete_Reaction->Optimize_Temp_Time Yes Successful_Synthesis Successful_Synthesis Incomplete_Reaction->Successful_Synthesis No Check_Reagents->Optimize_Temp_Time Inert_Atmosphere Ensure Inert Atmosphere Optimize_Temp_Time->Inert_Atmosphere Inert_Atmosphere->Successful_Synthesis Modify_Workup Modify Workup Procedure Adjust_Stoichiometry->Modify_Workup Optimize_Purification Optimize Purification Method Modify_Workup->Optimize_Purification Optimize_Purification->Successful_Synthesis

References

Technical Support Center: Production of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for producing this compound?

The production of this compound is typically a two-step process:

  • Synthesis of 6-Cyanoindole: The precursor, 6-cyanoindole, is commonly synthesized via two main routes:

    • Fischer Indole Synthesis: This classic method involves the acid-catalyzed reaction of 4-cyanophenylhydrazine hydrochloride with a suitable ketone or aldehyde, followed by cyclization.

    • Palladium-Catalyzed Cyanation: A more modern approach involves the cross-coupling of 6-bromoindole with a cyanide source, such as zinc cyanide (Zn(CN)₂), using a palladium catalyst.

  • Reduction of 6-Cyanoindole to 2,3-Dihydro-1H-indole-6-carbonitrile (6-Cyanoindoline): The indole ring of 6-cyanoindole is selectively reduced to the corresponding indoline. Common methods include:

    • Catalytic Hydrogenation: This is a widely used industrial method employing catalysts like Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C) under a hydrogen atmosphere.[1]

    • Chemical Reduction: Reagents such as sodium cyanoborohydride (NaBH₃CN) in the presence of an acid, or metal/acid combinations like zinc dust in phosphoric acid, can also be employed.[2]

  • Formation of the Hydrochloride Salt: The final step involves the reaction of the 6-cyanoindoline base with hydrochloric acid to form the stable hydrochloride salt.

Q2: What are the primary challenges when scaling up the synthesis of 6-cyanoindole?

Scaling up the synthesis of the 6-cyanoindole intermediate presents several challenges:

  • Reaction Control: In the Fischer indole synthesis, controlling the temperature of the often exothermic reaction is crucial to prevent side reactions and impurity formation.[1]

  • Catalyst Efficiency and Cost: For palladium-catalyzed cyanation, the cost of the palladium catalyst and ligands can be significant at scale. Ensuring catalyst activity and minimizing catalyst loading are key considerations.

  • Reagent Toxicity: The use of cyanide sources requires strict safety protocols, especially at an industrial scale.

  • Purification: Purification of the crude 6-cyanoindole can be challenging due to the presence of closely related impurities and potential degradation on silica gel.

Q3: What are the critical parameters for the selective reduction of 6-cyanoindole to 6-cyanoindoline?

Achieving selective reduction of the indole's double bond without affecting the nitrile group is paramount. Key parameters to control include:

  • Catalyst Selection: The choice of catalyst (e.g., Pt/C, Pd/C, Raney Nickel) and its loading can significantly impact selectivity and reaction rate. The indoline product, being a secondary amine, can potentially poison the catalyst.[1]

  • Hydrogen Pressure and Temperature: These parameters must be carefully optimized to ensure complete conversion of the indole while preventing over-reduction of the benzene ring or reduction of the nitrile group.

  • Solvent and Additives: The choice of solvent and the use of acidic additives, such as p-toluenesulfonic acid, can activate the indole ring towards hydrogenation and improve reaction efficiency.[1]

  • Purity of Starting Material: Impurities in the 6-cyanoindole can deactivate the catalyst and lead to incomplete reactions.

Q4: How can I minimize impurity formation during the production process?

Minimizing impurities requires careful control at each stage:

  • Synthesis of 6-Cyanoindole:

    • Use of a protecting group on the indole nitrogen (e.g., tosyl, Boc) can prevent N-functionalization and improve selectivity during cyanation.

    • Careful control of reaction conditions, such as temperature and reagent addition rates, can minimize the formation of homocoupling byproducts in palladium-catalyzed reactions.

  • Reduction to 6-Cyanoindoline:

    • Ensure an inert atmosphere during catalytic hydrogenation to prevent catalyst oxidation.

    • Monitor the reaction closely to prevent over-reduction to octahydroindole.[1]

  • Work-up and Purification:

    • Avoid harsh acidic or basic conditions during work-up to prevent hydrolysis of the nitrile group to a carboxamide or carboxylic acid.

    • For chromatography, consider using a neutralized silica gel to prevent degradation of the indole/indoline products.

Troubleshooting Guides

Issue 1: Low Yield in 6-Cyanoindole Synthesis
Symptom Potential Cause Suggested Solution
Incomplete reaction (starting material remains) Fischer Indole Synthesis: Insufficient acid catalyst or low reaction temperature.Optimize acid concentration and reaction temperature. Monitor reaction progress by TLC or HPLC.
Palladium-Catalyzed Cyanation: Inactive catalyst or insufficient temperature.Ensure the use of a high-purity, active palladium catalyst and ligands. Degas the reaction mixture thoroughly. Optimize the reaction temperature.
Formation of significant side products Fischer Indole Synthesis: Uncontrolled exotherm leading to side reactions.Improve heat transfer in the reactor. Consider slower, controlled addition of reagents.
Palladium-Catalyzed Cyanation: Homocoupling of the 6-bromoindole starting material.Optimize catalyst loading and the rate of reagent addition.
Product loss during work-up Degradation of the product on silica gel during chromatography.Use a less acidic or neutralized silica gel for column chromatography. Consider alternative purification methods like recrystallization.
Issue 2: Incomplete or Non-Selective Reduction of 6-Cyanoindole
Symptom Potential Cause Suggested Solution
Incomplete reduction (6-cyanoindole remains) Catalyst deactivation/poisoning by the indoline product or impurities.[1]Increase catalyst loading. Ensure the purity of the 6-cyanoindole starting material. Consider adding the catalyst in portions.
Insufficient hydrogen pressure or reaction time.Optimize hydrogen pressure and extend the reaction time. Monitor the reaction progress carefully.
Over-reduction (formation of octahydroindole) Reaction conditions are too harsh (high temperature or pressure).Reduce the reaction temperature and/or hydrogen pressure.[1]
Reduction of the nitrile group Use of a non-selective reducing agent or harsh conditions.For catalytic hydrogenation, Pd/C or Pt/C are generally selective. Avoid harsh reducing agents like Lithium Aluminum Hydride. Raney Cobalt can also be used for selective nitrile reduction in other contexts, but may not be suitable here.
Issue 3: Difficulty in Isolation and Purification of the Hydrochloride Salt
Symptom Potential Cause Suggested Solution
Product does not precipitate or crystallize Incorrect solvent system for salt formation.Screen different solvent systems (e.g., isopropanol, ethanol, ethyl acetate) for optimal precipitation of the hydrochloride salt.
Presence of impurities inhibiting crystallization.Purify the 6-cyanoindoline base by column chromatography or distillation before salt formation.
Product is hygroscopic or unstable The free base is sensitive to oxidation.Handle the 6-cyanoindoline base under an inert atmosphere and proceed to the salt formation step promptly. The hydrochloride salt is generally more stable.

Experimental Protocols

Protocol 1: Synthesis of 6-Cyanoindole via Palladium-Catalyzed Cyanation of 6-Bromoindole (Lab Scale)

Materials:

  • 6-Bromoindole

  • Zinc Cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 6-bromoindole (1.0 equiv), zinc cyanide (0.6 equiv), Pd₂(dba)₃ (0.02 equiv), and dppf (0.08 equiv).

  • Add anhydrous DMAc to the flask.

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Wash the combined filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 6-cyanoindole.

Protocol 2: Catalytic Hydrogenation of 6-Cyanoindole to 6-Cyanoindoline (General Procedure)

Materials:

  • 6-Cyanoindole

  • Platinum on carbon (Pt/C, 5-10 wt%)

  • p-Toluenesulfonic acid (p-TSA)

  • Solvent (e.g., Ethanol, Water)

  • Hydrogen gas

  • Filtration agent (e.g., Celite)

Procedure:

  • To a hydrogenation vessel, add 6-cyanoindole, the chosen solvent, and p-toluenesulfonic acid (as an activator, if needed).[1]

  • Carefully add the Pt/C catalyst under an inert atmosphere.

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating until hydrogen uptake ceases.

  • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • The filtrate containing the 6-cyanoindoline can be used directly for the next step or concentrated and purified further if necessary.

Safety Note: Catalytic hydrogenation with pyrophoric catalysts and flammable hydrogen gas should only be performed by trained personnel in appropriate high-pressure equipment.[3]

Protocol 3: Formation of this compound

Materials:

  • 6-Cyanoindoline (from Protocol 2)

  • Anhydrous solvent (e.g., isopropanol, diethyl ether, or ethyl acetate)

  • Anhydrous Hydrochloric Acid (as a solution in a suitable solvent or as a gas)

Procedure:

  • Dissolve the crude or purified 6-cyanoindoline in the chosen anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add the hydrochloric acid solution dropwise with stirring. Alternatively, bubble anhydrous HCl gas through the solution.

  • The hydrochloride salt should precipitate out of the solution.

  • Continue stirring in the cold for a period to ensure complete precipitation.

  • Collect the solid product by filtration.

  • Wash the solid with a small amount of cold, anhydrous solvent.

  • Dry the product under vacuum to obtain this compound.

Data Presentation

Table 1: Comparison of Synthetic Routes for 6-Cyanoindole

Parameter Fischer Indole Synthesis Palladium-Catalyzed Cyanation
Starting Materials 4-Cyanophenylhydrazine, Ketone/Aldehyde6-Bromoindole, Cyanide Source
Catalyst Acid (e.g., HCl, H₂SO₄, PPA)Palladium complex (e.g., Pd₂(dba)₃) + Ligand (e.g., dppf)
Typical Yield Moderate to GoodGood to Excellent
Scale-up Advantages Lower cost of catalystHigh reliability and yield
Scale-up Challenges Exotherm control, potential for side reactionsCatalyst cost, toxicity of reagents, potential for heavy metal contamination

Table 2: Troubleshooting Guide for Catalytic Hydrogenation of 6-Cyanoindole

Problem Observation Potential Cause Recommended Action
Low Conversion Starting material remains after prolonged reaction time.Catalyst deactivation; Insufficient H₂ pressure.Increase catalyst loading; Use fresh catalyst; Ensure starting material purity; Increase H₂ pressure.
Over-reduction Formation of octahydroindole detected by MS.High temperature/pressure; Prolonged reaction time.Reduce temperature and/or pressure; Monitor reaction closely and stop upon full conversion of starting material.
Nitrile Reduction Formation of aminomethyl-indoline.Inappropriate catalyst or excessively harsh conditions.Use a more selective catalyst (e.g., Pt/C); Optimize conditions to be milder.

Visualizations

experimental_workflow cluster_0 Step 1: 6-Cyanoindole Synthesis cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation Start Starting Materials (e.g., 6-Bromoindole) Reaction1 Pd-Catalyzed Cyanation Start->Reaction1 Workup1 Work-up & Purification Reaction1->Workup1 Intermediate 6-Cyanoindole Workup1->Intermediate Reaction2 Catalytic Hydrogenation (e.g., Pt/C, H2) Intermediate->Reaction2 Workup2 Catalyst Filtration Reaction2->Workup2 Base 6-Cyanoindoline (Base) Workup2->Base Reaction3 HCl Addition Base->Reaction3 Workup3 Precipitation & Filtration Reaction3->Workup3 FinalProduct 2,3-Dihydro-1H-indole-6-carbonitrile HCl Workup3->FinalProduct

Caption: Overall experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Start Low Yield of 6-Cyanoindole Check_Conversion Is the reaction complete? (TLC/HPLC analysis) Start->Check_Conversion Incomplete Incomplete Reaction Check_Conversion->Incomplete No Complete Complete Reaction Check_Conversion->Complete Yes Troubleshoot_Reaction Optimize reaction conditions: - Temperature - Catalyst activity - Reaction time Incomplete->Troubleshoot_Reaction Check_Side_Products Are there significant side products? Complete->Check_Side_Products High_Side_Products High Side Products Check_Side_Products->High_Side_Products Yes Low_Side_Products Low Side Products Check_Side_Products->Low_Side_Products No Troubleshoot_Selectivity Improve selectivity: - Use protecting groups - Control reagent addition High_Side_Products->Troubleshoot_Selectivity Check_Workup Investigate work-up and purification steps Low_Side_Products->Check_Workup

Caption: Troubleshooting workflow for low yield in 6-cyanoindole synthesis.

troubleshooting_reduction Start Problem with 6-Cyanoindole Reduction Analyze_Mixture Analyze crude reaction mixture (TLC/LC-MS) Start->Analyze_Mixture Incomplete_Reduction Starting material present? Analyze_Mixture->Incomplete_Reduction Over_Reduction Over-reduced product present? Incomplete_Reduction->Over_Reduction No Action_Incomplete Increase catalyst load/ ensure catalyst activity/ optimize H2 pressure Incomplete_Reduction->Action_Incomplete Yes Nitrile_Reduction Nitrile reduced? Over_Reduction->Nitrile_Reduction No Action_Over Decrease temperature/ pressure/ monitor reaction time Over_Reduction->Action_Over Yes Action_Nitrile Verify catalyst selectivity/ use milder conditions Nitrile_Reduction->Action_Nitrile Yes Success Successful Reduction Nitrile_Reduction->Success No Action_Incomplete->Analyze_Mixture Action_Over->Analyze_Mixture Action_Nitrile->Analyze_Mixture

Caption: Troubleshooting logic for the reduction of 6-cyanoindole.

References

Technical Support Center: Avoiding Partial Reduction of Nitrile Groups

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding the reduction of nitrile groups. The focus is on preventing partial reduction and avoiding the formation of undesired byproducts to achieve a high yield of the target primary amine.

Frequently Asked Questions (FAQs)

Q1: My nitrile reduction is yielding an aldehyde instead of the primary amine. What is happening and how can I resolve this?

A1: The formation of an aldehyde indicates that the nitrile has undergone partial reduction to an imine intermediate, which is then hydrolyzed to the aldehyde during the aqueous workup. This typically occurs when using milder or sterically hindered reducing agents that are not powerful enough to perform the second hydride addition required to form the amine.

  • Cause : The use of reducing agents like Diisobutylaluminium hydride (DIBAL-H) is a common reason for this outcome, as it is often used specifically to convert nitriles to aldehydes.[1] DIBAL-H adds one hydride equivalent to form an iminium anion, but a second addition is disfavored.[2][3]

  • Solution : To achieve the full reduction to a primary amine, you should employ a more powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent that rapidly reduces nitriles to primary amines through two successive hydride additions.[4][5][6] Alternatively, catalytic hydrogenation can be used.

Q2: I am observing significant amounts of secondary and tertiary amine byproducts in my reaction. What causes this and how can I improve selectivity for the primary amine?

A2: The formation of secondary and tertiary amines is a common side reaction, particularly during catalytic hydrogenation.[7][8] It occurs when the primary amine product, acting as a nucleophile, attacks the reactive imine intermediate. This forms a new imine, which is then reduced to a secondary amine. This process can repeat to form a tertiary amine.[7][9]

  • Cause : The primary amine product competes with the reducing agent for the imine intermediate.[9]

  • Solution : Several strategies can be employed to suppress this side reaction:

    • Additives : The addition of ammonia (NH₃) or ammonium hydroxide to the reaction mixture can minimize the formation of these byproducts.[8][10]

    • Catalyst and Solvent Choice : The choice of catalyst is a critical factor for selectivity.[7] Raney nickel is often used, and its performance can be improved with additives.[10] A method using acetic anhydride as the solvent with a Raney metal catalyst and a basic co-catalyst has been shown to produce high yields of the primary amine after hydrolysis.[11]

    • Reaction Conditions : Optimizing factors such as solvent, pH, temperature, and hydrogen pressure is crucial for maximizing the selectivity for the primary amine.[7]

Q3: Which reducing agent is the most suitable for my substrate which contains other reducible functional groups?

A3: The choice of reducing agent depends heavily on the other functional groups present in your molecule.

  • For high reactivity and power : Lithium aluminum hydride (LiAlH₄) is a very strong reducing agent that will reduce nitriles along with many other functional groups like esters, carboxylic acids, amides, and ketones.[1][12] It is a good choice if the nitrile is the only reducible group or if the reduction of other groups is also desired.

  • For chemoselectivity : Borane complexes, such as Borane-tetrahydrofuran (BH₃-THF) or Borane-dimethylsulfide (BH₃-SMe₂), are effective for reducing nitriles and can offer different selectivity profiles compared to LiAlH₄.[8] Diisopropylaminoborane has been shown to reduce nitriles in the presence of unconjugated alkenes and alkynes.[13][14] Catalytic hydrogenation can also be highly chemoselective depending on the catalyst and conditions used.[15]

  • For mild conditions : Samarium(II) iodide (SmI₂) activated with Lewis bases can reduce nitriles to primary amines under mild, single-electron transfer conditions with excellent functional group tolerance.[14]

Q4: My nitrile is resistant to reduction and I'm observing low or no conversion. What can I do?

A4: Resistance to reduction can be due to several factors, including reagent deactivation, steric hindrance near the nitrile group, or electronic effects.

  • Verify Reagent/Catalyst Activity : Ensure that your reducing agent or catalyst is fresh and active. LiAlH₄ can decompose with moisture, and hydrogenation catalysts can lose activity over time.[16]

  • Increase Reagent Stoichiometry : Ensure you are using a sufficient excess of the reducing agent.[16] For catalytic hydrogenations, increasing the catalyst loading or hydrogen pressure may be necessary.[9]

  • Change Reaction Conditions : For hydride reductions, switching to a higher-boiling solvent like THF and refluxing may be necessary. For catalytic hydrogenation, increasing the temperature and pressure can improve conversion.[17]

  • Switch to a Stronger Reducing System : If milder conditions fail, switching to a more potent system like LiAlH₄ in a suitable solvent is a logical next step.[18]

Data and Reagent Comparison

Table 1: Comparison of Common Reagents for Nitrile Reduction to Primary Amines

Reagent/SystemTypical ConditionsProsConsSelectivity Issues & Mitigation
LiAlH₄ Dry ether or THF, followed by aqueous/acidic workup.[5][17]Powerful, fast, and generally high-yielding.[8]Highly reactive with protic solvents (e.g., water, alcohols); reduces many other functional groups.[1]Not chemoselective.
Catalytic Hydrogenation H₂ gas, metal catalyst (e.g., Raney Ni, Pd/C, PtO₂), solvent (e.g., EtOH, MeOH).[7]Economical, scalable, environmentally benign (produces no salt waste).[9]Can lead to secondary and tertiary amine byproducts; requires pressure equipment.[7][8]Add ammonia or use acetic anhydride as a solvent to suppress side reactions.[8][11]
BH₃ Complexes THF or DMS solvent, often with heating.[8]Good alternative to LiAlH₄; can offer different selectivity.BH₃-THF has limited thermal stability; BH₃-SMe₂ has a strong, unpleasant odor.[8]Generally provides good selectivity for the primary amine.
Diisopropylaminoborane THF, catalytic LiBH₄.[13]Reduces nitriles in the presence of some other functional groups like alkenes.[14]May not be as potent as LiAlH₄ for resistant substrates.Aldehydes are not tolerated.[14]

Key Reaction Pathways and Troubleshooting Logic

// Nodes Nitrile [label="R-C≡N\n(Nitrile)", fillcolor="#F1F3F4", fontcolor="#202124"]; Imine_Int [label="[R-CH=NH]\n(Imine Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Amine_Pdt [label="R-CH₂-NH₂\n(Primary Amine - Desired)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aldehyde_Pdt [label="R-CHO\n(Aldehyde - Undesired)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Secondary_Amine [label="(R-CH₂)₂NH\n(Secondary Amine - Undesired)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible nodes for routing invis1 [shape=point, width=0]; invis2 [shape=point, width=0];

// Edges Nitrile -> Imine_Int [label="+ [H]", color="#4285F4"]; Imine_Int -> Amine_Pdt [label="+ [H]\n(e.g., LiAlH₄, H₂/cat.)", color="#4285F4"]; Imine_Int -> Aldehyde_Pdt [label="+ H₂O Workup\n(Incomplete Reduction)", style=dashed, color="#EA4335"];

Imine_Int -> invis1 [arrowhead=none, color="#4285F4"]; Amine_Pdt -> invis2 [arrowhead=none, color="#4285F4"]; invis1 -> invis2 [label="+ Primary Amine", style=dashed, color="#EA4335"]; invis2 -> Secondary_Amine [style=dashed, color="#EA4335"]; }

Caption: Nitrile reduction pathways showing desired and undesired products.

// Nodes Start [label="Problem:\nLow Yield of Primary Amine", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; Check_Byproducts [label="Analyze Crude Product:\nWhat is the main impurity?", fillcolor="#F1F3F4", fontcolor="#202124"]; Aldehyde [label="Aldehyde Detected?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sec_Tert_Amine [label="Secondary/Tertiary\nAmines Detected?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Low_Conversion [label="Mainly Unreacted\nStarting Material?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Solutions Sol_Aldehyde [label="Cause: Partial Reduction\nSolution: Use stronger reducing\nagent (e.g., LiAlH₄).", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Sec_Tert [label="Cause: Imine Alkylation\nSolution: Add NH₃ to reaction;\nchange catalyst/solvent.", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Low_Conv [label="Cause: Inactive Reagent/Conditions\nSolution: Use fresh reagents;\nincrease temp/pressure.", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Re-run Experiment", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Check_Byproducts [color="#5F6368"]; Check_Byproducts -> Aldehyde [color="#5F6368"]; Check_Byproducts -> Sec_Tert_Amine [color="#5F6368"]; Check_Byproducts -> Low_Conversion [color="#5F6368"];

Aldehyde -> Sol_Aldehyde [label="Yes", color="#34A853"]; Aldehyde -> Sec_Tert_Amine [label="No", color="#EA4335"];

Sec_Tert_Amine -> Sol_Sec_Tert [label="Yes", color="#34A853"]; Sec_Tert_Amine -> Low_Conversion [label="No", color="#EA4335"];

Low_Conversion -> Sol_Low_Conv [label="Yes", color="#34A853"];

Sol_Aldehyde -> End [color="#5F6368"]; Sol_Sec_Tert -> End [color="#5F6368"]; Sol_Low_Conv -> End [color="#5F6368"]; }

Caption: Troubleshooting workflow for low primary amine yield in nitrile reductions.

Detailed Experimental Protocols

Protocol 1: General Procedure for Nitrile Reduction using Lithium Aluminum Hydride (LiAlH₄)

  • Safety Note : LiAlH₄ is a highly reactive, pyrophoric solid that reacts violently with water and other protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add dry diethyl ether or THF under a positive pressure of nitrogen.

  • Reagent Addition : Cool the flask to 0 °C in an ice bath. Carefully and portion-wise, add lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 equivalents) to the stirred solvent.

  • Substrate Addition : Dissolve the nitrile (1.0 eq) in a minimal amount of dry ether or THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. The rate of addition should be controlled to maintain the reaction temperature.

  • Reaction : After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and then heated to reflux until the starting material is consumed (monitored by TLC or GC).

  • Workup (Fieser method) : Cool the reaction mixture to 0 °C. Cautiously and sequentially add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.

  • Isolation : Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite, washing the filter cake thoroughly with ether or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude primary amine.

Protocol 2: General Procedure for Selective Catalytic Hydrogenation using Raney Nickel

  • Safety Note : Raney Nickel is pyrophoric, especially when dry, and should be handled as a slurry in water or alcohol. Hydrogen gas is highly flammable.[9] Ensure the system is properly purged and there are no sources of ignition.

  • Setup : To a hydrogenation vessel (e.g., a Parr shaker apparatus), add the nitrile (1.0 eq) dissolved in a suitable solvent such as methanol or ethanol.

  • Additives : To suppress secondary amine formation, add a solution of ammonia in methanol (typically 5-10% of the total solvent volume).[8]

  • Catalyst Addition : Carefully add Raney Nickel (typically 5-10 wt% of the substrate) as a slurry in the reaction solvent.

  • Reaction : Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and begin vigorous agitation. The reaction may be run at room temperature or with gentle heating.

  • Monitoring : The reaction is monitored by the uptake of hydrogen or by analyzing aliquots via TLC or GC.

  • Workup : Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution : Do not allow the filter cake to dry out as it can ignite. Keep it wet with solvent.

  • Isolation : Remove the solvent from the filtrate under reduced pressure to yield the crude primary amine, which can be further purified by distillation or crystallization.

References

Technical Support Center: Purification of 2,3-Dihydroindoles by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,3-dihydroindoles by column chromatography.

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of 2,3-dihydroindoles, offering potential causes and solutions in a question-and-answer format.

Question 1: I am observing new, unexpected spots on my TLC after column chromatography, and my final product yield is low. What is happening?

Answer: This is a common issue when purifying 2,3-dihydroindoles and is often due to on-column degradation.

  • Cause 1: Oxidation. 2,3-dihydroindoles are susceptible to oxidation, which can lead to the formation of the corresponding aromatic indole or 2-oxindole byproducts.[1][2] This can be exacerbated by the slightly acidic nature of standard silica gel.

  • Solution 1: Use Deactivated Silica Gel. To mitigate acid-catalyzed degradation, you can use deactivated silica gel. This can be prepared by flushing the packed column with a solvent system containing 1-3% triethylamine, followed by flushing with the mobile phase without the amine.[3] Alternatively, commercially available deactivated silica or a different stationary phase like alumina (basic or neutral) can be used.[4]

  • Solution 2: Minimize Oxygen Exposure. Degas your solvents before use and consider running the column under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Solution 3: Prompt Analysis and Storage. After collecting fractions, analyze them promptly and store the purified compound under an inert atmosphere at a low temperature to prevent degradation.[5]

  • Cause 2: Hydrolysis of Protecting Groups. If your 2,3-dihydroindole has acid-sensitive protecting groups (e.g., Boc), they may be partially or fully cleaved on the acidic silica gel.

  • Solution: Using deactivated silica gel as described above is highly recommended for acid-sensitive compounds.[6]

Question 2: I am having difficulty separating my 2,3-dihydroindole from a closely-eluting impurity. How can I improve the resolution?

Answer: Poor separation can often be resolved by optimizing your chromatographic conditions.

  • Cause 1: Inappropriate Solvent System. The polarity of your mobile phase may not be optimal for separating the desired compound from impurities.

  • Solution 1: Optimize the Eluent System with TLC. Systematically test different solvent systems using thin-layer chromatography (TLC). A good starting point for many 2,3-dihydroindole derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Aim for an Rf value of 0.2-0.4 for your target compound to achieve good separation on the column.

  • Solution 2: Use a Gradient Elution. Start with a less polar solvent system and gradually increase the polarity during the column run. This can help to separate compounds with similar Rf values.

  • Solution 3: Try a Different Solvent System. If hexane/ethyl acetate doesn't provide adequate separation, consider other solvent systems. For example, dichloromethane/hexane or chloroform/ethyl acetate might offer different selectivity.

  • Cause 2: Column Overloading. Loading too much crude material onto the column can lead to broad peaks and poor separation.

  • Solution: As a general rule, use a silica gel to crude material weight ratio of at least 30:1. For difficult separations, a higher ratio (e.g., 50:1 or 100:1) may be necessary.

Question 3: My 2,3-dihydroindole is not very soluble in the mobile phase, making it difficult to load onto the column. What should I do?

Answer: Solubility issues can be addressed by modifying the sample loading technique.

  • Cause: The compound has low solubility in the non-polar solvents typically used at the beginning of a column chromatography run.

  • Solution: Dry Loading. Dissolve your crude product in a suitable solvent in which it is highly soluble. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column. This technique introduces the compound in a concentrated band, leading to better separation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system to purify a 2,3-dihydroindole derivative by column chromatography?

A1: A mixture of hexanes (or heptane) and ethyl acetate is a very common and effective starting point. You can develop the optimal ratio by running TLC plates with varying proportions of these solvents. An ideal Rf value for your target compound on TLC for good column separation is typically between 0.2 and 0.4.

Q2: How can I visualize my 2,3-dihydroindole on a TLC plate if it is not colored?

A2: Most 2,3-dihydroindoles are UV-active due to their aromatic ring. You can visualize them on a TLC plate with a fluorescent indicator (F254) under a UV lamp (254 nm), where they will appear as dark spots. Alternatively, you can use staining agents like potassium permanganate or a p-anisaldehyde solution, which react with the compound to produce a colored spot.

Q3: My 2,3-dihydroindole appears to be streaking on the TLC plate. What does this mean and how can I fix it?

A3: Streaking on a TLC plate often indicates that the compound is interacting too strongly with the stationary phase, which can be due to its polarity or acidic/basic nature. For basic compounds like some 2,3-dihydroindoles, this can be due to interaction with the acidic silanol groups on the silica. Adding a small amount (0.1-2.0%) of a modifier like triethylamine to your mobile phase can often resolve this issue by neutralizing the acidic sites on the silica.[7]

Q4: Should I be concerned about the stability of my 2,3-dihydroindole in solution before and after chromatography?

A4: Yes, some 2,3-dihydroindoles are known to be sensitive to oxidation in solution.[1][2] It is best to perform the purification promptly after synthesis and to store the purified compound in a solid state under an inert atmosphere at low temperature whenever possible.

Experimental Protocols

General Protocol for Column Chromatography Purification of a 2,3-Dihydroindole Derivative

This protocol provides a general guideline. Specific conditions, particularly the solvent system, should be optimized for each individual compound using TLC.

  • Preparation of the Column:

    • Select an appropriately sized column based on the amount of crude material.

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, avoiding the formation of air bubbles.

    • Allow the silica gel to pack under gravity or with gentle pressure, continuously tapping the column to ensure even packing.

    • Once packed, add another thin layer of sand on top of the silica gel.

    • Drain the solvent until the level is just above the top layer of sand.

  • Sample Loading:

    • Wet Loading: Dissolve the crude 2,3-dihydroindole in a minimal amount of the eluent or a slightly more polar solvent. Using a pipette, carefully apply the solution to the top of the column.

    • Dry Loading (Recommended for poorly soluble compounds): Dissolve the crude product in a suitable solvent. Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • If using a gradient elution, gradually increase the polarity of the mobile phase according to your pre-determined optimization.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the purified product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 2,3-dihydroindole.

Data Presentation

Compound TypeStationary PhaseMobile Phase (Eluent)Rf Value (approx.)Reference
2-(1H-indol-2-yl)-1-phenylethanolSilica GelEthyl Acetate:Hexane (2:8)0.33[8]
N-Boc/alkyl-(2-oxoindolin-3-yl)acetonitrile derivativeSilica GelEthyl Acetate:Chloroform (1:1)Not specified[1]
1-(Methoxymethoxy)indole derivativeSilica GelEthyl Acetate:Hexane (1:7)Not specified[9]
Methyl 2-iodophenylcarbamateSilica GelEthyl Acetate:Hexane (1.5:8.5)0.33[8]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Optimization (e.g., Hexane/EtOAc) column_prep Column Packing (Silica Gel Slurry) tlc->column_prep load Sample Loading (Wet or Dry) column_prep->load elute Elution (Isocratic or Gradient) load->elute collect Fraction Collection elute->collect frac_analysis Fraction Analysis (TLC) collect->frac_analysis combine Combine Pure Fractions frac_analysis->combine evap Solvent Evaporation combine->evap product Purified 2,3-Dihydroindole evap->product

Caption: Experimental workflow for the purification of 2,3-dihydroindoles.

troubleshooting_dihydroindoles cluster_issues Identify the Issue cluster_solutions Potential Solutions start Problem with Column Chromatography degradation Low Yield / New Spots on TLC? start->degradation poor_sep Poor Separation? start->poor_sep solubility Insoluble Sample? start->solubility deactivated_silica Use Deactivated Silica (e.g., with Triethylamine) degradation->deactivated_silica Likely Oxidation/ Acid Sensitivity optimize_eluent Optimize Eluent (TLC, Gradient) poor_sep->optimize_eluent Suboptimal Mobile Phase dry_load Use Dry Loading Technique solubility->dry_load Poor solubility in eluent

Caption: Troubleshooting decision tree for 2,3-dihydroindole purification.

References

stability of 2,3-dihydroindoles in solution and potential for aromatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,3-dihydroindoles (indolines) in solution and their potential for aromatization to indoles.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2,3-dihydroindoles in solution?

A1: The primary degradation pathway for 2,3-dihydroindoles in solution is oxidation, which can lead to two main products: the corresponding aromatic indole or 2-oxindole.[1] The specific product often depends on the substitution pattern at the 2 and 3 positions of the dihydroindole ring. Aromatization to the indole is a common outcome, particularly for compounds that are unsubstituted at these positions.

Q2: What factors influence the stability of 2,3-dihydroindoles?

A2: Several factors can influence the stability of 2,3-dihydroindoles in solution:

  • Substitution Pattern: Substituents on the nitrogen (position 1) and at position 3 can prevent spontaneous aromatization.[1] 3,3-disubstituted indolines may be more prone to oxidation to 2-oxindoles rather than aromatization.[1]

  • Presence of Oxidizing Agents: Exposure to atmospheric oxygen or other oxidizing agents can accelerate degradation.

  • Solvent: Certain solvents, such as DMSO, have been observed to promote the oxidative conversion of 2,3-dihydroindoles.[2]

  • Temperature and Light: As with many organic molecules, elevated temperatures and exposure to light can increase the rate of degradation.

  • pH: The stability of 2,3-dihydroindoles can be pH-dependent, with acidic or basic conditions potentially catalyzing degradation or aromatization.

Q3: How can I minimize the degradation of my 2,3-dihydroindole compound during storage and handling?

A3: To minimize degradation, consider the following best practices:

  • Storage Conditions: Store solid compounds in a cool, dry, and dark place. For solutions, consider storing under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.[3]

  • Solvent Choice: If possible, avoid long-term storage in solvents known to promote oxidation, such as DMSO. If DMSO is necessary for solubility, prepare solutions fresh and use them promptly.

  • Use of Antioxidants: For particularly sensitive compounds, the addition of a suitable antioxidant to the solution may be beneficial, though this should be evaluated on a case-by-case basis to avoid interference with downstream applications.

  • Handling: Minimize exposure of solutions to air and light. Use degassed solvents for preparing solutions of highly sensitive compounds.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Unexpected indole peak observed in HPLC/LC-MS analysis of a 2,3-dihydroindole sample. 1. Aromatization of the 2,3-dihydroindole. 2. The sample may have been contaminated with the indole analog from synthesis.1. Re-analyze a freshly prepared solution of the solid compound. 2. Perform a forced degradation study (see Experimental Protocols) to confirm the identity of the degradant. 3. Review the purification process to ensure complete removal of any indole starting material or byproduct. Partial conversion to aromatic indoles can occur during column chromatography.[1]
Compound activity decreases over time in a solution-based assay. 1. The 2,3-dihydroindole is degrading to a less active or inactive species (e.g., the corresponding indole or 2-oxindole).1. Assess the stability of the compound under the specific assay conditions (buffer, temperature, incubation time). 2. Include a freshly prepared standard in each experiment to monitor for degradation. 3. Consider if the degradation product is responsible for the observed activity.
Discoloration of a 2,3-dihydroindole solution. 1. Oxidation and formation of colored byproducts.1. Prepare solutions fresh before use. 2. Store stock solutions protected from light and air.

Quantitative Data on 2,3-Dihydroindole Stability

Table 1: Effect of pH on the Degradation Rate of a Hypothetical 2,3-Dihydroindole at 37 °C

pHRate Constant (k, s⁻¹)Half-life (t½, hours)
2.01.5 x 10⁻⁵12.8
5.05.0 x 10⁻⁶38.5
7.41.0 x 10⁻⁶192.5
9.08.0 x 10⁻⁶24.1

Table 2: Effect of Temperature on the Aromatization of a Hypothetical 2,3-Dihydroindole in Aqueous Buffer (pH 7.4)

Temperature (°C)Rate Constant (k, s⁻¹)Half-life (t½, hours)
41.2 x 10⁻⁷1604
255.0 x 10⁻⁷385
371.0 x 10⁻⁶192.5
503.5 x 10⁻⁶55

Table 3: Stability of a Hypothetical 2,3-Dihydroindole in Various Solvents at Room Temperature

SolventHalf-life (t½, days)Primary Degradation Product
Acetonitrile> 30-
Methanol25Indole
DMSO5Indole and 2-Oxindole
Aqueous Buffer (pH 7.4)16Indole

Experimental Protocols

Protocol 1: Forced Degradation Study of a 2,3-Dihydroindole

Objective: To identify potential degradation products and degradation pathways, and to develop a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare stock solutions of the 2,3-dihydroindole in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Incubate the stock solution at 60°C.

    • Photolytic Degradation: Expose the stock solution to a calibrated light source (as per ICH Q1B guidelines).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation.

  • Sample Processing: For acid and base hydrolysis samples, neutralize the aliquots before analysis.

  • Analysis: Analyze all samples by a suitable analytical method, such as HPLC with UV or MS detection.

Protocol 2: HPLC Method for Monitoring 2,3-Dihydroindole Stability

Objective: To separate and quantify the 2,3-dihydroindole and its potential indole degradant.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often a good starting point.

    • Example Gradient: Start with 10% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the 2,3-dihydroindole and the expected indole have good absorbance (e.g., 254 nm or 280 nm). A photodiode array (PDA) detector is recommended to assess peak purity.

  • Quantification: Use a calibration curve of the 2,3-dihydroindole to quantify its remaining concentration over time. The concentration of the indole can be estimated using its own calibration curve or by assuming a similar response factor to the parent compound if a standard is not available.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome start Pure 2,3-Dihydroindole stock Stock Solution (1 mg/mL) start->stock acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, 60°C) oxidation Oxidation (3% H2O2, RT) thermal Thermal Stress (60°C) photo Photolytic Stress (UV/Vis Light) hplc HPLC-UV/MS Analysis acid->hplc Aliquots at t=0, 2, 4, 8, 24h base->hplc Aliquots at t=0, 2, 4, 8, 24h oxidation->hplc Aliquots at t=0, 2, 4, 8, 24h thermal->hplc Aliquots at t=0, 2, 4, 8, 24h photo->hplc Aliquots at t=0, 2, 4, 8, 24h nmr NMR for Structural ID hplc->nmr Isolate Degradants pathway Elucidation of Degradation Pathway hplc->pathway nmr->pathway method Validated Stability- Indicating Method pathway->method profile Establish Stability Profile method->profile degradation_pathway dihydroindole 2,3-Dihydroindole indole Indole dihydroindole->indole Aromatization (Oxidation) oxindole 2-Oxindole dihydroindole->oxindole Oxidation (3,3-disubstituted)

References

Validation & Comparative

2,3-Dihydro-1H-indole-6-carbonitrile Hydrochloride: A Comparative Analysis Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a number of approved anticancer agents.[1] The derivative, 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride, is a subject of research interest for its potential therapeutic applications, including its role as an intermediate in the synthesis of various drugs with potential antitumor properties. While specific experimental data on the anticancer activity of this compound is not extensively available in peer-reviewed literature, this guide provides a comparative analysis of structurally related indole-6-carbonitrile derivatives against established anticancer agents. This comparison aims to offer a frame of reference for its potential efficacy and mechanisms of action.

The data presented herein is based on published studies of related indole compounds and is intended to provide a benchmark for future research and development of novel anticancer therapies based on the indole-6-carbonitrile scaffold.

Quantitative Data Presentation: A Comparative Overview

To provide a clear comparison, the following tables summarize the in vitro cytotoxic activity (IC50 values) of representative indole-6-carbonitrile derivatives against various cancer cell lines, alongside data for commonly used anticancer drugs. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Indole Derivatives and Standard Anticancer Agents Against Various Cancer Cell Lines

Compound/AgentA549 (Lung)H460 (Lung)HT-29 (Colon)SMMC-7721 (Liver)MCF-7 (Breast)MDA-MB-468 (Breast)Reference
Indole Derivative 1 *0.0220.000230.000650.00077--[2]
Indole Derivative 2 ----12.214.8[3]
Cisplatin >50-7.49---[4]
Doxorubicin ----20.2-[3]
MX-58151 0.0580.0190.701.53--[2]

*Indole Derivative 1 represents a 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivative (compound 27 from the cited study).[2] **Indole Derivative 2 represents an N-(1H-indole-6-yl)benzamide derivative.[3]

Mechanisms of Action: A Mechanistic Insight

Indole derivatives exert their anticancer effects through a variety of mechanisms. While the precise mechanism of this compound is yet to be fully elucidated, related compounds have been shown to target key cellular processes involved in cancer progression.

Common Mechanisms of Action for Anticancer Indole Derivatives:

  • Tubulin Polymerization Inhibition: Many indole derivatives, such as Vinca alkaloids, disrupt the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[5] Some novel synthetic indole derivatives have also been shown to inhibit tubulin polymerization by binding to the colchicine site.[1]

  • Kinase Inhibition: Indole-based compounds can act as inhibitors of various protein kinases that are crucial for cancer cell signaling and survival. These include receptor tyrosine kinases like EGFR and VEGFR, as well as intracellular kinases such as those in the PI3K/Akt/mTOR pathway.[6][7]

  • Induction of Apoptosis: A common outcome of the action of many anticancer agents, including indole derivatives, is the induction of programmed cell death, or apoptosis. This can be triggered through various intrinsic and extrinsic pathways.[7]

Signaling Pathways

The following diagrams illustrate key signaling pathways often targeted by anticancer agents, including those with an indole scaffold.

EGFR_Signaling_Pathway Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR RAS RAS EGFR->RAS activates PI3K PI3K EGFR->PI3K activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Indole Indole-6-carbonitrile Derivatives Indole->EGFR inhibit Indole->PI3K inhibit Apoptosis_Pathway Indole Indole-6-carbonitrile Derivatives Bax Bax Indole->Bax activates Bcl2 Bcl-2 Indole->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Bax CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow Start Start: Synthesized Compound Cell_Culture Cell Culture (Cancer Cell Lines) Start->Cell_Culture MTT_Assay MTT Assay (Determine IC50) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) MTT_Assay->Apoptosis_Assay Based on IC50 Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) Apoptosis_Assay->Mechanism_Study Data_Analysis Data Analysis and Conclusion Mechanism_Study->Data_Analysis

References

efficacy of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride compared to known antifungals

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Efficacy of Indole-Based Antifungal Agents and Established Therapeutics

An Objective Guide for Researchers in Mycology and Drug Development

The emergence of drug-resistant fungal pathogens necessitates the exploration of novel chemical scaffolds for antifungal drug discovery. Indole derivatives have garnered significant attention due to their wide range of pharmacological activities, including potent antifungal properties.[1] This guide provides a comparative analysis of the antifungal efficacy of representative indole-based compounds against established antifungal agents.

Disclaimer: Direct experimental data for 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride is not available in the public domain. Therefore, this guide utilizes data from published studies on structurally related indole derivatives to provide a representative comparison. The findings presented here are intended to illustrate the potential of the indole scaffold and should be considered in the context of the specific derivatives studied.

Quantitative Efficacy Analysis

The in vitro antifungal activity of novel compounds is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC and other efficacy data for several indole derivatives against various fungal pathogens, benchmarked against widely used antifungal drugs.

Table 1: Anti-Candida Activity of Di-halogenated Indoles vs. Azole Antifungals

CompoundFungal StrainMIC (µg/mL)Comparator DrugComparator MIC (µg/mL)Reference
4,6-dibromoindole Candida albicans25Ketoconazole25-400[2]
Candida auris10-50Miconazole10-50[2]
Candida glabrata10-50[2]
Candida parapsilosis10-50[2]
5-bromo-4-chloroindole Candida albicans25Ketoconazole25-400[2]
Candida auris10-50Miconazole10-50[2]
Candida glabrata10-50[2]
Candida parapsilosis10-50[2]

Table 2: Efficacy of Indole-Imidazolidinone Derivative vs. Agricultural Fungicides

CompoundFungal StrainEC50 (µg/mL)Comparator DrugComparator EC50 (µg/mL)Reference
Compound Z25 Phomopsis sp.4.5Azoxystrobin38.0[3]
Fluopyram77.7[3]

Table 3: Anti-Candida Activity of Indole-Triazole Derivatives vs. Fluconazole

CompoundFungal StrainMIC (µg/mL)Comparator DrugComparator MIC (µg/mL)Reference
Compound 3d Candida albicans3.125Fluconazole>3.125[4]
Candida krusei3.125Fluconazole>50[4]

Mechanisms of Action: A Comparative Overview

Indole derivatives may exhibit antifungal effects through various mechanisms, distinguishing them from traditional agents.

  • Indole Derivatives: Studies on active indole compounds suggest multiple modes of action. Halogenated indoles have been shown to induce the accumulation of reactive oxygen species (ROS), leading to fungicidal activity.[2] Other derivatives are proposed to disrupt the integrity of the fungal cell wall and membrane, causing leakage of cellular contents, and may also inhibit key mitochondrial enzymes like succinate dehydrogenase (SDH).[3]

  • Azole Antifungals (e.g., Fluconazole, Ketoconazole): This class of drugs acts by inhibiting the enzyme lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Disruption of ergosterol synthesis alters membrane fluidity and permeability, leading to fungal growth inhibition.

  • Polyene Antifungals (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores or channels. This interaction leads to increased membrane permeability, leakage of essential intracellular contents, and ultimately, cell death.

The potential for indole derivatives to act via mechanisms distinct from the azoles and polyenes makes them promising candidates for overcoming existing drug resistance.

Experimental Protocols

The data presented in this guide are derived from studies employing standardized antifungal susceptibility testing methods. The most common of these is the broth microdilution assay, performed according to guidelines from the Clinical and Laboratory Standards Institute (CLSI), primarily document M27.[5][6][7]

Broth Microdilution Susceptibility Assay (CLSI M27-A3 Protocol Summary)

This method is the gold standard for determining the MIC of an antifungal agent against yeast.[8][9]

  • Inoculum Preparation: Fungal strains are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) for 24-48 hours.[8] Colonies are then suspended in sterile saline or phosphate-buffered saline (PBS). The suspension is adjusted using a spectrophotometer to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This suspension is further diluted in a standardized liquid broth medium (RPMI 1640) to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[10]

  • Drug Dilution: The test compounds and comparator antifungals are serially diluted (two-fold) in the broth medium within a 96-well microtiter plate.[8][11] This creates a range of drug concentrations to challenge the fungal inoculum.

  • Inoculation and Incubation: Each well containing the diluted drug is inoculated with the prepared fungal suspension. Control wells, including a drug-free growth control and a sterile medium control, are also included.[11] The plates are then incubated at 35°C for 24-48 hours.[11]

  • MIC Determination: Following incubation, the plates are examined visually or with a spectrophotometer to assess fungal growth. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥80%) compared to the drug-free growth control.[12]

Visualizing Pathways and Workflows

Hypothesized Antifungal Mechanism of Action for Indole Derivatives

The diagram below illustrates a potential mechanism by which certain indole derivatives exert their antifungal effects, involving the disruption of membrane integrity and induction of oxidative stress.

G cluster_membrane Fungal Cell Membrane cluster_cell Fungal Cell Interior Indole Indole Derivative Membrane Membrane Disruption Indole->Membrane Mito Mitochondrial Dysfunction Indole->Mito Inhibits SDH Leakage Electrolyte Leakage Membrane->Leakage Apoptosis Apoptosis Leakage->Apoptosis ROS ROS Accumulation ROS->Apoptosis Mito->ROS

Caption: Proposed antifungal mechanism of select indole derivatives.

General Workflow for Antifungal Susceptibility Testing

This diagram outlines the standardized workflow for determining the MIC of a test compound.

G A 1. Prepare Fungal Inoculum (0.5 McFarland) C 3. Inoculate Plate with Fungal Suspension A->C B 2. Prepare Serial Dilutions of Test Compound in Plate B->C D 4. Incubate (35°C, 24-48h) C->D E 5. Read Results (Visual or Spectrophotometric) D->E F 6. Determine MIC E->F

Caption: Standardized workflow for broth microdilution MIC assay.

References

In Vivo Efficacy of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride: A Comparative Analysis of Indole-Based Antitumor Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides a comparative overview of the in vivo antitumor activity of indole-based compounds, with a focus on validating the potential of molecules like 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride. Due to the limited specific in vivo data for this particular compound, this guide leverages available data for a well-studied indole derivative, Indole-3-carbinol (I3C), and compares its performance against a standard chemotherapeutic agent, Vincristine, in breast cancer xenograft models.

The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant biological activity. Molecules such as this compound are of interest for their potential therapeutic applications, including antitumor, antiviral, and antifungal properties. This guide focuses on the in vivo validation of the antitumor potential of this class of compounds.

Comparative In Vivo Performance

To provide a tangible comparison of in vivo efficacy, this guide presents data from preclinical studies on Indole-3-carbinol (I3C), a representative indole derivative, and Vincristine, a widely used vinca alkaloid chemotherapeutic. The data is derived from studies utilizing human breast cancer cell line xenografts in immunodeficient mice.

CompoundCell LineAnimal ModelDosageRouteKey Findings
Indole-3-carbinol (I3C) MCF-7 (ER+)NOD scid gamma (NSG) mice20 mg/kg/dayIntraperitoneal (i.p.)Individually, did not show a significant inhibitory effect on tumor growth at this dosage.[1][2]
MDA-MB-231 (Triple-Negative)SCID mice150 mg/kg/dayOralDecreased tumor cell proliferation and increased apoptosis.[3][4]
Vincristine MCF-7 (ER+)Nude Mice1.0 mg/kgIntravenous (i.v.)Liposomal formulation sensitized drug-resistant MCF-7 tumors, reducing tumor mass and delaying regrowth.[5]
MDA-MB-231 (Triple-Negative)Nude MiceNot specified in direct xenograft, but IC50 is significantly lower than parental cells, suggesting high sensitivity.Not specifiedHighly effective in reducing cell viability in vitro.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are generalized protocols for evaluating the antitumor activity of compounds in breast cancer xenograft models, based on the reviewed literature.

Breast Cancer Xenograft Model Protocol
  • Cell Culture: Human breast cancer cell lines (e.g., MCF-7 or MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Animal Model: Immunodeficient mice (e.g., NOD scid gamma (NSG) or nude mice), typically 6-8 weeks old, are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation:

    • A suspension of 1 x 10^6 to 5 x 10^6 cancer cells in a sterile medium (e.g., PBS or Matrigel) is prepared.

    • The cell suspension is injected subcutaneously or into the mammary fat pad of the mice.

  • Tumor Growth Monitoring:

    • Tumor size is measured regularly (e.g., twice a week) using calipers.

    • Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Drug Administration:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

    • Indole-3-carbinol: Can be administered orally (e.g., by gavage) or intraperitoneally at the specified dosages.

    • Vincristine: Typically administered intravenously.

    • The control group receives the vehicle used to dissolve the compounds.

  • Efficacy and Toxicity Assessment:

    • Tumor volumes and body weights are monitored throughout the study.

    • At the end of the study, mice are euthanized, and tumors are excised and weighed.

    • Tumor tissue can be used for further analysis (e.g., histology, immunohistochemistry, Western blotting) to study the mechanism of action.

    • Toxicity is assessed by monitoring body weight, general health, and through histological analysis of major organs.

Visualizing Experimental and Biological Pathways

To further clarify the processes involved in the in vivo validation and the mechanisms of action of the compared compounds, the following diagrams are provided.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture Cell Culture (MCF-7 / MDA-MB-231) tumor_induction Tumor Induction cell_culture->tumor_induction animal_model Immunodeficient Mice animal_model->tumor_induction randomization Randomization tumor_induction->randomization treatment_group Treatment Group (I3C or Vincristine) randomization->treatment_group control_group Control Group (Vehicle) randomization->control_group monitoring Tumor Growth & Body Weight Monitoring treatment_group->monitoring control_group->monitoring endpoint Endpoint Analysis (Tumor Weight, Histology) monitoring->endpoint data_analysis Statistical Analysis endpoint->data_analysis

In Vivo Antitumor Study Workflow

signaling_pathways cluster_i3c Indole-3-carbinol (I3C) Pathway cluster_vincristine Vincristine Pathway I3C Indole-3-carbinol Estrogen_Receptor Estrogen Receptor α (in ER+ cells) I3C->Estrogen_Receptor Downregulates CDK_Rb CDK4/6-Rb Pathway I3C->CDK_Rb Inhibits Cell_Cycle_Arrest G1 Cell Cycle Arrest CDK_Rb->Cell_Cycle_Arrest Leads to Apoptosis_I3C Apoptosis Cell_Cycle_Arrest->Apoptosis_I3C Vincristine Vincristine Tubulin Tubulin Vincristine->Tubulin Binds to Microtubule Microtubule Assembly Vincristine->Microtubule Inhibits Mitotic_Spindle Mitotic Spindle Disruption Vincristine->Mitotic_Spindle Disrupts Tubulin->Microtubule Polymerization Microtubule->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest Mitotic_Spindle->Mitotic_Arrest Leads to Apoptosis_Vincristine Apoptosis Mitotic_Arrest->Apoptosis_Vincristine

Simplified Antitumor Signaling Pathways

logical_comparison cluster_compound Compound Class cluster_target Primary Target cluster_outcome Cellular Outcome Indole Indole Derivative (e.g., I3C) ER_CDK Estrogen Receptor / CDK Indole->ER_CDK Targets Vinca Vinca Alkaloid (e.g., Vincristine) Tubulin_Target Tubulin Vinca->Tubulin_Target Targets G1_Arrest G1 Cell Cycle Arrest ER_CDK->G1_Arrest Induces M_Arrest Mitotic Arrest Tubulin_Target->M_Arrest Induces Apoptosis_Outcome Apoptosis G1_Arrest->Apoptosis_Outcome Leads to M_Arrest->Apoptosis_Outcome Leads to

Logical Comparison of Mechanisms

References

Preclinical Evaluation of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride is an indole derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] While specific preclinical data for this particular hydrochloride salt is limited in publicly available literature, the broader class of indole-based compounds has been extensively studied, revealing a wide range of biological activities. This guide provides a comparative overview of the preclinical potential of the indole scaffold, using data from related indole derivatives to offer a predictive context for the evaluation of this compound and its potential applications in drug discovery. The indole core is a privileged scaffold known to mimic peptide structures and bind to various enzymes, leading to its presence in numerous approved drugs.[2]

Potential Therapeutic Applications

Research into this compound and its derivatives is focused on exploring its potential therapeutic applications, including its antifungal, antiviral, and antitumor properties.[1] The carbonitrile group at the 6-position is noted to enhance its reactivity and biological profile.[3] This section will compare the performance of various indole-based compounds in key therapeutic areas, providing a benchmark for future studies on this compound.

Anticancer Activity: Tubulin Polymerization Inhibition

A significant number of indole-based compounds have been investigated as inhibitors of tubulin polymerization, a key mechanism for inducing apoptosis in cancer cells. These compounds often bind to the colchicine binding site on tubulin.

Comparative Data of Indole-Based Tubulin Inhibitors

Compound/Derivative ClassCancer Cell Line(s)IC50 (µM)Tubulin Polymerization IC50 (µM)Reference
Bis(indolyl)-hydrazide-hydrazone (NMK-BH2)HeLa1.5 ± 0.25Not Reported[4]
Indole–benzimidazole conjugates (7g)DU-145 (Prostate)0.68Not Reported[4]
Indole–benzimidazole conjugates (8f)DU-145 (Prostate)0.54Not Reported[4]
Fused Indole Derivative (Compound 21)Various0.022 - 0.0560.15 ± 0.07[4]
Indole-based TMP analogue (10k)Various0.003 - 0.0092.68 ± 0.15[4]

Experimental Protocol: In Vitro Anti-proliferative Activity Assay

A common method to assess the anticancer potential of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, DU-145) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Experimental Protocol: Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Tubulin Preparation: Purified tubulin is kept on ice to prevent self-polymerization.

  • Reaction Mixture: A reaction mixture is prepared containing tubulin, a polymerization buffer (e.g., containing GTP and glutamate), and the test compound at various concentrations.

  • Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C.

  • Monitoring Polymerization: The increase in absorbance at 340 nm is monitored over time using a spectrophotometer. This increase corresponds to the formation of microtubules.

  • IC50 Calculation: The concentration of the compound that inhibits tubulin polymerization by 50% (IC50) is determined.[4]

Signaling Pathway: Tubulin Polymerization and Cell Cycle Arrest

G Indole_Inhibitor Indole-Based Inhibitor Tubulin Tubulin Dimers Indole_Inhibitor->Tubulin Binds to Colchicine Site Microtubules Microtubules Indole_Inhibitor->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to

Caption: Inhibition of tubulin polymerization by indole derivatives leading to cell cycle arrest and apoptosis.

Antiviral Activity

Indole derivatives have shown promise as antiviral agents against a range of viruses, including HIV and Hepatitis C Virus (HCV).

Comparative Data of Indole-Based Antiviral Agents

CompoundVirusTargetEC50Reference
TMC647055HCVNS5B Polymerase77 nM[2]
CHI/1043HIV-1(IIIB)Integrase0.60 µM[5]
DelavirdineHIV-1Reverse TranscriptaseMarketed Drug[2]
ArbidolInfluenzaHemagglutininMarketed Drug[2]

Experimental Protocol: Anti-HIV Activity Assay

  • Cell Culture: MT-4 cells are cultured and infected with a specific strain of HIV-1 (e.g., IIIB).

  • Compound Treatment: The infected cells are treated with various concentrations of the test compound.

  • Virus Replication Monitoring: After a set incubation period, the level of virus replication is quantified. This can be done by measuring the amount of viral p24 antigen in the cell culture supernatant using an ELISA.

  • EC50 Calculation: The concentration of the compound that inhibits viral replication by 50% (EC50) is determined.[5]

Experimental Workflow: Anti-HIV Drug Screening

G cluster_invitro In Vitro Screening cluster_invivo Further Evaluation Cell_Culture MT-4 Cell Culture Infection HIV-1 Infection Cell_Culture->Infection Treatment Compound Treatment Infection->Treatment Quantification p24 Antigen ELISA Treatment->Quantification EC50_Calc EC50 Determination Quantification->EC50_Calc Toxicity Toxicity Studies EC50_Calc->Toxicity Promising Compounds PK Pharmacokinetics Toxicity->PK

Caption: A generalized workflow for the in vitro screening of anti-HIV compounds.

Neuroprotective Activity

Indole-based compounds are also being investigated for their potential in treating neurodegenerative diseases. Their mechanisms of action in this area are diverse, including the inhibition of monoamine oxidase B (MAO-B) and cholinesterases (AChE and BChE).

Comparative Data of Indole-Based Neuroprotective Agents

CompoundTargetIC50Reference
Compound 10 (Tryptophan-based analog)BChE56.9 nM[6]
Compound 14aMAO-B12.63 µM[6]
Compound 14bMAO-B8.65 µM[6]
Isatin (Reference MAO-B inhibitor)MAO-B6.10 µM[6]

Experimental Protocol: MAO-B Inhibition Assay

  • Enzyme Preparation: Recombinant human MAO-B is used as the enzyme source.

  • Reaction Mixture: A reaction mixture is prepared containing the enzyme, a suitable buffer, the test compound, and a substrate (e.g., kynuramine).

  • Incubation: The mixture is incubated at 37°C to allow the enzymatic reaction to proceed.

  • Fluorescence Measurement: The product of the reaction (e.g., 4-hydroxyquinoline) is fluorescent. The fluorescence is measured at specific excitation and emission wavelengths.

  • IC50 Calculation: The concentration of the compound that inhibits MAO-B activity by 50% (IC50) is calculated.

Logical Relationship: Development of Selective MAO-B Inhibitors

G Start Identify Lead Indole Scaffold SAR Structure-Activity Relationship (SAR) Studies Start->SAR Synthesis Synthesize Analogs SAR->Synthesis Screening In Vitro MAO-B Inhibition Assay Synthesis->Screening Screening->SAR Feedback Optimization Lead Optimization for Potency and Selectivity Screening->Optimization Identify Potent Hits

Caption: A cyclic process for the discovery and optimization of indole-based MAO-B inhibitors.

While direct preclinical data on this compound is not extensively documented, the vast body of research on related indole derivatives provides a strong foundation for its potential as a valuable scaffold in drug discovery. The comparative data and experimental protocols presented in this guide offer a framework for researchers to design and evaluate novel therapeutic agents based on this indole core. Future studies should aim to synthesize derivatives of 2,3-Dihydro-1H-indole-6-carbonitrile and screen them for a variety of biological activities, particularly in the areas of oncology, virology, and neurodegenerative diseases, where the indole scaffold has shown significant promise.

References

A Comparative Guide to the Mechanism of Action of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of natural products and synthetic drugs with a wide array of pharmacological activities. This guide provides an objective comparison of the mechanisms of action of prominent indole derivatives, supported by quantitative experimental data, detailed methodologies, and visual pathway diagrams to facilitate understanding and further research in drug discovery.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Indole derivatives have demonstrated significant potential as anticancer agents by targeting key components of cell division and signaling pathways crucial for tumor growth.

Inhibition of Tubulin Polymerization

A critical mechanism for the anticancer activity of several indole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Table 1: Comparison of Anticancer Activity and Tubulin Polymerization Inhibition by Indole Derivatives

Compound Class/DerivativeCancer Cell LineCytotoxicity IC50 (µM)Tubulin Polymerization Inhibition IC50 (µM)Reference Compound
Indole-Chalcone Derivative (1) Huh7 (Hepatocellular Carcinoma)5.0Not SpecifiedGossypol (4.43 µM for MCF-7)
Coumarin-Indole Derivative (3) MGC-803 (Gastric Cancer)0.011Not Specified-
Indole-Chalcone Derivative (4) Multiple Lines0.006 - 0.0350.81-
Indole-Tetrazole Amides (7 & 9) MCF-7, A549, SKOV33.5 - 8.70.52 (7), 0.34 (9)Combretastatin A-4 (1.12 µM)
Indole-Benzimidazole Conjugate (8f) DU-145 (Prostate Cancer)0.54Not Specified-
6- and 7-heterocyclyl-1H-indole (1k) MCF-7 (Breast Cancer)0.00450.58-
Indole-based TMP analogue (6v) T47D (Breast Cancer)0.04Not Specified-
Protein Kinase Inhibition

Many indole derivatives function as potent inhibitors of various protein kinases that are often dysregulated in cancer, playing crucial roles in cell signaling, proliferation, and survival. Sunitinib is a prime example of a multi-targeted tyrosine kinase inhibitor.

Table 2: Comparison of Kinase Inhibitory Activity of Indole Derivatives

DerivativeTarget Kinase(s)IC50 (nM)Reference Compound
Sunitinib VEGFRs, PDGFRs, c-Kit, FLT3, RETMultiple targets, potent inhibition-
Peficitinib (6j) JAK30.71-
Indole-based Tyrphostin (2a) VEGFR-2 (predicted)Potent antiproliferative activityGefitinib, Sorafenib
Oxoindolepyridonyl derivative (6a) PDK1112-
Signaling Pathway: Protein Kinase Inhibition by Sunitinib

Sunitinib exerts its anticancer effects by blocking the signaling cascades initiated by receptor tyrosine kinases (RTKs) like VEGFR and PDGFR. This inhibition disrupts downstream pathways such as RAS/MAPK and PI3K/AKT, which are critical for cell proliferation, angiogenesis, and tumor growth.[1]

G cluster_membrane Cell Membrane VEGFR VEGFR PI3K PI3K VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR RAS RAS PDGFR->RAS PDGFR->PI3K Sunitinib Sunitinib Sunitinib->VEGFR inhibits Sunitinib->PDGFR inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: Sunitinib inhibits VEGFR and PDGFR signaling pathways.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Indomethacin is a well-known nonsteroidal anti-inflammatory drug (NSAID) with an indole core. Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.

Table 3: Comparison of COX Inhibitory Activity of Indomethacin and its Analogue

CompoundTargetIC50 (nM)
Indomethacin oCOX-127
mCOX-2127
hCOX-2180
CF3-Indomethacin oCOX-1> 4000
mCOX-2267
hCOX-2388

o: ovine, m: murine, h: human[2][3]

Central Nervous System Activity

Indole derivatives play a significant role in neuroscience research and therapeutics due to their structural similarity to endogenous neurotransmitters like serotonin.

Serotonin (5-HT) Receptor Antagonism

Certain indole derivatives act as antagonists at serotonin receptors, modulating serotonergic neurotransmission. Cilansetron, for example, is a potent 5-HT3 receptor antagonist.

Table 4: Binding Affinity of Indole Derivatives to Serotonin Receptors

DerivativeTarget ReceptorBinding Affinity (Ki, nM)
Cilansetron 5-HT30.19
D2AAK5 5-HT1A13
5-HT2A25
D2AAK6 5-HT1A11
5-HT2A14
D2AAK7 5-HT1A3
5-HT2A135
Vesicular Monoamine Transporter 2 (VMAT2) Inhibition

Reserpine, an indole alkaloid, irreversibly inhibits the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging monoamine neurotransmitters into synaptic vesicles. This leads to the depletion of monoamines in the synapse.

Table 5: Inhibitory Activity of Reserpine against VMAT2

CompoundTargetBinding Affinity/Inhibition
Reserpine VMAT2High-affinity binding (pM to nM range)

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Workflow:

G cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP Detection Kinase Kinase ADP ADP Kinase->ADP produces Phospho_Substrate Phospho_Substrate Kinase->Phospho_Substrate produces Substrate Substrate Substrate->Kinase ATP ATP ATP->Kinase Indole_Inhibitor Indole_Inhibitor Indole_Inhibitor->Kinase inhibits ADP_Glo_Reagent Add ADP-Glo™ Reagent ADP->ADP_Glo_Reagent Kinase_Detection Add Kinase Detection Reagent ADP->Kinase_Detection Depleted_ATP Depleted ATP ADP_Glo_Reagent->Depleted_ATP Remaining_ATP Remaining ATP Remaining_ATP->ADP_Glo_Reagent New_ATP Newly synthesized ATP Kinase_Detection->New_ATP Luciferase Luciferase New_ATP->Luciferase Light Light Luciferase->Light

References

structure-activity relationship of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride analogs

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the structure-activity relationship and comparative performance of a promising class of kinase inhibitors.

The 2,3-dihydro-1H-indole-6-carbonitrile scaffold has emerged as a promising framework in the design of novel kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. While a comprehensive structure-activity relationship (SAR) study for this specific class of compounds is not extensively documented in publicly available literature, analysis of structurally related indole derivatives provides significant insights into their potential as therapeutic agents. This guide offers a comparative analysis of 2,3-dihydro-1H-indole-6-carbonitrile analogs, drawing on data from related compounds to elucidate their SAR and benchmark their potential performance against established kinase inhibitors.

Kinase Inhibition: A Key Therapeutic Target

Protein kinases play a pivotal role in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Kinase inhibitors function by blocking the activity of these enzymes, thereby interrupting the signaling cascades that drive disease progression. The indole scaffold is a common feature in many approved and investigational kinase inhibitors due to its ability to mimic the adenine region of ATP and form key interactions within the kinase active site.[2]

Structure-Activity Relationship of Indole-based Kinase Inhibitors

Analysis of various indole-based kinase inhibitors reveals several key structural features that influence their potency and selectivity.

1. The Indole Core: The indole nucleus serves as the fundamental scaffold for ATP-competitive inhibition. The nitrogen atom in the indole ring can act as a hydrogen bond donor, a crucial interaction with the hinge region of the kinase domain.[2]

2. Substitutions on the Indole Ring: Modifications at various positions of the indole ring are critical for modulating activity and selectivity.

  • N1-Position: Substitution at the N1 position can influence the orientation of the inhibitor in the active site and can be tailored to enhance interactions with specific kinases. For some kinases, an unsubstituted N1-H is preferred for optimal activity.[3]
  • C2 and C3-Positions: The saturation of the 2,3-double bond to form a 2,3-dihydroindole (indoline) ring alters the geometry of the molecule, which can impact binding affinity and selectivity. For instance, in a series of 2,3-dihydro-2-thioxo-1H-indole-3-alkanoic acids, the length of the alkanoic acid chain at the C3-position was found to be critical for inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase.[4]
  • C6-Position: The carbonitrile group at the 6-position is an important feature. Electron-withdrawing groups at this position can influence the electronic properties of the indole ring and provide additional interaction points with the target kinase. Studies on related indole-6-carboxylate esters have demonstrated potent inhibition of EGFR and VEGFR-2.[5]

3. Appended Moieties: The nature of the substituent groups attached to the indole core is a major determinant of inhibitory potency and the specific kinase target. Large aromatic or heterocyclic groups are often introduced to occupy hydrophobic pockets within the kinase active site, thereby increasing binding affinity.

Comparative Analysis: 2,3-Dihydro-1H-indole-6-carbonitrile Analogs vs. Other Kinase Inhibitors

Due to the limited availability of specific data for a series of 2,3-dihydro-1H-indole-6-carbonitrile analogs, this guide presents a comparative analysis based on the activity of closely related indole derivatives against key kinase targets.

Table 1: Comparative Activity of Indole-based Kinase Inhibitors

Compound ClassTarget Kinase(s)Key Structural FeaturesRepresentative IC50 ValuesReference
2,3-Dihydro-2-thioxo-1H-indole-3-alkanoic acids EGFR2,3-dihydroindole core, 3-alkanoic acid side chainPropanoic acid derivatives showed the highest activity.[4]
Indole-6-carboxylate esters EGFR, VEGFR-2Indole core, ester group at C6Compound 4a (EGFR): Potent cytotoxic agent. Compound 6c (VEGFR-2): Potent cytotoxic agent.[5]
Indole-3-carbonitriles DYRK1AIndole core, carbonitrile at C3IC50 of 70 nM for the most potent analog.[3]
7-Azaindole Derivatives ROCK7-azaindole coreExcellent potency and selectivity.[6]

Experimental Protocols

A fundamental aspect of drug discovery is the robust and reproducible assessment of compound activity. Below are generalized protocols for key experiments in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Generic TR-FRET Protocol)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for measuring kinase activity.

Materials:

  • Kinase of interest

  • Biotinylated peptide substrate

  • ATP

  • Test compounds (e.g., 2,3-Dihydro-1H-indole-6-carbonitrile analogs)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Stop solution (e.g., containing EDTA)

  • Detection reagents (e.g., terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor fluorophore)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume of the diluted compounds to the wells of the microplate.

  • Add the kinase and biotinylated peptide substrate to the wells.

  • Incubate briefly to allow for compound-kinase interaction.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution.

  • Add the detection reagents.

  • Incubate to allow for binding.

  • Read the plate on a TR-FRET compatible plate reader.

  • Calculate IC50 values from the resulting data.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds.

  • Incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Visualizing the Logic: SAR and Experimental Workflow

To better understand the relationships between chemical structure, biological activity, and the experimental process, the following diagrams are provided.

SAR_Logic cluster_Scaffold Core Scaffold cluster_Modifications Structural Modifications cluster_Properties Resulting Properties Indole 2,3-Dihydro-1H-indole-6-carbonitrile N1_Sub N1-Substitution Indole->N1_Sub C2_C3_Sub C2/C3-Substitution Indole->C2_C3_Sub C6_Sub C6-Substituent Analogs Indole->C6_Sub Appended_Moiety Appended Moieties Indole->Appended_Moiety Potency Potency (IC50) N1_Sub->Potency Selectivity Selectivity N1_Sub->Selectivity PK Pharmacokinetics N1_Sub->PK C2_C3_Sub->Potency C2_C3_Sub->Selectivity C2_C3_Sub->PK C6_Sub->Potency C6_Sub->Selectivity C6_Sub->PK Appended_Moiety->Potency Appended_Moiety->Selectivity Appended_Moiety->PK

Caption: Structure-Activity Relationship (SAR) logic for indole-based inhibitors.

Experimental_Workflow Compound_Synthesis Compound Synthesis & Analog Generation In_Vitro_Kinase_Assay In Vitro Kinase Assay (e.g., TR-FRET) Compound_Synthesis->In_Vitro_Kinase_Assay Determine_IC50 Determine IC50 Values In_Vitro_Kinase_Assay->Determine_IC50 Cell_Proliferation_Assay Cell-Based Proliferation Assay (e.g., MTT) Determine_IC50->Cell_Proliferation_Assay Lead_Optimization Lead Optimization Determine_IC50->Lead_Optimization Cell_Proliferation_Assay->Lead_Optimization

References

Navigating Drug Resistance: A Comparative Analysis of Indole-Based Compounds in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, overcoming therapeutic resistance is a central challenge in oncology. This guide provides a comparative overview of the performance of indole-based compounds in the context of drug resistance, with a focus on potential cross-resistance profiles. While direct experimental data for 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride is not publicly available, this guide leverages data from structurally related indole derivatives to illustrate key concepts and experimental approaches in cross-resistance studies.

Indole scaffolds are a cornerstone in the development of anticancer agents due to their ability to interact with various cellular targets.[1][2][3] Many indole derivatives have demonstrated potent efficacy against a range of cancers by targeting critical cellular processes such as cell division and survival signaling pathways.[4][5][6] However, the emergence of drug resistance remains a significant hurdle in the clinical application of these compounds.[1][2]

This guide will delve into the common mechanisms of action for indole-based anticancer agents, explore the molecular basis of resistance, and present a framework for assessing cross-resistance with alternative therapies.

Mechanisms of Action and Resistance in Indole-Based Therapeutics

Indole derivatives exert their anticancer effects through diverse mechanisms, primarily by targeting tubulin dynamics and key signaling cascades like the PI3K/Akt/mTOR pathway.

Tubulin Polymerization Inhibition: A significant number of indole-based compounds function as tubulin polymerization inhibitors.[7][8][9] By binding to tubulin, they disrupt the dynamic instability of microtubules, which are essential for mitotic spindle formation and cell division. This interference leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[10][11] Resistance to tubulin inhibitors can arise from several mechanisms, including mutations in the tubulin protein itself, altered expression of tubulin isotypes, and the overexpression of drug efflux pumps like P-glycoprotein (P-gp), which actively remove the drug from the cell.[12]

PI3K/Akt/mTOR Pathway Modulation: The PI3K/Akt/mTOR pathway is a critical signaling network that promotes cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers.[13][14][15] Certain indole derivatives have been shown to inhibit components of this pathway, leading to decreased cell viability and induction of apoptosis.[11] Resistance to PI3K/Akt/mTOR inhibitors can develop through various mechanisms, such as mutations in the target proteins (e.g., PIK3CA, AKT), activation of bypass signaling pathways, or feedback loop activation that reactivates the pathway.[13][14]

Experimental Data: A Comparative Look at Indole Derivatives

While specific cross-resistance data for this compound is unavailable, the following tables present illustrative data from studies on other indole derivatives, showcasing how their efficacy can be compared in drug-sensitive and resistant cancer cell lines.

Table 1: Comparative Cytotoxicity of Indole-Based Tubulin Inhibitors

CompoundCancer Cell LineIC50 (µM) in Sensitive CellsIC50 (µM) in Resistant Cells (Mechanism)Resistance Factor (RF)Reference
Indole Derivative AOvarian Cancer (A2780)0.051.2 (P-gp overexpression)24Fictional Data
Indole Derivative BBreast Cancer (MCF-7)0.10.15 (Tubulin mutation)1.5Fictional Data
PaclitaxelOvarian Cancer (A2780)0.0050.5 (P-gp overexpression)100Fictional Data
VinblastineBreast Cancer (MCF-7)0.010.012 (Tubulin mutation)1.2Fictional Data

Note: The data in this table is illustrative and not based on direct experimental results for the specified compounds.

Table 2: Comparative Activity of Indole-Based PI3K/Akt Pathway Inhibitors

CompoundCancer Cell LineIC50 (µM) in Sensitive CellsIC50 (µM) in Resistant Cells (Mechanism)Resistance Factor (RF)Reference
Indole Derivative CProstate Cancer (PC-3)0.55.0 (PIK3CA mutation)10Fictional Data
Indole Derivative DLung Cancer (A549)0.81.0 (Akt activation)1.25Fictional Data
Alpelisib (PI3Kα inhibitor)Prostate Cancer (PC-3)0.24.0 (PIK3CA mutation)20Fictional Data
Capivasertib (Akt inhibitor)Lung Cancer (A549)0.30.4 (Akt activation)1.33Fictional Data

Note: The data in this table is illustrative and not based on direct experimental results for the specified compounds.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used in cross-resistance studies.

Generation of Drug-Resistant Cancer Cell Lines

A common method for developing drug-resistant cell lines is through continuous exposure to gradually increasing concentrations of the selective agent.

Protocol:

  • Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of the drug of interest in the parental cancer cell line using a cell viability assay (e.g., MTT assay).

  • Dose Escalation: Culture the parental cells in the presence of the drug at a starting concentration of approximately half the IC50.

  • Monitoring and Passaging: Monitor cell viability and proliferation. Once the cells adapt and resume normal growth, passage them and increase the drug concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).

  • Stabilization: Continue this process for several months until the cells can proliferate in a significantly higher drug concentration (e.g., 5-10 times the initial IC50).

  • Validation: Confirm the resistant phenotype by re-evaluating the IC50 of the drug in the established resistant cell line and comparing it to the parental line. The resistance index (RI) is calculated as the ratio of the IC50 of the resistant cells to that of the sensitive cells.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compounds for a specified duration.

  • Cell Harvesting: Harvest the cells (including floating cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of signaling pathway activation.

Protocol:

  • Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-Akt, total Akt, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Visualizing Cellular Processes and Experimental Design

To better understand the complex relationships in drug resistance, diagrams generated using Graphviz (DOT language) can be invaluable.

G cluster_drug_action Drug Action & Resistance Indole Compound Indole Compound Tubulin Tubulin Indole Compound->Tubulin Inhibition PI3K/Akt Pathway PI3K/Akt Pathway Indole Compound->PI3K/Akt Pathway Modulation Drug Efflux (P-gp) Drug Efflux (P-gp) Indole Compound->Drug Efflux (P-gp) Resistance Apoptosis Apoptosis Tubulin->Apoptosis Induction Target Mutation Target Mutation Tubulin->Target Mutation Resistance PI3K/Akt Pathway->Apoptosis Regulation

Caption: Simplified signaling pathway of indole compounds and common resistance mechanisms.

G Parental Cell Line Parental Cell Line Drug Treatment (Low Conc.) Drug Treatment (Low Conc.) Parental Cell Line->Drug Treatment (Low Conc.) Cross-Resistance Assay Cross-Resistance Assay Parental Cell Line->Cross-Resistance Assay Resistant Clones Resistant Clones Drug Treatment (Low Conc.)->Resistant Clones Selection Resistant Clones->Cross-Resistance Assay

Caption: Experimental workflow for generating and testing drug-resistant cell lines.

Conclusion

The development of resistance to anticancer agents, including promising indole derivatives, necessitates a thorough understanding of the underlying molecular mechanisms. While direct cross-resistance data for this compound is currently lacking, the principles and experimental methodologies outlined in this guide provide a robust framework for its future evaluation. By systematically generating resistant cell lines and employing a battery of in vitro assays, researchers can elucidate potential cross-resistance profiles and identify effective combination therapies or alternative treatments. This comparative approach is essential for advancing the development of novel indole-based therapeutics and ultimately improving patient outcomes in the face of drug resistance.

References

A Head-to-Head Comparison of Indole-Based Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of kinase inhibitors is both promising and complex. Indole scaffolds have emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. This guide provides a detailed, data-driven comparison of two key groups of indole-based kinase inhibitors, offering insights into their biochemical potency, cellular activity, and clinical efficacy. We will delve into a head-to-head analysis of next-generation EGFR inhibitors and a trio of multi-targeted anti-angiogenic agents, supported by experimental data and detailed protocols to aid in your research and development endeavors.

Section 1: Next-Generation EGFR Inhibition: Lazertinib vs. Gefitinib

The epidermal growth factor receptor (EGFR) is a well-established therapeutic target in non-small cell lung cancer (NSCLC).[1] First-generation inhibitors like Gefitinib offered a significant advancement, but the emergence of resistance mutations, such as T790M, necessitated the development of next-generation inhibitors. Lazertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI), has been designed to be potent against both sensitizing and resistance mutations while sparing wild-type EGFR.[2]

Biochemical Potency and Cellular Activity

Preclinical studies have demonstrated Lazertinib's superior potency in inhibiting EGFR mutations compared to Gefitinib. In Ba/F3 cells engineered to express various EGFR mutations, Lazertinib exhibited significantly lower half-maximal inhibitory concentration (IC50) values, indicating greater potency.[3]

InhibitorTarget/Cell LineIC50 (nM)
Lazertinib Ba/F3 cells with ex19del-mutated EGFRLower mean IC50 than Gefitinib[3]
Ba/F3 cells with L858R-mutated EGFRLower mean IC50 than Gefitinib[3]
Gefitinib Ba/F3 cells with ex19del-mutated EGFRHigher mean IC50 than Lazertinib[3]
Ba/F3 cells with L858R-mutated EGFRHigher mean IC50 than Lazertinib[3]
Clinical Efficacy: The LASER301 Trial

The phase III LASER301 trial provided a direct clinical comparison of Lazertinib and Gefitinib as first-line treatments for patients with EGFR-mutated advanced NSCLC.[4][5] The results demonstrated a significant improvement in progression-free survival (PFS) for patients treated with Lazertinib.

Clinical EndpointLazertinibGefitinibHazard Ratio (95% CI)p-value
Median PFS20.6 months[2]9.7 months[2]0.45 (0.34-0.58)[2]< .001[4]
Objective Response Rate76%[2]76%[2]--
Median Duration of Response19.4 months[2]8.3 months[5]--

These findings highlight Lazertinib's superior clinical efficacy in a head-to-head comparison with Gefitinib for the first-line treatment of EGFR-mutated NSCLC.

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, initiating downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[1] Both Gefitinib and Lazertinib act by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity.

EGFR_Signaling_Pathway EGFR Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF/TGF-α Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Inhibitor Gefitinib / Lazertinib Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling cascade and the point of inhibition by Gefitinib and Lazertinib.

Section 2: Multi-Targeted Anti-Angiogenic Indole Kinase Inhibitors: Sunitinib vs. Sorafenib vs. Axitinib

Sunitinib, Sorafenib, and Axitinib are oral multi-targeted tyrosine kinase inhibitors that primarily target vascular endothelial growth factor receptors (VEGFRs), playing a crucial role in tumor angiogenesis.[6][7] They are all approved for the treatment of advanced renal cell carcinoma (RCC), among other cancers.[8] Their distinct kinase inhibition profiles, however, lead to differences in their efficacy and side-effect profiles.

Biochemical Potency: Kinase Inhibition Profiles

The following table summarizes the inhibitory activities (IC50 or Ki) of Sunitinib, Sorafenib, and Axitinib against key kinases. Lower values indicate greater potency.

Kinase TargetSunitinib (IC50/Ki, nM)Sorafenib (IC50, nM)Axitinib (IC50, nM)
VEGFR1 -26[9]0.1[10]
VEGFR2 80[11]90[9]0.2[10]
VEGFR3 -20[9]0.1-0.3[10]
PDGFRβ 2[11]57[9]1.6[10]
c-Kit -68[9]1.7[10]
Raf-1 -6[9]-
B-Raf -22[9]-

Note: The values are compiled from various sources and assay conditions may differ.

This data illustrates that while all three inhibitors potently target VEGFRs, Axitinib demonstrates particularly high potency against this receptor family. Sorafenib is unique among the three in its potent inhibition of the Raf kinases.

VEGFR Signaling Pathway

VEGF binding to its receptor (VEGFR) on endothelial cells triggers dimerization and autophosphorylation of the receptor, activating downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, ultimately resulting in angiogenesis.[12] These indole-based inhibitors block this process by competing with ATP for the binding site on the intracellular kinase domain of VEGFR.

VEGFR_Signaling_Pathway VEGFR Signaling Pathway cluster_extracellular Extracellular cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF_MEK_ERK Activates PKC PKC PLCg->PKC PKC->RAS_RAF_MEK_ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) RAS_RAF_MEK_ERK->Angiogenesis Promotes Inhibitor Sunitinib / Sorafenib / Axitinib Inhibitor->VEGFR Inhibits

Caption: Simplified VEGFR signaling cascade in endothelial cells and the point of inhibition.

Section 3: Experimental Protocols

To facilitate the replication and validation of findings, this section provides detailed methodologies for key experiments cited in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.[6]

Kinase_Assay_Workflow In Vitro Kinase Assay Workflow A Compound Dilution (Serial dilution of inhibitor in DMSO) B Kinase Reaction Setup (Add kinase, inhibitor, and substrate to plate) A->B C Reaction Initiation (Add ATP to start the reaction) B->C D Incubation (Allow kinase reaction to proceed) C->D E ADP Detection (Add reagent to convert ADP to a luminescent signal) D->E F Signal Measurement (Read luminescence on a plate reader) E->F G Data Analysis (Plot dose-response curve to determine IC50) F->G Xenograft_Workflow In Vivo Tumor Xenograft Workflow A Cell Culture (Expand cancer cell line) B Tumor Implantation (Inject cells subcutaneously into mice) A->B C Tumor Growth (Allow tumors to reach a specific size) B->C D Randomization & Treatment (Group mice and administer inhibitor or vehicle) C->D E Monitoring (Measure tumor volume and body weight) D->E F Endpoint Analysis (Harvest tumors for further analysis) E->F

References

Comparative Analysis of 2,3-Dihydro-1H-indole-6-carbonitrile Hydrochloride: In Vitro and In Vivo Correlation of Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2,3-Dihydro-1H-indole-6-carbonitrile Hydrochloride and Structurally Related Compounds in Anticancer and Neurological Applications.

This compound, also known as 6-cyanoindoline hydrochloride, is a heterocyclic compound recognized as a valuable intermediate in pharmaceutical synthesis. While specific in vitro and in vivo data for this exact compound remains limited in publicly available literature, analysis of its core structure and related indole derivatives provides significant insights into its potential therapeutic activities, primarily in the realms of oncology and neurology. This guide synthesizes available data on closely related 6-cyanoindole and indoline derivatives to project the potential activity profile of this compound and establishes a framework for its comparative evaluation.

Potential Therapeutic Applications and Key Molecular Targets

The indole scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous approved drugs and clinical candidates. The introduction of a cyano group at the 6-position, as seen in 6-cyanoindole derivatives, has been shown to be a critical determinant of biological activity, particularly in the development of anticancer agents and ligands for neurological targets.

Anticancer Potential

Derivatives of 6-cyanoindole have demonstrated significant anti-proliferative activity against a range of cancer cell lines. The cyano group can participate in key interactions with biological targets and serves as a versatile chemical handle for further molecular elaboration.

Neurological Activity

The indoline scaffold is a core component of molecules targeting the central nervous system. Notably, derivatives of 6-cyanoindole have been investigated as ligands for the dopamine D4 receptor, a target implicated in various neuropsychiatric disorders.

Comparative In Vitro Activity Data

To provide a comparative perspective, the following table summarizes the in vitro activity of various 6-cyanoindole derivatives against cancer cell lines and the dopamine D4 receptor. It is important to note that these are more complex molecules than this compound, but they share the core 6-cyanoindole motif.

Compound ClassTarget/Cell LineIn Vitro Activity (IC₅₀/Kᵢ)Reference
Anticancer Activity
2-Amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine DerivativesA549 (Lung Cancer)IC₅₀: 22 nM (for compound 27)[1]
H460 (Lung Cancer)IC₅₀: 0.23 nM (for compound 27)[1]
HT-29 (Colon Cancer)IC₅₀: 0.65 nM (for compound 27)[1]
SMMC-7721 (Liver Cancer)IC₅₀: 0.77 nM (for compound 27)[1]
Neurological Target Affinity
2- and 3-Piperazinylmethyl-substituted 6-CyanoindolesDopamine D4 ReceptorKᵢ: 3.4 - 9.0 nM[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays relevant to the evaluation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.

Procedure:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and control substances. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[3]

Dopamine D4 Receptor Binding Assay

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from the dopamine D4 receptor, thereby determining its binding affinity (Kᵢ).

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D4 receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [³H]spiperone), and various concentrations of the test compound.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of the test compound (the concentration that displaces 50% of the radiolabeled ligand). Calculate the Kᵢ value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radiolabeled ligand.[2]

In Vivo Correlation and Future Directions

While in vitro assays provide valuable initial data on the potential activity of a compound, in vivo studies are essential to understand its efficacy, pharmacokinetics, and safety profile in a whole-organism context. For this compound, the promising in vitro anticancer and potential neurological activities of its derivatives warrant further investigation in animal models.

Proposed In Vivo Studies
  • Antitumor Efficacy: Xenograft models, where human cancer cells are implanted into immunocompromised mice, would be a standard approach to evaluate the in vivo antitumor activity. Key parameters to measure would include tumor growth inhibition, changes in tumor volume, and survival rates.

  • Pharmacokinetic Analysis: Studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound are crucial. This data helps in understanding the compound's bioavailability and designing appropriate dosing regimens.

  • Neurological Effects: In vivo models of neuropsychiatric disorders could be employed to assess the functional consequences of dopamine D4 receptor binding. Behavioral tests can provide insights into the compound's potential as a therapeutic agent for these conditions.

The correlation between in vitro potency and in vivo efficacy is not always direct and is influenced by a multitude of factors including metabolic stability, tissue distribution, and off-target effects. Therefore, a comprehensive preclinical evaluation is necessary to fully characterize the therapeutic potential of this compound.

Visualizing the Path Forward: Workflows and Signaling

To conceptualize the research and development trajectory for this compound, the following diagrams illustrate a typical experimental workflow and a potential signaling pathway that could be modulated by its derivatives.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Correlation A 2,3-Dihydro-1H-indole-6-carbonitrile HCl Synthesis & Characterization B Anticancer Screening (e.g., MTT Assay on Cancer Cell Lines) A->B C Neurological Target Screening (e.g., Dopamine D4 Receptor Binding) A->C D Data Analysis (IC50 / Ki Determination) B->D C->D E Lead Compound Selection D->E Promising Activity F Antitumor Efficacy Studies (Xenograft Models) E->F G Pharmacokinetic Studies (ADME Profiling) E->G H Preclinical Development F->H G->H

Caption: Experimental workflow for evaluating 2,3-Dihydro-1H-indole-6-carbonitrile HCl.

G Dopamine Dopamine D4_Receptor Dopamine D4 Receptor Dopamine->D4_Receptor G_Protein G-Protein D4_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Downstream Downstream Signaling cAMP->Downstream Indole_Derivative 6-Cyanoindoline Derivative (Potential Modulator) Indole_Derivative->D4_Receptor

Caption: Potential modulation of Dopamine D4 receptor signaling by 6-cyanoindoline derivatives.

References

Safety Operating Guide

Navigating the Disposal of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the safe disposal of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride, a heterocyclic compound containing a nitrile group. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, it is imperative to treat it as a hazardous substance and follow stringent disposal procedures based on the known hazards of similar chemical structures, such as indole derivatives and organic nitriles.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that all appropriate personal protective equipment (PPE) is worn and that work is conducted in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE) and Engineering Controls:

Protective MeasureSpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat and long-sleeved clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste requires a systematic approach involving segregation, containment, labeling, and transfer. It is crucial to consult with your institution's Environmental Health and Safety (EHS) office to ensure compliance with local, state, and federal regulations.[2][3]

Waste Segregation:
  • Solid Waste: Collect un-reusable solid this compound and contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid waste container.[1]

  • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled liquid waste container. Do not mix with incompatible waste streams.[1] For instance, avoid mixing acidic waste with bases or cyanides, which could generate toxic gases.[4]

  • Sharps: Any sharps, such as needles or broken glass contaminated with the compound, must be placed in a puncture-resistant sharps container.

Waste Containment:
  • Choose containers that are compatible with the chemical waste. For acidic solutions, avoid metal containers.[5] Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • Ensure containers are in good condition and have a secure, tight-fitting lid to prevent leaks or spills.[4][5]

  • Do not fill liquid waste containers to more than 90% capacity to allow for vapor expansion.[4]

Waste Labeling:

Properly label all waste containers with the following information:

  • The words "Hazardous Waste".[5]

  • The full chemical name: "this compound" (avoid abbreviations or formulas).

  • The approximate concentration and volume/mass of the waste.

  • The date the waste was first added to the container.

  • The primary hazard(s) associated with the waste (e.g., "Toxic," "Corrosive," "Irritant"). If the hazards are not fully known, this should be indicated.[1]

Storage of Waste:
  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be at or near the point of generation and under the control of laboratory personnel.

  • Ensure secondary containment (such as a chemical-resistant tray) is used to capture any potential leaks or spills.[1]

  • Store incompatible waste streams separately to prevent accidental mixing and dangerous reactions.[1]

Waste Disposal and Pickup:
  • Do not dispose of this compound down the drain or in the regular trash.[1]

  • Contact your institution's EHS office to schedule a waste pickup.[1] They will provide guidance on the final disposal procedures, which typically involve incineration at a licensed hazardous waste disposal facility.[2]

Experimental Protocols for Waste Management

In the absence of specific published degradation or neutralization protocols for this compound, it is not recommended to attempt chemical treatment of the waste in the laboratory.[1] Such procedures can be dangerous and may produce byproducts of unknown toxicity. The most prudent and compliant approach is to transfer the chemical waste to a licensed hazardous waste disposal facility through your institution's EHS office.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Generation of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste by Type ppe->segregate solid_waste Solid Waste (Contaminated materials) segregate->solid_waste liquid_waste Liquid Waste (Solutions) segregate->liquid_waste sharps_waste Sharps Waste (Needles, Glassware) segregate->sharps_waste contain_solid Place in Labeled Solid Waste Container solid_waste->contain_solid contain_liquid Place in Labeled Liquid Waste Container liquid_waste->contain_liquid contain_sharps Place in Labeled Puncture-Proof Sharps Container sharps_waste->contain_sharps store Store in Designated Satellite Accumulation Area with Secondary Containment contain_solid->store contain_liquid->store contain_sharps->store contact_ehs Contact Institutional EHS Office for Waste Pickup store->contact_ehs end End: Professional Disposal by Licensed Facility contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always prioritize safety and consult with your institution's EHS professionals for guidance specific to your location and facilities.

References

Essential Safety and Logistical Information for Handling 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) was found for 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride. The following guidance is based on the safety information for structurally similar compounds, including other indole and nitrile compounds, and general laboratory safety protocols. Researchers should always conduct a thorough risk assessment before handling any new chemical.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for similar compounds, this compound is anticipated to be harmful if swallowed, toxic in contact with skin, and may cause serious eye and skin irritation, as well as respiratory irritation.[1][2][3][4] Therefore, strict adherence to PPE protocols is mandatory.

Minimum PPE Requirements:

PPE CategorySpecificationRationale
Hand Protection Disposable nitrile gloves (minimum 5-mil thickness). Consider double-gloving for extended handling.[5][6]Provides a barrier against incidental skin contact. Nitrile offers good resistance to a range of chemicals.[6][7][8]
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from splashes and airborne particles.[9]
Body Protection A lab coat must be worn at all times.Protects skin and personal clothing from contamination.[5][9]
Footwear Closed-toe shoes.Protects feet from spills and falling objects.[5]
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood). A particle respirator may be necessary for handling fine powders.[1][3]Minimizes inhalation of dust or vapors.

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize exposure and maintain the integrity of the compound.

Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly.[5] Prepare the work area by ensuring it is clean and uncluttered.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood or other ventilated enclosure to control airborne dust.

  • Spill Management: In case of a spill, prevent further leakage if it is safe to do so.[1] Absorb the spill with an inert material and place it into a suitable, labeled container for disposal.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[10]

Storage Protocol:

  • Container: Keep the container tightly closed when not in use.[1]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][2]

  • Access: Store in a locked-up location.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Disposal Protocol:

  • Waste Collection: Collect all waste, including contaminated PPE and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with the chemical name and a description of its contents.

  • Disposal: Dispose of the waste through an approved waste disposal plant, following all local, state, and federal regulations.[1][10] Do not allow the product to enter drains or waterways.[1]

Experimental Workflow and Safety Procedures

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_node Don PPE: - Nitrile Gloves - Safety Glasses - Lab Coat weigh Weigh Compound prep_node->weigh Proceed to Handling transfer Transfer to Reaction Vessel weigh->transfer decontaminate Decontaminate Work Area transfer->decontaminate After Handling collect_waste Collect in Labeled Hazardous Waste Container transfer->collect_waste Generate Waste remove_ppe Remove and Dispose of PPE decontaminate->remove_ppe wash Wash Hands remove_ppe->wash remove_ppe->collect_waste dispose Dispose via Approved Waste Management collect_waste->dispose

Caption: Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.